Peripheral Myelin P0 Protein (180-199), mouse
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C96H161N33O30S |
|---|---|
分子量 |
2289.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |
InChI 键 |
KYULDALAVVURPX-UYMUFCFZSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Inducing Experimental Autoimmune Neuritis (EAN) with Myelin Protein Zero Peptide 180-199
Audience: Researchers, scientists, and drug development professionals in neuroimmunology.
Abstract: Experimental Autoimmune Neuritis (EAN) serves as the predominant animal model for human inflammatory demyelinating polyneuropathies, most notably Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] The induction of EAN through immunization with specific neuritogenic peptides allows for the detailed study of disease pathogenesis and the preclinical evaluation of novel therapeutic agents. Among the various antigens used, the synthetic peptide corresponding to amino acids 180-199 of the myelin protein zero (P0) has emerged as a particularly potent and reliable tool.[1][4] This guide provides an in-depth examination of the role and application of P0 180-199 in EAN induction, detailing the underlying immunological mechanisms, providing validated experimental protocols, and outlining key analytical methodologies.
The Central Role of P0 180-199 in EAN Pathogenesis
Myelin Protein Zero (P0) is the most abundant structural protein in the peripheral nervous system (PNS) myelin sheath, making it a primary target in autoimmune neuropathies.[5] The P0 180-199 peptide sequence (SSKRGRQTPVLYAMLDHSRS) has been identified as a highly neuritogenic epitope capable of inducing a robust autoimmune response.[2][6]
Mechanism of Immune Activation
The induction of EAN with P0 180-199 is a T-cell-mediated process.[7] The process begins with the subcutaneous injection of the P0 180-199 peptide emulsified in Complete Freund's Adjuvant (CFA). The CFA, containing inactivated Mycobacterium tuberculosis, creates an inflammatory depot and activates local antigen-presenting cells (APCs), such as dendritic cells and macrophages.
These APCs process the P0 peptide and present it via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes. This interaction, in the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu, triggers the activation and differentiation of P0-specific T helper (Th) cells.
The resulting immune response is predominantly characterized by Th1 and Th17 cell lineages.[2][8]
-
Th1 Cells: Produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][9] IFN-γ activates macrophages, enhancing their phagocytic and cytotoxic capabilities, while TNF-α can directly damage the myelin sheath and increase the permeability of the blood-nerve barrier (BNB).[3][9]
-
Th17 Cells: Secrete Interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and further amplifies the inflammatory cascade within the peripheral nerves.[2][8]
These activated autoreactive T cells migrate from the periphery, cross the compromised BNB, and infiltrate the PNS. Within the nerve tissue, they are reactivated upon encountering the P0 protein on myelin sheaths, leading to a localized inflammatory attack, demyelination, and axonal damage that manifests as the clinical signs of EAN.[5][9]
The Role of Cellular Effectors
While CD4+ T cells are the primary drivers, other immune cells are critically involved:
-
CD8+ T Cells: Studies using knockout mice indicate that CD8+ T cells also contribute to the pathogenesis, as their absence leads to a milder disease course.[7]
-
Macrophages: As the predominant infiltrating cells in the PNS, activated macrophages are the main effectors of demyelination, stripping myelin from axons through phagocytosis and the release of cytotoxic mediators.[5]
-
B Cells and Humoral Immunity: The role of B cells is more complex. While anti-P0 180-199 antibodies (particularly IgG subclasses) are generated during EAN, B-cell deficiency does not prevent or ameliorate the disease, suggesting they are not critical for perpetuating the inflammatory demyelination in this specific model.[7][8] However, high levels of anti-P0 antibodies often correlate with disease severity, and therapeutic interventions that reduce these antibodies show efficacy.[8][10]
Experimental Protocols for EAN Induction
The choice of animal strain is critical. Lewis rats are highly susceptible and have been a workhorse for EAN research.[11][12] C57BL/6 mice, though historically considered more resistant, are now widely used due to the availability of numerous transgenic and knockout lines.[1][4][6][13] Inducing EAN in C57BL/6 mice requires the use of Pertussis Toxin (PTx) as an additional adjuvant to break immune tolerance.[1][4]
General Workflow
The overall process follows a standardized sequence of events from antigen preparation through clinical monitoring to terminal analysis.
Protocol: EAN in Lewis Rats (Acute Model)
This protocol is adapted from methodologies that reliably produce an acute, monophasic disease course.[11][12]
Materials:
-
P0 180-199 Peptide (lyophilized, >95% purity)
-
Sterile 0.9% Saline
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Male Lewis rats (6-8 weeks old)
-
Two 1 mL Luer-lock syringes and a three-way stopcock or emulsifying needle
Procedure:
-
Antigen Preparation:
-
Dissolve P0 180-199 peptide in sterile saline to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes (e.g., 500 µL each) into two separate syringes. Connect them via a three-way stopcock and force the contents back and forth rapidly for 15-20 minutes until a thick, white emulsion is formed.
-
Validation: Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will not disperse.
-
-
Immunization (Day 0):
-
Anesthetize the rat (e.g., using isoflurane).
-
Inject a total of 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL each). This delivers a dose of 100 µg of peptide per rat.
-
-
Clinical Monitoring:
-
Begin daily monitoring from day 7 post-immunization (p.i.).
-
Record body weight and clinical score. Onset of disease is typically between days 10-12 p.i., with a peak around days 14-16 p.i.[12]
-
Protocol: EAN in C57BL/6 Mice (Acute Model)
This protocol incorporates PTx, which is essential for disease induction in this strain.[4][6]
Materials:
-
P0 180-199 Peptide (lyophilized, >95% purity)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) with 4-5 mg/mL Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Antigen Preparation:
-
Dissolve P0 180-199 in sterile PBS to a final concentration of 2-3 mg/mL.
-
Prepare a 1:1 emulsion with CFA as described for the rat protocol.
-
-
Immunization (Day 0):
-
Anesthetize the mouse.
-
Inject a total of 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank. This delivers a dose of 100-300 µg of peptide per mouse.
-
-
Pertussis Toxin Administration:
-
Clinical Monitoring:
Protocol: Chronic EAN Model
To model CIDP, a chronic or relapsing-remitting disease course is required. This can be achieved by modifying the P0 180-199 peptide, for instance, through palmitoylation.[14][15]
Modification:
-
Use a synthetic P0 180-199 peptide with a palmitoyl group attached to a cysteine residue (e.g., H-AC(Palm)KRGRQTPVLYAMLDHSRS-OH).[14]
-
Immunize Lewis rats with 200 µg of the palmitoylated peptide in CFA as per the acute rat protocol.
-
Result: This modification induces a sustained or relapsing neuropathy that better mimics the clinical and histological features of human CIDP.[14][15]
| Parameter | Lewis Rat (Acute EAN) | C57BL/6 Mouse (Acute EAN) | Lewis Rat (Chronic EAN) |
| Antigen | P0 180-199 | P0 180-199 | Palmitoylated P0 180-199 |
| Antigen Dose | 50-100 µ g/rat [12] | 150-300 µ g/mouse [2][9] | 200 µ g/rat [14] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |
| Pertussis Toxin | Not required | Required (2 doses of 100-200 ng)[1][4] | Not required |
| Typical Onset | 10-12 days p.i.[12] | 8-14 days p.i. | ~11 days p.i.[14] |
| Disease Course | Acute, Monophasic | Acute, Monophasic | Chronic or Relapsing |
| Primary Model for | GBS | GBS | CIDP |
Assessment and Data Analysis
A robust and multi-faceted approach to assessment is crucial for interpreting experimental outcomes.
Clinical Scoring
This is the primary method for assessing disease severity in real-time. A standardized scoring system should be used, with evaluators blinded to the experimental groups.
| Score | Clinical Signs |
| 0 | Normal, no signs of weakness |
| 1 | Limp tail or loss of tail tone |
| 2 | Mild hind limb weakness (ataxia) |
| 3 | Moderate hind limb weakness (paraparesis) |
| 4 | Severe hind limb weakness (paraplegia) |
| 5 | Tetraplegia or moribund state |
| Intermediate scores (e.g., 2.5) can be used for signs that fall between grades. |
Histopathology
At the experimental endpoint (typically peak disease), peripheral nerves (sciatic nerve, cauda equina) and spinal roots are harvested for analysis.
-
Cellular Infiltration: Hematoxylin and Eosin (H&E) staining is used to visualize and quantify the extent of inflammatory cell infiltration into the nerve tissue.
-
Demyelination: Luxol Fast Blue (LFB) staining or immunohistochemistry for myelin proteins (e.g., Myelin Basic Protein, MBP) is used to assess the degree of myelin loss.
-
Immunohistochemistry: Staining for specific cell markers (CD4 for T helper cells, CD68/Iba1 for macrophages) allows for the characterization of the inflammatory infiltrate.
Immunological Assays
To dissect the mechanistic underpinnings of the disease, several immunological assays are essential.
-
T-Cell Proliferation Assay: Mononuclear cells are isolated from the spleen or draining lymph nodes and re-stimulated in vitro with the P0 180-199 peptide. Proliferation is measured via [³H]-thymidine incorporation or colorimetric assays (e.g., MTS). A strong proliferative response confirms the generation of an antigen-specific T-cell response.[1][9]
-
Cytokine Analysis: Supernatants from the re-stimulated T-cell cultures can be analyzed for cytokine levels (IFN-γ, IL-17, IL-10, etc.) using ELISA or multiplex bead arrays (e.g., Cytometric Bead Array).[2][14] This provides a snapshot of the Th1/Th2/Th17 balance.
-
Flow Cytometry: Intracellular cytokine staining can be used to determine the frequency of IFN-γ+ (Th1), IL-17+ (Th17), and FoxP3+ (Treg) CD4+ T cells.
-
Humoral Response: Serum is collected to measure the levels of anti-P0 180-199 specific antibodies (IgG, IgG1, IgG2a/b) by ELISA. This helps in evaluating the B-cell response and its modulation by therapeutic interventions.[8][9]
| Cytokine | Predominant T-Cell Source | Primary Role in P0 180-199 EAN |
| IFN-γ | Th1 | Pro-inflammatory; activates macrophages.[9] |
| TNF-α | Th1, Macrophages | Pro-inflammatory; damages BNB and myelin.[3][9] |
| IL-17A | Th17 | Pro-inflammatory; recruits immune cells.[2] |
| IL-10 | Th2, Tregs | Anti-inflammatory; suppresses disease.[14] |
Conclusion and Future Directions
The P0 180-199 peptide is a powerful and versatile tool for inducing robust and reproducible models of autoimmune peripheral neuropathies. By allowing the induction of EAN in both highly susceptible rat strains and genetically manipulable mouse lines, it provides an invaluable platform for investigating the fundamental mechanisms of neuroinflammation. Furthermore, the ability to induce chronic disease through peptide modification has opened new avenues for research into CIDP.[14][15] This model will continue to be instrumental in the development and validation of next-generation therapies aimed at modulating the autoimmune response and promoting neural repair in patients with GBS, CIDP, and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 3. researchgate.net [researchgate.net]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 7. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Guide: The Neuritogenic Mechanism of Murine Myelin Protein Zero Peptide 180-199
A Senior Application Scientist's Perspective on Autoimmune Polyneuropathy
This guide provides an in-depth examination of the mechanism of action for the murine myelin protein zero (P0) fragment 180-199, a key neuritogenic peptide used to model autoimmune peripheral neuropathies. We will dissect the molecular and cellular cascade from initial immune recognition to the resulting pathology, grounding the discussion in the experimental frameworks used to validate these findings.
Introduction: Unmasking a Pathogenic Epitope
Myelin Protein Zero (P0) is the most abundant structural protein in the peripheral nervous system (PNS) myelin sheath, essential for its compaction and integrity. While vital for nerve function, specific fragments of P0 can be targeted by the immune system, leading to autoimmune demyelinating diseases. The peptide fragment spanning amino acids 180-199 (Sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope, particularly in the C57BL/6 mouse strain.[1][2][3]
Its significance lies in its ability to reliably induce Experimental Autoimmune Neuritis (EAN), the primary animal model for human Guillain-Barré Syndrome (GBS).[4][5] Understanding the precise mechanism by which this peptide breaks immune tolerance and initiates a pathological cascade is paramount for developing targeted therapies for these debilitating neuroinflammatory disorders. This guide explains the causality behind this peptide's function, validated through robust experimental models.
Core Mechanism: From Antigen Presentation to T-Cell Onslaught
The pathogenicity of the P0 180-199 peptide is rooted in its ability to activate a specific subset of autoimmune T lymphocytes. This process is a multi-step cascade, beginning with its presentation by antigen-presenting cells (APCs) and culminating in a targeted attack on the PNS.
Antigen Processing and Presentation
Following immunization, the P0 180-199 peptide is taken up by professional APCs, such as dendritic cells and macrophages. Inside the APC, the peptide is loaded onto Major Histocompatibility Complex (MHC) class II molecules. In the context of the widely-used C57BL/6 mouse model, this presentation occurs via the I-A^b molecule.[6] The resulting peptide-MHC-II complex is then trafficked to the APC surface, ready for interrogation by CD4+ T helper cells.
The choice of adjuvant in experimental protocols is critical for this step. Complete Freund's Adjuvant (CFA) creates a potent inflammatory environment, ensuring robust APC activation and upregulation of co-stimulatory molecules (like B7-1/B7-2), which are necessary for effective T-cell priming.
T-Cell Recognition and Activation
A naive CD4+ T cell with a T-Cell Receptor (TCR) specific for the P0(180-199)/I-A^b complex recognizes and binds to it on the APC surface. This binding, along with co-stimulation (e.g., CD28 on the T cell binding to B7 on the APC), triggers a powerful intracellular signaling cascade within the T cell.
This signaling pathway is the central event in initiating the autoimmune response. It leads to profound cellular changes:
-
Clonal Expansion: The activated T cell undergoes rapid proliferation, creating a large population of P0-specific effector T cells.[5]
-
Cytokine Production: The T cells differentiate and begin secreting a profile of pro-inflammatory cytokines.
-
Trafficking to the PNS: The effector T cells acquire adhesion molecules that allow them to cross the blood-nerve barrier and infiltrate the peripheral nerves.
T-Helper Cell Polarization: The Th1/Th17 Axis
The immune response to P0 180-199 is predominantly driven by two key T helper subsets: Th1 and Th17 cells.[7][8]
-
Th1 Cells: These cells are characterized by the secretion of Interferon-gamma (IFN-γ). IFN-γ is a potent activator of macrophages, enhancing their phagocytic activity and promoting a pro-inflammatory state within the nerve tissue.
-
Th17 Cells: These cells produce Interleukin-17 (IL-17), a cytokine crucial for recruiting neutrophils and other inflammatory cells to the site of injury. IL-17 contributes to the breakdown of the blood-nerve barrier, facilitating further immune infiltration.
The combination of these cytokine environments creates a highly destructive feedback loop within the PNS, leading to macrophage-mediated demyelination and subsequent axonal damage.[1][9]
Experimental Validation: Protocols and Data
The mechanism described above is validated through a series of well-established in vivo and in vitro experiments. These protocols are designed not only to prove the peptide's function but also to provide a quantifiable system for testing potential therapeutics.
In Vivo Model: Induction of EAN
The gold standard for demonstrating the neuritogenic action of P0 180-199 is the induction of EAN in C57BL/6 mice.[6][7][10] This model recapitulates the key pathological features of GBS, including immune cell infiltration, demyelination, and progressive paralysis.
Protocol: Induction of Experimental Autoimmune Neuritis (EAN)
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing an aqueous solution of P0 180-199 peptide (e.g., 2 mg/mL in PBS) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL). Emulsify until a thick, stable mixture is formed.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion (containing ~100-200 µg of peptide) into the flanks of 6-8 week old male C57BL/6 mice.[2][9]
-
Adjuvant Administration: Administer Pertussis Toxin (PTX) via intraperitoneal (i.p.) injection to break immune tolerance. A typical regimen is 400 ng on day -1 and 300 ng on days 1 and 3 post-immunization.[11]
-
Clinical Assessment: Monitor mice daily for clinical signs of disease using a standardized scoring scale (e.g., 0: no signs; 1: limp tail; 2: mild paraparesis; 3: severe paraparesis; 4: moribund).
-
Endpoint Analysis: At the peak of disease (typically 20-28 days post-immunization), harvest tissues for histological and immunological analysis.
Data Presentation: Cytokine Profile in EAN
The table below summarizes representative serum cytokine concentrations, highlighting the pro-inflammatory Th1/Th17 signature in mice with P0 180-199-induced EAN compared to healthy (naive) controls.[1]
| Cytokine | Naive WT Mice (pg/mL) | EAN WT Mice (pg/mL) | Predominant T-Cell Source |
| IFN-γ | ~5 | ~45 | Th1 |
| TNF | ~2 | ~18 | Th1, Macrophages |
| IL-6 | ~3 | ~25 | Th17, APCs |
| IL-17A | ~1 | ~20 | Th17 |
| Data are representative values synthesized from published studies for illustrative purposes.[1] |
In Vitro Assay: T-Cell Proliferation
To directly confirm that P0 180-199 stimulates an antigen-specific T-cell response, a proliferation assay is performed. This is a self-validating system: only T cells from an immunized animal with TCRs specific to the peptide will proliferate significantly when re-exposed to it in vitro.
Protocol: [3H]-Thymidine Incorporation Assay
-
Cell Isolation: At the endpoint of the EAN experiment, isolate splenocytes or draining lymph node cells from both EAN and control mice.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 105 cells per well.
-
Antigen Restimulation: Add P0 180-199 peptide to the wells at various concentrations (e.g., 0, 5, 10, 20 µg/mL). Include a positive control (e.g., Concanavalin A, a mitogen) and a negative control (medium only).[12]
-
Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.
-
Thymidine Pulse: For the final 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well.[12][13] Actively dividing cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Harvest and Measurement: Harvest the cellular DNA onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of counts per minute (CPM) in antigen-stimulated wells to the CPM in medium-only wells. An SI > 2.5 is typically considered a positive response.
Data Presentation: Lymphocyte Proliferation
This table illustrates how lymphocyte proliferation, a direct measure of T-cell activation, is significantly reduced by a therapeutic agent in the EAN model, validating the peptide's role as the primary antigenic trigger.
| Treatment Group | Antigen Stimulation | Proliferation (OD Reading) | % Reduction vs. Control |
| EAN Control | P0 180-199 (10 µg/mL) | 0.91 ± 0.08 | - |
| Therapeutic A | P0 180-199 (10 µg/mL) | 0.56 ± 0.05 | ~38% |
| Data adapted from a study using an MTS assay, which correlates with [3H]-thymidine results.[14] |
Therapeutic Implications and Future Directions
A thorough understanding of the P0 180-199 mechanism provides a clear rationale for therapeutic development. Strategies can be designed to interrupt the pathogenic cascade at multiple points:
-
Blocking Antigen Presentation: Developing molecules that inhibit the binding of P0 180-199 to the I-A^b groove.
-
Inducing T-Cell Tolerance: Administering altered peptide ligands or using tolerogenic vaccination strategies to anergize or delete the pathogenic P0-specific T cells.
-
Inhibiting Cytokine Pathways: Utilizing monoclonal antibodies or small molecules to neutralize key cytokines like IFN-γ and IL-17 or their receptors.[9]
-
Promoting Regulatory Responses: Developing therapies that expand the population of regulatory T cells (Tregs), which can suppress the activity of the pathogenic Th1/Th17 cells.[15]
The P0 180-199-induced EAN model remains an indispensable tool for preclinical evaluation of these next-generation therapeutics for autoimmune neuropathies.
References
- 1. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 4. researchgate.net [researchgate.net]
- 5. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 8. scielo.br [scielo.br]
- 9. iris.unict.it [iris.unict.it]
- 10. scispace.com [scispace.com]
- 11. Autoreactive T cells target peripheral nerves in Guillain–Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. FoxP3+ Regulatory T Cells Determine Disease Severity in Rodent Models of Inflammatory Neuropathies | PLOS One [journals.plos.org]
P0 180-199 as a Neuritogenic Autoantigen: An In-depth Technical Guide to Modeling Autoimmune Peripheral Neuropathies
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of the myelin protein zero (P0) peptide 180-199 as a key autoantigen in the induction of experimental autoimmune neuritis (EAN). EAN serves as a critical animal model for human autoimmune peripheral neuropathies, including Guillain-Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP). This document will delve into the rationale behind experimental designs, provide detailed, field-tested protocols, and offer insights into the interpretation of results, ensuring scientific integrity and reproducibility.
Section 1: The Central Role of P0 180-199 in Peripheral Nerve Autoimmunity
Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, playing a crucial role in myelin compaction and stability. The peptide fragment spanning amino acids 180-199 of P0 has been identified as a potent neuritogenic epitope, capable of inducing a robust autoimmune response directed against peripheral nerves.[1][2] This targeted autoimmune attack leads to demyelination and axonal damage, mimicking the pathological hallmarks of human inflammatory neuropathies.[3][4]
The choice of P0 180-199 as an autoantigen is underpinned by its demonstrated involvement in both T-cell and B-cell mediated autoimmune responses. Autoreactive T cells, particularly of the Th1 and Th17 lineages, recognize P0 180-199 presented by antigen-presenting cells, leading to their activation and infiltration into the peripheral nerves.[5][6] Concurrently, the production of anti-P0 180-199 antibodies contributes to the humoral immune response, further exacerbating nerve damage.[7][8] The ability to induce both acute and chronic models of EAN by modulating the immunization protocol with P0 180-199 makes it a versatile tool for studying different facets of autoimmune neuropathies.[9][10][11]
Section 2: Experimental Autoimmune Neuritis (EAN) Induction with P0 180-199
The successful induction of EAN is the cornerstone of utilizing P0 180-199 for peripheral neuropathy research. The choice between an acute or chronic model depends on the specific research question. Acute EAN, modeling GBS, is typically characterized by a monophasic disease course with spontaneous recovery.[1][2] In contrast, chronic EAN, which better recapitulates CIDP, exhibits a progressive or relapsing-remitting clinical course.[5][7][9]
Diagram: EAN Induction Workflow
Caption: Workflow for inducing and evaluating EAN using P0 180-199.
Protocol 1: Induction of Acute EAN in Lewis Rats
This protocol is designed to induce a monophasic disease course, ideal for studying the initial phases of autoimmune attack and mechanisms of recovery.
Materials:
-
P0 180-199 peptide (synthetic, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile saline (0.9% NaCl)
-
Lewis rats (male, 8-10 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve P0 180-199 peptide in sterile saline to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
On day 0, immunize each rat with a total of 100 µL of the emulsion, administered as two 50 µL subcutaneous injections at the base of the tail. This delivers a total dose of 100 µg of P0 180-199 per rat.
-
-
Clinical Monitoring:
-
Begin daily monitoring of the animals for clinical signs of EAN from day 7 post-immunization. Use a standardized clinical scoring system (see Table 1).
-
Protocol 2: Induction of Chronic EAN in Lewis Rats
This protocol utilizes a modified P0 180-199 peptide to induce a chronic, progressive, or relapsing-remitting disease, providing a model for long-term therapeutic intervention studies.[7][9]
Materials:
-
S-palmitoylated P0 180-199 peptide (synthetic, >95% purity)
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
Lewis rats (male, 8-10 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Immunization:
-
On day 0, immunize each rat with a total of 200 µL of the emulsion, delivering 200 µg of the peptide, via subcutaneous injection at the base of the tail.
-
-
Clinical Monitoring:
-
Monitor and score the animals daily from day 7 post-immunization. The onset of clinical signs is typically observed around day 11.[12]
-
Table 1: Comparative Overview of Acute vs. Chronic EAN Models
| Feature | Acute EAN (P0 180-199) | Chronic EAN (S-palm P0 180-199) |
| Inducing Antigen | P0 180-199 peptide | S-palmitoylated P0 180-199 peptide |
| Typical Onset | 10-14 days post-immunization | 11-15 days post-immunization |
| Disease Course | Monophasic, with spontaneous recovery | Progressive or relapsing-remitting |
| Peak Severity | 14-18 days post-immunization | Can be prolonged with relapses |
| Key Pathology | Demyelination, T-cell & macrophage infiltration | Persistent demyelination, axonal loss, significant T-cell & macrophage infiltration |
| Human Disease Model | Guillain-Barré Syndrome (GBS) | Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) |
Section 3: Assessment of Disease Progression and Pathogenesis
A multi-faceted approach is essential for a comprehensive evaluation of EAN, combining clinical, electrophysiological, histopathological, and immunological analyses.
Clinical Assessment
Daily clinical scoring provides a non-invasive measure of disease severity and progression.
Protocol 3: Clinical Scoring of EAN
Procedure:
-
Observe each animal's tail and limb function daily.
-
Assign a score based on the following scale:
-
0: No signs of disease
-
1: Limp tail
-
2: Mild paraparesis (weakness of hind limbs)
-
3: Severe paraparesis
-
4: Tetraplegia (paralysis of all four limbs)
-
5: Moribund state or death
-
Electrophysiological Analysis
Electrophysiology provides a functional assessment of nerve conduction, directly measuring the extent of demyelination and axonal damage.[13][14][15]
Protocol 4: Nerve Conduction Studies
Procedure:
-
Anesthetize the animal.
-
Place stimulating electrodes on the sciatic notch and recording electrodes on the tibialis anterior muscle.
-
Measure motor nerve conduction velocity (MNCV), compound muscle action potential (CMAP) amplitude, and distal latency.
-
A significant decrease in MNCV and CMAP amplitude, along with an increase in distal latency, are indicative of demyelination and axonal loss.
Histopathological Evaluation
Histopathology allows for the direct visualization and quantification of nerve inflammation and demyelination.[12][16][17][18]
Protocol 5: Histopathological Analysis of Sciatic Nerves
Procedure:
-
At the experimental endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the sciatic nerves and post-fix them in 4% paraformaldehyde.
-
Process the nerves for paraffin embedding and sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize immune cell infiltration.
-
Luxol Fast Blue (LFB): To assess demyelination.
-
-
Quantification:
-
Use image analysis software to quantify the area of immune cell infiltration and the extent of demyelination.
-
Diagram: Pathogenic Cascade in EAN
Caption: Key cellular and molecular events in the pathogenesis of EAN.
Section 4: Immunological Analysis of P0 180-199-Specific Responses
Understanding the nature of the immune response to P0 180-199 is crucial for evaluating potential therapeutics.
T-Cell Response Analysis
Protocol 6: ELISPOT Assay for P0 180-199-Specific Cytokine-Secreting Cells
This assay quantifies the number of T cells producing specific cytokines in response to the P0 180-199 peptide.[19][20][21][22]
Procedure:
-
Isolate splenocytes from immunized and control animals.[23][24][25][26][27]
-
Coat a 96-well ELISPOT plate with anti-IFN-γ or anti-IL-17 capture antibody.
-
Add splenocytes to the wells in the presence or absence of P0 180-199 peptide (10 µg/mL).
-
Incubate for 24-48 hours.
-
Develop the spots using a biotinylated detection antibody, streptavidin-HRP, and a suitable substrate.
-
Count the spots, where each spot represents a single cytokine-producing cell.
Protocol 7: Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of Th1 (IFN-γ+) and Th17 (IL-17+) cells within the T-cell population.[28][29][30][31]
Procedure:
-
Isolate splenocytes and stimulate them in vitro with P0 180-199 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ and IL-17).
-
Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells producing IFN-γ and IL-17.
Humoral Response Analysis
Protocol 8: ELISA for Anti-P0 180-199 Antibodies
This assay measures the levels of P0 180-199-specific IgG antibodies in the serum.[8]
Procedure:
-
Coat a 96-well ELISA plate with P0 180-199 peptide.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples from immunized and control animals.
-
Add a horseradish peroxidase (HRP)-conjugated anti-rat or anti-mouse IgG secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody titer.
Section 5: Conclusion and Future Directions
The P0 180-199-induced EAN model is a robust and versatile platform for investigating the immunopathogenesis of autoimmune peripheral neuropathies and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols and assessment methods provided in this guide are intended to ensure the generation of high-quality, reproducible data. Future research directions may include the use of humanized mouse models and advanced imaging techniques to further bridge the translational gap between preclinical models and human disease. By adhering to rigorous scientific principles and employing a multi-modal assessment approach, researchers can continue to unravel the complexities of autoimmune neuropathies and pave the way for more effective treatments.
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. neurology.org [neurology.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]
- 12. 5-Aminolevulinic Acid Ameliorates Chronic Experimental Autoimmune Neuritis Through a Dual Mechanism of Mitochondrial Protection and Immunomodulation | MDPI [mdpi.com]
- 13. Assessment of experimental autoimmune neuritis in the rat by electrophysiology of the tail nerve | Scilit [scilit.com]
- 14. Electrophysiological studies of Guillain-Barré syndrome with different susceptibilities to develop EAN serum on 2 strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical, electrophysiological and pathologic correlations in a severe murine experimental autoimmune neuritis model of Guillain-Barré syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Demyelination of sciatic nerve in acute experimental allergic neuritis of the rat. A gel electrophoresis investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Frontiers | Neurofascin and Compact Myelin Antigen-Specific T Cell Response Pattern in Chronic Inflammatory Demyelinating Polyneuropathy Subtypes [frontiersin.org]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Primary culture of immature, naïve mouse CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcell.com [stemcell.com]
- 26. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 27. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. miltenyibiotec.com [miltenyibiotec.com]
- 29. lerner.ccf.org [lerner.ccf.org]
- 30. antbioinc.com [antbioinc.com]
- 31. Assessment of a One-Step Intracellular Staining in Th1, Th2 and Th17 Cells of Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunological Response to Peripheral Myelin P0 Protein 180-199 in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C57BL/6 mouse model of Experimental Autoimmune Neuritis (EAN), induced by the peripheral myelin protein zero (P0) peptide 180-199, serves as a critical preclinical tool for investigating the pathogenesis of human autoimmune peripheral neuropathies, particularly Guillain-Barré Syndrome (GBS). Historically, the C57BL/6 strain was considered resistant to EAN induction. However, the identification of the neuritogenic P0 180-199 peptide, combined with the use of pertussis toxin as an adjuvant, has enabled the development of a robust and reproducible model.[1][2] This guide provides a comprehensive overview of the core immunological mechanisms, detailed experimental protocols for disease induction and analysis, and insights into the cellular and molecular players driving the autoimmune response. We will delve into the T-cell-mediated pathology, the roles of key cytokines, and the standardized methods required to reliably study this complex disease model, empowering researchers to investigate novel therapeutic strategies.
Introduction: P0 180-199 and the EAN Model in C57BL/6 Mice
Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, essential for its structure and integrity. In the context of autoimmunity, specific peptides derived from P0 can become targets for the immune system. The synthetic peptide P0 180-199 (Sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope capable of breaking immune tolerance in C57BL/6 mice.[1][3]
The resulting disease, Experimental Autoimmune Neuritis (EAN), is a CD4+ T cell-mediated inflammatory disorder of the PNS that mirrors many features of GBS.[4] The ability to induce EAN in the C57BL/6 strain is a significant advancement, as it allows researchers to leverage the vast array of available genetic tools (e.g., knockout and transgenic mice) to dissect disease mechanisms with high precision.[2][5] The P0 180-199 model typically produces an acute, monophasic disease course, with clinical signs appearing as early as 6-8 days post-immunization, peaking around day 25, and followed by a period of partial recovery.[5]
Core Immunological Mechanisms: A T-Cell Driven Pathology
The immunological response to P0 180-199 is a well-orchestrated, yet destructive, cascade involving both the innate and adaptive immune systems. The process is predominantly driven by T helper (Th) cells, specifically Th1 and Th17 lineages.
Antigen Presentation and T-Cell Activation
Following subcutaneous immunization, the P0 180-199 peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site and in draining lymph nodes. The peptide is processed and presented on MHC class II molecules to naive CD4+ T cells. The co-emulsified Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis, provides a critical danger signal, activating APCs through Toll-like receptors (TLRs) and leading to the upregulation of co-stimulatory molecules (e.g., B7-1/B7-2) and the production of polarizing cytokines like IL-12 and IL-23.[3][6] This environment is essential for the activation and differentiation of P0-specific autoreactive T cells.
The Dominant Th1 and Th17 Response
The cytokine milieu created by activated APCs dictates the fate of the responding T cells.
-
Th1 Cells: Driven by IL-12, Th1 cells are characterized by the production of Interferon-gamma (IFN-γ).[7] IFN-γ is a potent pro-inflammatory cytokine that activates macrophages and enhances MHC expression, perpetuating the inflammatory cycle within the PNS.[8][9] Studies have shown that IFN-γ-producing cells are abundant in the sciatic nerves of mice with EAN and that neutralization of key Th1-associated cytokines can ameliorate the disease.[9][10]
-
Th17 Cells: In the presence of cytokines like IL-6 and IL-23, T cells differentiate into Th17 cells, which produce IL-17A. IL-17A is a powerful pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of injury.[11] The importance of this pathway is highlighted by findings that TLR4 deficiency, which can impact the Th17 response, attenuates EAN severity and reduces IL-17A production.[3]
While both CD4+ and CD8+ T cells contribute to the pathology, CD4+ T cells are considered the primary drivers of EAN.[12] B cells and antibodies appear to play a less critical role in this specific peptide-induced model.[12]
Effector Phase: Infiltration and Demyelination
Activated autoreactive T cells leave the lymph nodes, enter circulation, and cross the blood-nerve barrier to infiltrate the PNS. This process is facilitated by chemokines and adhesion molecules upregulated on endothelial cells. Once in the peripheral nerves, these T cells are re-activated by local APCs presenting the P0 peptide. They release a barrage of inflammatory cytokines, including IFN-γ and TNF-α, which recruit and activate macrophages.[9][13] These macrophages are the primary effector cells of demyelination, stripping the myelin sheath from axons and causing nerve conduction deficits, which manifest as the clinical signs of EAN.[5] This process leads to key neuropathological features including demyelination, axonal stress, and damage to the nodes of Ranvier.[5]
Experimental Workflows and Protocols
Reproducibility is paramount in this model. The following sections provide validated, step-by-step protocols for the induction and assessment of P0 180-199 EAN.
Workflow 1: EAN Induction and Clinical Assessment
This workflow details the process from antigen preparation to the daily monitoring of clinical signs.
Caption: Workflow for EAN Induction and Clinical Assessment.
Detailed Protocol: EAN Induction
-
Antigen Preparation: Synthesize or procure high-purity (>95%) murine P0 peptide 180-199 (SSKRGRQTPVLYAMLDHSRS).[3] Dissolve the peptide in sterile, endotoxin-free PBS to a final concentration of 2-4 mg/mL.
-
Adjuvant Emulsion: Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 5 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Emulsification (Critical Step): Combine the P0 peptide solution and CFA in a 1:1 ratio. Emulsify using two glass Luer-lock syringes connected by a coupling device until a thick, white emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
-
Immunization Schedule:
-
Mice: Use 8-10 week old male C57BL/6 mice, as they have been reported to be more sensitive to EAN induction.[1]
-
Day 0 & Day 7: Anesthetize mice (e.g., with isoflurane) to minimize stress and ensure accurate injection.[5] Subcutaneously inject 100 µL of the emulsion (containing 100-200 µg of peptide) distributed over two sites on the back/flanks.[3][10]
-
Pertussis Toxin (PTX): The use of PTX is necessary to break tolerance in this model.[1][5] Administer 300-400 ng of PTX intravenously (tail vein) or intraperitoneally on days -1 and +1 relative to the first immunization.[3] The dose and route can influence disease severity.[14]
-
-
Clinical Scoring: Beginning around day 6 post-immunization, monitor mice daily for clinical signs of EAN using a standardized scale. Body weight should also be recorded.
Data Presentation: Clinical Scoring and Disease Course
A standardized scoring system is essential for quantifying disease severity.
Table 1: Standard EAN Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | Normal, no signs of disease |
| 1 | Limp tail or reduced tail tone |
| 2 | Mild hind limb weakness (paresis), unsteady gait |
| 3 | Moderate hind limb weakness or paraparesis |
| 4 | Severe hind limb paraparesis or paraplegia |
| 5 | Tetraplegia or moribund state |
Note: Half points can be used for intermediate signs.
Table 2: Typical Disease Course of P0 180-199 EAN in C57BL/6 Mice
| Time Point (Days Post-Immunization) | Expected Mean Clinical Score | Key Observations |
| 0 - 7 | 0 | Pre-clinical phase |
| 8 - 14 | 0.5 - 1.5 | Disease onset, tail limpness, mild gait abnormalities[5] |
| 15 - 28 | 2.0 - 3.5 | Progressive phase, peak disease severity[1][5] |
| 29 - 45 | 1.5 - 2.5 | Recovery phase, partial improvement of clinical signs |
Workflow 2: Ex Vivo Analysis of the T-Cell Response
To confirm the antigen-specific immune response, lymphocytes are isolated from immunized mice and re-stimulated in vitro with the P0 180-199 peptide.
Caption: Workflow for Ex Vivo T-Cell Response Analysis.
Detailed Protocol: Lymphocyte Re-stimulation Assay
-
Cell Isolation: At a desired time point (e.g., peak disease), euthanize mice. Aseptically remove the spleen and draining (inguinal) lymph nodes.
-
Cell Suspension: Generate single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells from the spleen using ACK lysis buffer.
-
Cell Culture: Wash and resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Plating and Stimulation: Plate cells in a 96-well plate at a concentration of 2-5 x 10^5 cells/well.[15] Add the following stimuli to triplicate wells:
-
Negative Control: Medium only.
-
Antigen: P0 180-199 peptide at a final concentration of 10-20 µg/mL.[8]
-
Positive Control: A T-cell mitogen like Concanavalin A (Con A) or anti-CD3/CD28 antibodies.
-
-
Incubation: Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
Analysis:
-
Cytokine Measurement (ELISA): After 48-72 hours, carefully collect the culture supernatant. Use commercial ELISA kits to quantify the concentration of key cytokines like IFN-γ and IL-17A.
-
Proliferation ([³H]-Thymidine Incorporation): For the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Visualization of Core Signaling Pathway
The activation of a P0-specific CD4+ T cell is the central event initiating the autoimmune cascade.
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 3. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 4. Item - Inflammation and neurodegeneration in mouse nervous system : experimental application - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TARGETING OF MYELIN PROTEIN ZERO IN A SPONTANEOUS AUTOIMMUNE POLYNEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous soluble tumor necrosis factor receptor type I ameliorates murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Microbiota‐Dependent Involvement of Th17 Cells in Murine Models of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
The Neuritogenic Epitope P0 180-199: A Technical Guide to its Discovery, Significance, and Application in Autoimmune Neuropathy Research
Introduction: Unraveling the Molecular Triggers of Autoimmune Neuropathies
The peripheral nervous system (PNS), a complex network of nerves extending from the brain and spinal cord, is essential for motor, sensory, and autonomic functions. Its delicate balance can be disrupted by autoimmune disorders, where the body's own immune system mistakenly attacks the myelin sheath insulating the nerve fibers. Guillain-Barré syndrome (GBS) and its chronic counterpart, chronic inflammatory demyelinating polyneuropathy (CIDP), are prime examples of such debilitating conditions. A crucial step in understanding and developing therapies for these diseases lies in identifying the specific molecular components that trigger the autoimmune assault. This guide provides an in-depth technical exploration of the P0 180-199 peptide, a key neuritogenic epitope of Myelin Protein Zero (P0), and its pivotal role in advancing our understanding of autoimmune neuropathies.
Myelin Protein Zero (P0) is the most abundant protein in the peripheral myelin sheath, playing a critical structural role in maintaining the integrity of the myelin layers.[1][2][3] It is a transmembrane glycoprotein with an extracellular immunoglobulin-like domain, a single transmembrane segment, and a cytoplasmic tail.[4] While essential for normal nerve function, specific regions of the P0 protein can become targets for the immune system. The discovery that a small peptide fragment, corresponding to amino acids 180-199 of the P0 protein, could induce experimental autoimmune neuritis (EAN) in laboratory animals was a landmark achievement in the field.[5][6] EAN serves as a valuable and widely used animal model for GBS and CIDP, allowing researchers to dissect disease mechanisms and test novel therapeutic strategies.[7][8][9]
This guide will delve into the discovery of the P0 180-199 epitope, its structural and immunological characteristics, and its application in inducing EAN. We will provide detailed experimental protocols, present key quantitative data, and illustrate the underlying molecular pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroimmunology.
The P0 180-199 Epitope: An Immunodominant Trigger of Neuritis
The identification of specific peptide sequences from myelin proteins capable of inducing EAN was a significant breakthrough. The P0 180-199 peptide emerged as a potent neuritogenic antigen, proving to be a stronger inducer of EAN than other previously studied peptides, such as those from the P2 protein.[10]
Amino Acid Sequence and Structural Context
The P0 180-199 peptide corresponds to a sequence within the cytoplasmic domain of the P0 protein. The typical sequence for the murine P0 180-199 peptide is:
Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser [3][11][12]
This sequence contains key amino acid residues that are critical for its interaction with Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and for subsequent recognition by the T-cell receptor (TCR) on CD4+ T-helper cells.
MHC Class II Restriction: The Gateway to T-Cell Activation
The initiation of an adaptive immune response to a peptide antigen is dependent on its presentation by MHC molecules. The P0 180-199 epitope is presented by MHC class II molecules, which are primarily expressed on professional APCs such as dendritic cells, macrophages, and B cells.[13][14][15]
-
In Lewis Rats: The autoimmune response to P0 180-199 in this highly susceptible strain is restricted by the MHC class II molecule RT1.BL.[15]
-
In C57BL/6 Mice: While this strain is generally more resistant to EAN induction, studies have successfully established EAN models using P0 180-199, demonstrating a clear MHC class II-dependent T-cell response.[10][16][17] Targeted disruption of the MHC class II Aa gene in C57BL/6 mice prevents the development of CD4+ T cells and the induction of EAN, confirming the critical role of MHC class II presentation.[18][19]
The binding of the P0 180-199 peptide to the MHC class II groove forms a peptide-MHC (pMHC) complex that is then recognized by specific TCRs on CD4+ T-cells. This trimolecular interaction is the central event that triggers the downstream cascade of T-cell activation and the subsequent inflammatory attack on the peripheral nerves.
Experimental Autoimmune Neuritis (EAN): Modeling Human Disease with P0 180-199
The ability to reliably induce EAN using the P0 180-199 peptide has been instrumental in creating robust and reproducible animal models of autoimmune neuropathies. These models allow for the detailed investigation of disease pathogenesis and the preclinical evaluation of potential therapies.
Data Presentation: Typical Disease Course in Rodent Models
The clinical course of EAN induced by P0 180-199 can be quantified using a standardized scoring system. The following table summarizes typical parameters observed in Lewis rats and C57BL/6 mice.
| Parameter | Lewis Rat | C57BL/6 Mouse |
| Immunizing Agent | P0 180-199 peptide in Complete Freund's Adjuvant (CFA) | P0 180-199 peptide in CFA with Pertussis Toxin (PTX) |
| Typical Onset | 10-12 days post-immunization | 12-16 days post-immunization |
| Peak Severity | 14-18 days post-immunization | 20-28 days post-immunization |
| Disease Course | Acute, monophasic | Acute, monophasic |
| Typical Max Score | 3-4 (severe paraparesis to tetraparesis) | 2-3 (mild to moderate paraparesis) |
Note: Disease severity and onset can vary based on the specific protocol, peptide dose, and animal facility.
A modified version of the peptide, S-palm P0(180–199), where a palmitoyl group is attached, has been shown to induce a chronic, relapsing-remitting form of EAN in Lewis rats, providing a valuable model for CIDP.[9][13][15]
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for key experiments involving the P0 180-199 epitope.
This protocol outlines the general steps for synthesizing the P0 180-199 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[20][21][22][23][24]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Serine) to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling Cycle:
-
Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin thoroughly to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the P0 180-199 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
This protocol describes the induction of acute EAN in Lewis rats using the P0 180-199 peptide.[5][6][7]
-
Antigen Emulsion Preparation:
-
Dissolve the P0 180-199 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra. Emulsify until a stable, thick, white emulsion is formed.
-
-
Immunization:
-
Inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously into the base of the tail of adult Lewis rats.
-
-
Clinical Scoring:
-
Monitor the rats daily for clinical signs of EAN starting from day 7 post-immunization.
-
Use a standardized clinical scoring scale: 0 = no signs; 1 = limp tail; 2 = mild paraparesis; 3 = severe paraparesis; 4 = tetraparesis; 5 = moribund.
-
This protocol outlines the induction of EAN in the more resistant C57BL/6 mouse strain, requiring the use of pertussis toxin as an additional adjuvant.[1][8][10][17][25]
-
Antigen Emulsion Preparation: Prepare the P0 180-199 peptide/CFA emulsion as described for Lewis rats.
-
Immunization and Pertussis Toxin Administration:
-
On day 0, inject 100 µL of the emulsion (containing 100 µg of peptide) subcutaneously at two sites on the flank of adult C57BL/6 mice.
-
On days 0 and 2, inject 200 ng of pertussis toxin (PTX) in PBS intraperitoneally.
-
-
Clinical Scoring: Monitor and score the mice daily from day 7 post-immunization using a similar scale as for rats, with half points for intermediate signs.
This assay measures the proliferation of P0 180-199-specific T-cells in vitro.
-
Cell Isolation: Isolate mononuclear cells (MNCs) from the spleen or draining lymph nodes of immunized animals at the peak of disease.
-
Cell Culture:
-
Plate the MNCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Stimulate the cells with varying concentrations of the P0 180-199 peptide (e.g., 0, 1, 5, 10 µg/mL). Use a mitogen like Concanavalin A as a positive control.
-
-
[3H]-Thymidine Pulse: After 48-72 hours of incubation, add 1 µCi of [3H]-thymidine to each well and incubate for another 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
This protocol is for measuring the concentration of specific cytokines in the supernatant of cultured T-cells.
-
Sample Collection: Collect the supernatant from the T-cell proliferation assay cultures before adding [3H]-thymidine.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
The Molecular Cascade: T-Cell Activation by P0 180-199
The recognition of the P0 180-199-MHC class II complex by the TCR on a CD4+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector cells that mediate the autoimmune attack on the peripheral nerves.
T-Cell Receptor Signaling Pathway
The following diagram illustrates the key molecular events in the TCR signaling pathway.
TCR Signaling Cascade. Engagement of the TCR with the P0 180-199-MHC II complex initiates a signaling cascade involving key kinases and adapter proteins, leading to the activation of transcription factors and cytokine production.
Upon TCR engagement, the co-receptor CD4 binds to the MHC class II molecule, bringing the Src kinase Lck into proximity with the CD3 complex. Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains, creating docking sites for ZAP-70. Lck then activates ZAP-70, which in turn phosphorylates the adaptor proteins LAT and SLP-76.[26][27][28] This creates a scaffold for the recruitment and activation of downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1).
PLCγ1 activation leads to the generation of two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C theta (PKCθ) and RasGRP, leading to the activation of the transcription factors NF-κB and AP-1, respectively. IP3 triggers the release of calcium from intracellular stores, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus.[2][7][8]
The combined action of NFAT, NF-κB, and AP-1 drives the transcription of genes encoding pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[1][9][25][29]
Cytokine Profile: The Th1/Th17-Dominated Response
The autoimmune response driven by the P0 180-199 epitope is predominantly characterized by a Th1 and Th17 cytokine profile.
-
IFN-γ (Th1): This cytokine is a hallmark of the immune response in EAN. It activates macrophages, enhances MHC expression, and contributes to the inflammatory demyelination.[5][6][30]
-
IL-17 (Th17): This pro-inflammatory cytokine plays a crucial role in recruiting neutrophils and other inflammatory cells to the site of inflammation, further exacerbating tissue damage.[9][15][31]
The balance between pro-inflammatory (Th1/Th17) and anti-inflammatory (Th2) cytokines is a critical determinant of disease severity and progression. Therapeutic strategies often aim to shift this balance towards a more anti-inflammatory phenotype.
Conclusion and Future Directions
The discovery and characterization of the P0 180-199 neuritogenic epitope have been instrumental in advancing our understanding of the immunopathogenesis of GBS and CIDP. Its use in inducing EAN has provided an invaluable platform for dissecting the cellular and molecular mechanisms of autoimmune demyelination and for the preclinical testing of novel immunomodulatory therapies.
As research in this field continues, several key areas warrant further investigation:
-
Epitope Spreading: Understanding the mechanisms by which the initial immune response to P0 180-199 can lead to responses against other myelin epitopes is crucial for developing more targeted and effective therapies.[6]
-
Regulatory T-cells (Tregs): Elucidating the role of Tregs in controlling the autoimmune response to P0 180-199 could open new avenues for therapeutic intervention aimed at restoring immune tolerance.
-
Translational Relevance: Further studies are needed to determine the relevance of the P0 180-199 epitope in human GBS and CIDP patients and to identify other potential neuritogenic epitopes.
The in-depth knowledge and experimental tools centered around the P0 180-199 epitope will undoubtedly continue to fuel discoveries that will ultimately lead to improved diagnostics and more effective treatments for patients suffering from autoimmune neuropathies.
References
- 1. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 2. T cell signaling abnormalities contribute to aberrant immune cell function and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 6. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. T-cell receptor signaling and the pathogenesis of autoimmune arthritis: insights from mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. A Brain-Derived Neurotrophic Factor-Based p75NTR Peptide Mimetic Ameliorates Experimental Autoimmune Neuritis Induced Axonal Pathology and Demyelination | eNeuro [eneuro.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Animal models of Immune-Mediated Demyelinating Polyneuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted disruption of the MHC class II Aa gene in C57BL/6 mice. - Ozgene [ozgene.com]
- 19. [PDF] Targeted disruption of the MHC class II Aa gene in C57BL/6 mice. | Semantic Scholar [semanticscholar.org]
- 20. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. biovera.com.au [biovera.com.au]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 28. T cell signalling pathway | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. IL-18 deficiency inhibits both Th1 and Th2 cytokine production but not the clinical symptoms in experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. iris.unict.it [iris.unict.it]
An In-depth Technical Guide to the Structural Characteristics of Mouse Peripheral Myelin P0 Protein 180-199
This guide provides a detailed examination of the structural and functional characteristics of the 180-199 amino acid region of the mouse peripheral myelin protein 0 (P0). This segment, located within the cytoplasmic tail, plays a critical role in the integrity and function of the peripheral nervous system myelin sheath. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience, myelin biology, and peripheral neuropathy research.
Introduction: The Pivotal Role of P0 in Peripheral Myelin
Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS), constituting over 50% of the total protein content in the myelin sheath.[1] As a transmembrane glycoprotein, P0 is indispensable for the compaction and stability of the multilamellar myelin structure that ensheathes axons, ensuring rapid saltatory conduction of nerve impulses.[2][3] The critical role of P0 is underscored by the severe demyelinating peripheral neuropathies, such as Charcot-Marie-Tooth disease type 1B (CMT1B) and Dejerine-Sottas syndrome, that arise from mutations in the MPZ gene.[4]
P0 is comprised of a single extracellular immunoglobulin-like domain, a transmembrane segment, and a highly basic C-terminal cytoplasmic tail (P0ct).[1][5] The extracellular domain mediates the adhesion of adjacent myelin lamellae at the intraperiod line, while the cytoplasmic tail is crucial for the compaction of the cytoplasmic leaflets, forming the major dense line.[2][5] This guide focuses specifically on a 20-amino acid segment of the murine P0 cytoplasmic tail, residues 180-199, a region implicated in both structural integrity and pathological immune responses.
Molecular Architecture of the 180-199 Region
The 180-199 peptide of mouse P0 is a highly basic and neuritogenic segment within the cytoplasmic tail.[3][6][7][8][9][10] Its primary structure and key physicochemical properties are fundamental to its function.
Amino Acid Sequence and Physicochemical Properties
The amino acid sequence of the mouse P0 180-199 peptide is:
Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser [3][9]
This sequence imparts a significant net positive charge at physiological pH, a characteristic feature of the entire cytoplasmic domain that is critical for its interaction with negatively charged lipid membranes.[1]
| Property | Value | Significance |
| Molecular Weight | ~2290 Da | Relevant for synthesis and analytical procedures. |
| Isoelectric Point (pI) | High (predicted basic) | Facilitates electrostatic interactions with anionic lipids. |
| Amino Acid Composition | Rich in basic (Arg, Lys, His) and polar (Ser, Thr, Gln) residues | Contributes to solubility in aqueous environments and potential for hydrogen bonding. |
Predicted Secondary Structure and Conformational Plasticity
Experimental evidence from circular dichroism (CD) spectroscopy on synthetic peptides corresponding to the human P0 cytoplasmic tail suggests that this domain is largely intrinsically disordered in aqueous solution.[11] However, it gains significant secondary structure upon interaction with lipid environments or membrane-mimicking solvents like trifluoroethanol.[11] Synchrotron radiation circular dichroism (SRCD) studies on a synthetic peptide of the human neuritogenic sequence (amino acids 180-199) revealed that it remains disordered in solution but adopts a secondary structure in the presence of negatively charged detergent micelles or lipid vesicles.[11] While high-resolution structural data (e.g., NMR or X-ray crystallography) for the isolated mouse 180-199 peptide is not currently available, the existing biophysical data on the larger cytoplasmic domain and homologous peptides strongly indicate a high degree of conformational plasticity. This intrinsic disorder allows the peptide to adopt different conformations upon binding to various partners, a common feature of signaling and regulatory protein domains.
The following diagram illustrates the predicted structural transitions of the P0 cytoplasmic tail, including the 180-199 region.
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance (NMR) studies - SB-PEPTIDE [sb-peptide.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Thiopalmitoylated peptides from the peripheral nervous system myelin p0 protein: synthesis, characterization, and neuritogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into conformational ensembles of compositionally identical disordered peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Conformational mapping of amyloid peptides from the putative neurotoxic 25-35 region - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of P0 Protein Peptide 180-199
Foreword
Myelin Protein Zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, playing a critical role in the compaction and integrity of myelin.[1] The peptide fragment corresponding to amino acids 180-199 of P0 has emerged as a powerful tool in neuroscience research, primarily for its potent neuritogenic properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental research applications of P0 protein peptide 180-199, focusing on its use in modeling autoimmune neuropathies and dissecting the underlying molecular and cellular mechanisms.
Introduction to P0 Protein Peptide 180-199
P0 protein peptide 180-199 is a synthetic peptide with the amino acid sequence SSKRGRQTPVLYAMLDHSRS, derived from the cytoplasmic tail of the murine P0 protein.[2] This region of the P0 protein is immunodominant and has been identified as a key antigen in the induction of Experimental Autoimmune Neuritis (EAN), the primary animal model for the human autoimmune peripheral neuropathies, Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[3][4][5][6] The ability to induce a predictable and reproducible model of autoimmune neuropathy makes P0 180-199 an invaluable asset for studying disease pathogenesis, identifying therapeutic targets, and evaluating novel treatment strategies.
Core Application: Induction of Experimental Autoimmune Neuritis (EAN)
The principal application of P0 protein peptide 180-199 is the induction of EAN in susceptible animal models, most commonly Lewis rats and C57BL/6 mice.[3][4][7] EAN faithfully recapitulates many of the clinical and pathological hallmarks of human inflammatory demyelinating neuropathies, including ascending paralysis, inflammatory cell infiltration into peripheral nerves, and demyelination.[5][7]
Causality of EAN Induction
The induction of EAN with P0 180-199 relies on breaking immune tolerance to self-antigens. The peptide, when emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, is recognized by antigen-presenting cells (APCs). These activated APCs then present the P0 peptide to autoreactive T-lymphocytes. The co-administration of pertussis toxin further enhances the immune response, facilitating the entry of activated T-cells into the peripheral nervous system.[3] This targeted autoimmune attack on the myelin sheath leads to the characteristic features of EAN.
Experimental Workflow for EAN Induction
The following diagram outlines the general workflow for inducing EAN using P0 protein peptide 180-199.
Caption: General workflow for EAN induction using P0 180-199 peptide.
Detailed Protocols
This protocol is adapted from established methods for inducing EAN in the relatively resistant C57BL/6 mouse strain.[2][3][8]
Materials:
-
P0 protein peptide 180-199 (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PT)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve P0 180-199 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Create a water-in-oil emulsion by slowly adding the peptide solution to the CFA while vigorously vortexing or sonicating until a stable, thick emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200-300 ng of pertussis toxin.[1]
-
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAN starting from day 7 post-immunization.
-
Use a standardized clinical scoring system (see Table 1).
-
This protocol is based on well-established methods for inducing EAN in Lewis rats, which are highly susceptible.[10][11]
Materials:
-
P0 protein peptide 180-199 (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Sterile Phosphate Buffered Saline (PBS) or sterile water
-
Syringes and needles (25-27 gauge)
-
Male Lewis rats (8-10 weeks old)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve P0 180-199 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the peptide solution with CFA as described for the mouse protocol.
-
-
Immunization (Day 0):
-
Inject 100 µL of the P0/CFA emulsion subcutaneously at the base of the tail. The typical dose is 100-200 µg of P0 peptide per rat.[12] Note: Pertussis toxin is not typically required for EAN induction in Lewis rats.
-
-
Clinical Monitoring:
-
Monitor the rats daily for clinical signs of EAN, usually appearing around day 9-11 post-immunization.
-
Use a standardized clinical scoring system (see Table 1).
-
Downstream Analysis and Data Interpretation
Clinical Assessment
The primary outcome measure in EAN studies is the clinical score, which quantifies the severity of neurological deficits.
| Score | Clinical Signs in Mice [3] | Clinical Signs in Rats [13][14] |
| 0 | Normal | Normal |
| 1 | Limp tail | Reduced tail tonus / Limp tail |
| 2 | Impaired righting reflex | Ataxia, mild paraparesis |
| 3 | Paralysis of one hind limb | Severe paraparesis |
| 4 | Paralysis of both hind limbs | Tetraparesis |
| 5 | Moribund | Death |
Histopathological Analysis
At the experimental endpoint, peripheral nerves (typically the sciatic nerve) are harvested for histological analysis to confirm and quantify the extent of inflammation and demyelination.
-
Purpose: To visualize inflammatory cell infiltrates.
-
Procedure: Standard H&E staining of paraffin-embedded or frozen nerve sections.[15]
-
Interpretation: An increase in the number of nuclei, particularly mononuclear cells, within the endoneurium is indicative of inflammation.
-
Purpose: To assess the degree of demyelination.
-
Procedure: LFB staining is performed on nerve sections to visualize myelin.[13][16]
-
Interpretation: A loss of the blue staining indicates areas of demyelination. This can be quantified using image analysis software.
-
Purpose: To identify specific immune cell populations within the nerve.
-
Procedure: Standard IHC protocols are used with antibodies against specific cell markers.[17][18][19][20][21]
-
Macrophages: CD68
-
T-lymphocytes: CD3, CD4, CD8
-
-
Interpretation: The number and distribution of positively stained cells provide insights into the composition of the inflammatory infiltrate.
Immunological Assays
To investigate the systemic immune response to P0 180-199, splenocytes or lymph node cells are isolated for in vitro analysis.
-
Purpose: To measure the antigen-specific proliferation of T-cells.
-
Procedure:
-
Isolate mononuclear cells (MNCs) from the spleen or draining lymph nodes.[10]
-
Culture the cells in the presence or absence of P0 180-199 peptide (typically 10-20 µg/mL).[10][22]
-
After 48-72 hours, assess proliferation using a [3H]-thymidine incorporation assay or a colorimetric assay (e.g., MTS).[22]
-
-
Interpretation: A significant increase in proliferation in the presence of the peptide indicates an antigen-specific T-cell response.
-
Purpose: To determine the cytokine profile of the immune response.
-
Procedure:
-
Culture MNCs with or without P0 180-199 as described above.
-
Collect the culture supernatants after 24-72 hours.
-
Measure cytokine levels (e.g., IFN-γ, IL-4, IL-6, IL-17, TNF-α) using ELISA or a cytometric bead array (CBA) kit.
-
-
Interpretation: The relative levels of different cytokines can indicate the polarization of the T-helper cell response (e.g., Th1, Th2, Th17).
Mechanistic Insights from P0 180-199-Induced EAN
Studies utilizing P0 180-199-induced EAN have been instrumental in elucidating the cellular and molecular mechanisms of autoimmune neuropathy.
T-cell Mediated Pathogenesis
The pathogenesis of EAN is primarily driven by CD4+ T-helper cells. Upon activation by APCs presenting the P0 180-199 peptide, these T-cells differentiate into pro-inflammatory subsets, predominantly Th1 and Th17 cells.[5]
-
Th1 cells produce IFN-γ, which activates macrophages.
-
Th17 cells secrete IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation.[5]
Key Signaling Pathways
Several intracellular signaling pathways have been implicated in the pathogenesis of EAN.
Caption: Simplified overview of key signaling pathways in EAN pathogenesis.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and T-cell differentiation. Inhibition of the JAK2/STAT3 pathway has been shown to ameliorate EAN.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, known for its role in development, has also been implicated in the regulation of immune responses and remyelination in EAN.[23]
Advanced Applications and Future Directions
Modeling Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)
While standard P0 180-199 immunization induces an acute, monophasic disease resembling GBS, modifications to the peptide can shift the disease course to a chronic, relapsing-remitting model that more closely mimics CIDP. Thiopalmitoylation of the P0 180-199 peptide (S-palm-P0(180-199)) has been shown to induce a chronic form of EAN in Lewis rats, providing a valuable tool for studying this debilitating condition.[6][24][25][26][27]
Dose-Dependent Effects
The dose of P0 180-199 used for immunization can influence the severity and chronicity of EAN. In Lewis rats, low doses (50-100 µg) tend to induce an acute EAN, while higher doses (250 µg) can lead to a more chronic disease course.[11][28]
| Dose of P0 180-199 (in Lewis Rats) | Resulting EAN Phenotype |
| 50-100 µ g/rat | Acute EAN |
| 250 µ g/rat | Chronic EAN |
Therapeutic Development
P0 180-199-induced EAN serves as a robust platform for the preclinical evaluation of novel therapeutics for autoimmune neuropathies. The model allows for the assessment of a drug's efficacy in reducing clinical severity, inflammation, and demyelination, as well as its impact on the underlying immune response.
Conclusion
P0 protein peptide 180-199 is a cornerstone of basic and translational research into autoimmune peripheral neuropathies. Its ability to reliably induce EAN in various animal models provides an unparalleled opportunity to investigate disease mechanisms, identify novel therapeutic targets, and test the efficacy of new treatments. This guide has provided a comprehensive overview of the core applications of P0 180-199, from detailed experimental protocols to the underlying scientific principles. As our understanding of the complex interplay between the immune system and the peripheral nervous system continues to grow, P0 180-199 will undoubtedly remain an indispensable tool for researchers in the field.
References
- 1. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 2. research.monash.edu [research.monash.edu]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 5. P2X7 receptor antagonists modulate experimental autoimmune neuritis via regulation of NLRP3 inflammasome activation and Th17 and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Transcriptomes in rat sciatic nerves at different stages of experimental autoimmune neuritis determined by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 13. Improved outcome of EAN, an animal model of GBS, through amelioration of peripheral and central inflammation by minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. usbio.net [usbio.net]
- 18. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcepta.com [abcepta.com]
- 20. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The dynamic expression of canonical Wnt/β-catenin signalling pathway in the pathologic process of experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. CIDP: Current Treatments and Identification of Targets for Future Specific Therapeutic Intervention | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]
Methodological & Application
protocol for inducing EAN with P0 180-199 in C57BL/6 mice
Application Note & Protocol
Inducing Experimental Autoimmune Neuritis (EAN) in C57BL/6 Mice with Myelin P0 Peptide 180-199
Introduction: Overcoming Resistance in a Versatile Model
Experimental Autoimmune Neuritis (EAN) is the primary animal model for Guillain-Barré Syndrome (GBS), an acute, immune-mediated demyelinating neuropathy in humans. The ability to model this disease in mice is critical for investigating pathogenesis and evaluating novel therapeutics. The C57BL/6 mouse strain, favored for its well-characterized genome and the availability of numerous transgenic lines, is historically resistant to EAN induction with traditional antigens like P2 protein.[1][2]
This resistance, however, can be overcome. Recent advancements have established a robust and reproducible EAN model in C57BL/6 mice by leveraging the potent neuritogenic properties of a specific peptide from the Myelin Protein Zero (P0), the most abundant protein in the peripheral myelin sheath.[3][4] This guide provides a detailed protocol for inducing a monophasic EAN phenotype using the P0 peptide 180-199 in combination with powerful immunological adjuvants.[5][6] Understanding the mechanistic basis for each step is key to successful implementation. Male mice are often preferred as they have shown greater sensitivity to EAN induction with this specific peptide.[1][2]
Principle of the Method: A Synergistic Immune Activation
The induction of EAN with P0 180-199 relies on a multi-hit strategy to break immune tolerance to a self-antigen.
-
Antigen Presentation & T-Cell Activation: The P0 180-199 peptide (Sequence: SSKRGRQTPVLYAMLDHSRS) serves as the specific neuro-antigen.[7] When emulsified in Complete Freund's Adjuvant (CFA), the peptide is released slowly, ensuring sustained presentation by antigen-presenting cells (APCs). The heat-killed Mycobacterium tuberculosis within CFA is a critical component, acting as a potent ligand for Toll-like receptors (TLRs) on APCs.[8][9] This engagement drives the production of pro-inflammatory cytokines, promoting the differentiation of naive T-cells into pathogenic Th1 and Th17 effector cells.
-
Breaking the Blood-Nerve Barrier: Pertussis Toxin (PTX), administered separately, acts as a crucial secondary adjuvant.[1] PTX disrupts G-protein coupled signaling, which, among other effects, increases the permeability of the blood-nerve barrier.[10] This allows the activated, P0-specific T-cells and other inflammatory cells to infiltrate the peripheral nervous system (PNS), recognize the P0 protein on myelin sheaths, and initiate an inflammatory cascade leading to demyelination and axonal damage.[1][2]
Mechanism of EAN Induction
Caption: Pathogenesis of P0 180-199-induced EAN in C57BL/6 mice.
Materials and Reagents
| Reagent / Material | Recommended Specifications | Vendor Example |
| Animals | Male C57BL/6 mice, 6-8 weeks old | The Jackson Laboratory |
| P0 180-199 Peptide | >95% purity; Sequence: SSKRGRQTPVLYAMLDHSRS | Genscript, Anaspec |
| Complete Freund's Adjuvant (CFA) | Containing M. tuberculosis H37Ra (e.g., 1 mg/mL) | Sigma-Aldrich (F5881) |
| Pertussis Toxin (PTX) | Lyophilized powder, native from B. pertussis | List Biological Labs |
| Sterile 0.9% Saline | For peptide and PTX reconstitution | Standard lab supplier |
| Sterile Phosphate-Buffered Saline (PBS) | pH 7.4, mouse-isotonic | Standard lab supplier |
| Anesthesia | Isoflurane with vaporizer | Standard lab supplier |
| Syringes & Needles | 1 mL Luer-lock syringes (for emulsion) | BD Biosciences |
| 27G or 30G needles (for injection) | BD Biosciences | |
| Insulin syringes (0.5 mL for PTX) | BD Biosciences | |
| Emulsification Device | Two-way stopcock or bead beater | Standard lab supplier |
Detailed Experimental Protocol
This protocol is designed for a group of 10 mice. Adjust volumes accordingly. The entire induction process spans approximately 9 days before the expected onset of clinical signs.[3]
Experimental Workflow Overview
Caption: Timeline for the induction of EAN in C57BL/6 mice.
Step 1: Preparation of Reagents (Day -1)
-
Pertussis Toxin (PTX) Solution:
-
Reconstitute lyophilized PTX in sterile PBS to a stock concentration of 100 µg/mL. Aliquot and store at -80°C.
-
On Day -1, thaw an aliquot and dilute it with sterile, mouse-isotonic PBS to a final working concentration of 1.6 µg/mL .[3]
-
Rationale: Preparing fresh dilutions from a concentrated stock ensures consistent potency. PTX is essential for breaking immune privilege of the PNS.[1]
-
-
P0 180-199 Peptide Solution:
-
Prepare this solution on the day of immunization (Day 0).
-
Dissolve the P0 180-199 peptide in sterile 0.9% saline to a final concentration of 2 mg/mL .[11]
-
Rationale: Saline is an appropriate vehicle for the peptide before emulsification. Preparing it fresh minimizes potential degradation.
-
Step 2: Initial Pertussis Toxin Administration (Day -1)
-
Administer 200-250 µL of the 1.6 µg/mL PTX solution (~400 ng/mouse ) via intraperitoneal (IP) injection.[3][6]
-
Use a 0.5 mL insulin syringe with a 30G needle for accurate dosing and minimal animal stress.
-
Rationale: The first dose of PTX primes the system, beginning the process of increasing vascular permeability which is critical for subsequent immune cell infiltration into the nerves.
Step 3: Preparation of P0/CFA Inoculum & Immunization (Day 0)
-
Emulsification (Critical Step):
-
Vortex the vial of CFA thoroughly to ensure the Mycobacterium particles are evenly suspended.[12]
-
In a sterile tube, combine equal volumes of the 2 mg/mL P0 peptide solution and the vortexed CFA. For 10 mice (100 µL/mouse), prepare at least 1.2 mL of emulsion (600 µL of peptide solution + 600 µL of CFA).
-
Emulsify the mixture until a thick, stable emulsion is formed. This can be achieved by:
-
Two-Syringe Method: Vigorously passing the mixture back and forth between two connected 1 mL Luer-lock syringes approximately 40-50 times.
-
Vortexing: Vortexing at maximum speed for at least 10-20 minutes.
-
-
Test for Stability: Place a drop of the emulsion onto the surface of cold water. A stable emulsion will hold its shape as a single droplet and will not disperse.
-
Rationale: A stable water-in-oil emulsion is paramount. It creates a depot at the injection site, ensuring the slow and sustained release of the P0 peptide, which is necessary for a robust and lasting T-cell response.[13]
-
-
Immunization:
-
Lightly anesthetize the mice with isoflurane. This minimizes stress and ensures accurate subcutaneous delivery.[3]
-
Draw 100 µL of the stable emulsion into a 1 mL syringe with a 27G needle. This delivers 100 µg of P0 peptide per mouse.
-
Administer the 100 µL via subcutaneous (s.c.) injection, typically divided over two sites on the flank (50 µL per site).
-
Rationale: Subcutaneous injection into the flank drains to the inguinal and axillary lymph nodes, where the initial immune response is mounted.
-
Step 4: Second Pertussis Toxin Administration (Day 2)
-
Administer a second IP injection of PTX, identical to the first dose (~400 ng/mouse).
-
Rationale: The second dose of PTX ensures that the blood-nerve barrier remains permeable during the critical window when P0-specific T-cells are migrating out of the lymph nodes and into circulation.[10]
Post-Immunization Monitoring and Clinical Assessment
Animal Welfare and Scoring
-
Begin daily monitoring of mice starting on Day 6 post-immunization.[3]
-
Record individual animal weights and clinical scores.
-
Provide softened food pellets and gel packs on the cage floor for animals showing signs of paresis (score ≥ 2) to ensure access to nutrition and hydration.
Clinical Scoring System
A standardized scoring system is essential for objective data collection.
| Score | Clinical Signs | Description |
| 0 | Normal | No signs of disease. |
| 0.5 | Distal Limp Tail | The distal half of the tail is limp and does not curl. |
| 1 | Limp Tail | The entire tail is flaccid. |
| 2 | Hind Limb Paresis | Animal exhibits unsteady gait, difficulty righting from back. |
| 3 | Partial Hind Limb Paralysis | One or both hind limbs are dragging. |
| 4 | Full Hind Limb Paralysis | Both hind limbs are fully paralyzed, often with incontinence. |
| 5 | Moribund State | Quadriplegia or near-death state; requires euthanasia. |
(Adapted from standard EAE/EAN scoring rubrics)[6][14][15]
Expected Disease Course
The P0 180-199 model in C57BL/6 mice typically induces an acute, monophasic disease course.
| Parameter | Typical Observation |
| Disease Onset | 6 - 14 days post-immunization |
| Peak Severity | 20 - 28 days post-immunization |
| Mean Maximum Score | 2.5 - 3.5 |
| Disease Course | Monophasic, with gradual and partial recovery after peak. |
(Data synthesized from multiple sources)[3][6]
Downstream Analysis and Validation
To validate the model and investigate therapeutic effects, several downstream analyses are recommended at the experimental endpoint (typically at peak disease).
-
Histopathology: Perfuse animals and collect sciatic nerves. Process for paraffin embedding and stain with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and Luxol Fast Blue (LFB) to assess the degree of demyelination.[16]
-
Immunology:
-
Humoral Response: Measure serum levels of anti-P0 180-199 IgG antibodies via ELISA.[7][17]
-
Cellular Response: Isolate splenocytes or lymph node cells and perform a T-cell recall assay by re-stimulating them in vitro with the P0 180-199 peptide. Measure proliferation or cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.[1]
-
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 7. scielo.br [scielo.br]
- 8. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. scielo.br [scielo.br]
Application Notes and Protocols for the Induction of Experimental Autoimmune Neuritis (EAN) using Freund's Complete Adjuvant with P0 180-199
For: Researchers, scientists, and drug development professionals in neuroimmunology and autoimmune disease modeling.
Introduction: Modeling Guillain-Barré Syndrome in the Laboratory
Experimental Autoimmune Neuritis (EAN) is a widely recognized and extensively characterized animal model that recapitulates the key pathological features of Guillain-Barré Syndrome (GBS), an acute, immune-mediated demyelinating polyneuropathy in humans.[1][2] The induction of EAN provides a critical platform for investigating the immunopathogenesis of GBS, dissecting cellular and molecular mechanisms of autoimmune nerve inflammation, and for the preclinical evaluation of novel therapeutic strategies.
This guide provides a comprehensive overview and detailed protocols for the induction of EAN in both Lewis rats and C57BL/6 mice through immunization with the neuritogenic peptide P0 180-199, emulsified in Freund's Complete Adjuvant (FCA). The choice of this specific peptide and adjuvant is central to the successful and reproducible induction of the disease model, and understanding the rationale behind these choices is paramount for consistent experimental outcomes.
Myelin Protein Zero (P0) is a major structural component of peripheral nerve myelin. The specific peptide fragment corresponding to amino acids 180-199 (sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope capable of eliciting a robust autoimmune response targeting the peripheral nervous system (PNS).[3][4] This T-cell mediated response, primarily driven by CD4+ T cells, leads to the characteristic inflammation and demyelination observed in EAN.[1][2]
Freund's Complete Adjuvant (FCA) is a powerful immunostimulant essential for breaking self-tolerance and inducing a strong, cell-mediated immune response against the co-administered antigen.[5] It consists of a water-in-oil emulsion that creates a depot effect for the slow release of the antigen, and heat-killed Mycobacterium tuberculosis, which activates innate immune cells, leading to a potent Th1-polarized response critical for the development of EAN.[5]
The Immunological Cascade: A Mechanistic Overview
The induction of EAN with P0 180-199 and FCA initiates a well-defined immunological cascade. Understanding this pathway is crucial for interpreting experimental results and troubleshooting the model.
Experimental Models: Lewis Rat vs. C57BL/6 Mouse
The choice of animal model is a critical determinant of the disease course and experimental design.
| Feature | Lewis Rat | C57BL/6 Mouse |
| Susceptibility | Highly susceptible, considered the classical model for acute EAN. | Generally more resistant, requires protocol modifications. |
| Disease Course | Typically acute, monophasic, with a predictable onset and recovery. | Can be induced as an acute monophasic disease.[6] |
| Key Reagents | P0 180-199 peptide and FCA. | P0 180-199 peptide, FCA, and often Pertussis Toxin (PTX) as an additional adjuvant.[6] |
| Advantages | Robust and reproducible disease induction, extensive historical data. | Availability of a vast array of transgenic and knockout strains for mechanistic studies. |
Protocols for EAN Induction
Part 1: Preparation of the P0 180-199/FCA Emulsion
The quality of the water-in-oil emulsion is a critical factor for the successful induction of EAN. An unstable emulsion will lead to inconsistent or failed disease induction.[7]
Materials:
-
P0 180-199 peptide (lyophilized)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., H37Ra strain)
-
Two sterile glass Luer-lock syringes
-
A sterile Luer-lock connector (e.g., a three-way stopcock or a double-hubbed needle)
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitute the P0 180-199 Peptide:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. The final concentration in the emulsion will be half of this stock concentration. For example, to achieve a final concentration of 1 mg/mL in the emulsion, prepare a 2 mg/mL stock solution.
-
Ensure the peptide is fully dissolved. Gentle vortexing or trituration may be necessary.
-
-
Prepare the Syringes:
-
In one sterile glass syringe, draw up the required volume of the P0 180-199 peptide solution.
-
In the second sterile glass syringe, draw up an equal volume of FCA. Ensure the FCA is well-suspended before drawing it into the syringe by vortexing the vial.[5]
-
-
Emulsification:
-
Securely connect the two syringes using the Luer-lock connector.
-
Begin the emulsification by slowly pushing the plunger of the peptide-containing syringe to introduce the aqueous solution into the oil-based adjuvant.
-
Force the mixture back and forth between the two syringes with steady pressure. Continue this process for at least 10-15 minutes.
-
As the emulsion forms, the viscosity will increase, and it will become more difficult to pass the mixture between the syringes. The final emulsion should be thick, white, and homogenous.
-
-
Quality Control - The Drop Test:
-
To confirm a stable water-in-oil emulsion, carefully dispense a single drop of the emulsion onto the surface of a beaker of cold water.
-
A stable emulsion will form a discrete, cohesive drop that does not disperse.[5] If the drop dissipates or creates a "milky" appearance in the water, the emulsion is not stable, and the mixing process should be continued.
-
Part 2: Immunization Protocol for Lewis Rats
Reagents and Equipment:
-
Prepared P0 180-199/FCA emulsion
-
Lewis rats (male or female, 8-10 weeks old)
-
Insulin syringes or 1 mL syringes with 25-27G needles
-
Appropriate animal restraint device
Protocol:
-
Antigen Dosage: The typical dose of P0 180-199 peptide for Lewis rats ranges from 50 to 250 µg per rat.[3] A common and effective dose is 200 µg per rat.[8]
-
Injection Volume: The total volume of the emulsion injected is typically 100-200 µL per rat.
-
Injection Site: The immunization is administered subcutaneously. A common site is the base of the tail.[8] Alternatively, injections can be divided between the two hind footpads.
-
Procedure:
-
Load the prepared emulsion into the injection syringe, ensuring there are no air bubbles.
-
Properly restrain the rat.
-
Lift the skin at the base of the tail and insert the needle into the subcutaneous space.
-
Slowly inject the emulsion. A small bleb should form under the skin.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Part 3: Immunization Protocol for C57BL/6 Mice
Reagents and Equipment:
-
Prepared P0 180-199/FCA emulsion
-
Pertussis Toxin (PTX)
-
C57BL/6 mice (male or female, 8-10 weeks old)
-
Insulin syringes or 1 mL syringes with 27-30G needles
-
Appropriate animal restraint device
Protocol:
-
Antigen Dosage: The dose of P0 180-199 peptide for C57BL/6 mice is typically around 150-180 µg per mouse.[9][10]
-
Injection Volume: The total volume of the emulsion is usually 100-200 µL per mouse, administered subcutaneously.[7]
-
Injection Site: The emulsion is typically injected subcutaneously at two sites on the flank.[7]
-
Pertussis Toxin Administration: PTX is a crucial additional adjuvant for inducing EAN in the more resistant C57BL/6 strain.[6]
-
Administer PTX via intraperitoneal (IP) injection.
-
A common regimen is to inject 200-300 ng of PTX on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
-
Procedure:
-
On Day 0, immunize the mice with the P0 180-199/FCA emulsion as described above.
-
On Day 0 and Day 2, administer the appropriate dose of PTX via IP injection.
-
Expected Outcomes: Clinical Scoring and Histopathology
Following immunization, animals should be monitored daily for weight loss and the development of clinical signs of EAN.
Clinical Scoring System
A standardized clinical scoring system is used to quantify the severity of the disease.
| Score | Clinical Signs |
| 0 | Normal, no signs of disease |
| 1 | Limp or flaccid tail |
| 2 | Mild paraparesis (weakness of hind limbs) |
| 3 | Moderate paraparesis |
| 4 | Severe paraparesis or tetraparesis (weakness in all four limbs) |
| 5 | Moribund state or death |
Intermediate scores (e.g., 0.5, 1.5) can be used to denote signs that fall between the standard grades.
Disease Course:
-
Lewis Rats: Onset of clinical signs typically occurs around 10-12 days post-immunization, with the peak of the disease at approximately 14-16 days.[3] This is usually followed by a period of recovery.
-
C57BL/6 Mice: The onset may be slightly later, and the peak of the disease can occur between 21 and 28 days post-immunization.
Histopathological Correlation
At the peak of the disease, histological analysis of the sciatic nerves and spinal roots will reveal the characteristic pathology of EAN.
| Histopathological Finding | Description |
| Inflammatory Infiltrates | Perivascular and endoneurial infiltration of mononuclear cells, primarily T-lymphocytes and macrophages. |
| Demyelination | Vesicular dissolution of myelin sheaths (myelin bubbling) and stripping of myelin from axons by macrophages. |
| Axonal Damage | While primarily a demyelinating disease, some degree of axonal damage can occur in severe cases. |
Troubleshooting and Key Considerations
-
Failure to Induce EAN: The most common cause is a poorly prepared or unstable emulsion. Ensure the drop test is successful. Also, verify the quality and concentration of the P0 180-199 peptide and the FCA.
-
Animal Welfare: Monitor animals closely for severe weight loss, dehydration, or distress. Provide supportive care as needed, such as softened food and water within easy reach. Adhere to all institutional animal care and use guidelines.
-
Variability: Biological variability is inherent in animal models. Using a sufficient number of animals per group is essential for statistically significant results. Consistency in the preparation of the emulsion and the injection technique will minimize experimental variability.
Conclusion
The induction of EAN using P0 180-199 and Freund's Complete Adjuvant is a robust and valuable tool for the study of autoimmune peripheral neuropathies. A thorough understanding of the immunological principles, meticulous attention to the details of the protocol, and consistent monitoring of the animals are the cornerstones of successful and reproducible experimentation in this model. These application notes and protocols provide a comprehensive framework to guide researchers in the effective implementation of this important disease model.
References
- 1. Initiation and development of experimental autoimmune neuritis in Lewis rats is independent of the cytotoxic capacity of NKR-P1A+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 10. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
Application Notes & Protocol: Pertussis Toxin Dosage for P0 180-199 Induced Neuritis in Mice
Introduction: The Rationale for P0 180-199 and Pertussis Toxin in EAN Modeling
Experimental Autoimmune Neuritis (EAN) serves as a critical animal model for Guillain-Barré syndrome (GBS), an acute autoimmune peripheral demyelinating neuropathy. The induction of EAN in mice, particularly in genetically robust and widely used strains like the C57BL/6, has been pivotal for dissecting disease mechanisms and evaluating novel therapeutics.[1][2][3][4] While historically resistant to EAN induction with certain antigens, the C57BL/6 strain can develop a reliable and reproducible disease course when immunized with the neuritogenic peptide from myelin protein zero, P0 180-199, in conjunction with a potent adjuvant combination.[5][6][7]
The P0 180-199 peptide is a key immunodominant epitope capable of eliciting a targeted autoimmune response against peripheral myelin.[5][8][9] However, the peptide alone is insufficient to break immune tolerance. Successful EAN induction hinges on the synergistic action of Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis, and, crucially, Pertussis Toxin (PTX).
PTX, a major virulence factor of Bordetella pertussis, acts as a powerful adjuvant, amplifying the autoimmune response necessary for disease development.[5][10][11] Its primary role is not to serve as an antigen but to modulate the host's immune system to favor a pro-inflammatory, autoreactive phenotype. This application note provides a comprehensive guide to the strategic use of PTX, detailing optimal dosage, administration protocols, and the underlying mechanism of action for inducing EAN with the P0 180-199 peptide in C57BL/6 mice.
Mechanism of Action: The Adjuvant Effect of Pertussis Toxin
Understanding the causality behind PTX's efficacy is paramount for protocol optimization and troubleshooting. PTX is a complex AB5-type exotoxin.[12][13] The enzymatic 'A' subunit (S1) possesses ADP-ribosyltransferase activity, while the 'B' oligomer binds to host cell receptors, facilitating internalization.[12][14]
Once inside the cell, the S1 subunit catalyzes the ADP-ribosylation of the alpha subunit of inhibitory G-proteins (Gαi).[12][13][14] This modification uncouples the G-protein from its receptor, effectively locking it in an inactive state.[13] The disruption of Gαi signaling has several profound consequences on the immune system that potentiate autoimmunity:
-
Inhibition of Chemokine Receptor Signaling: Many chemokine receptors rely on Gαi signaling for leukocyte trafficking. PTX disrupts this process, which paradoxically enhances EAN/EAE models. By causing a transient "trapping" of lymphocytes in the periphery and preventing their normal homing, it is thought to increase the likelihood of their activation and subsequent entry into the privileged environment of the peripheral nervous system (PNS).[13][15][16][17]
-
Promotion of Th1/Th17 Differentiation: Disruption of Gαi signaling enhances the production of pro-inflammatory cytokines such as IL-6 and IL-12.[10] This cytokine milieu promotes the differentiation of naive T-cells into pathogenic Th1 and Th17 lineages, which are the primary drivers of the autoimmune attack on myelin in EAN.[10]
-
Increased Vascular Permeability: PTX has been implicated in increasing the permeability of blood-tissue barriers, such as the blood-nerve barrier.[18] This facilitates the infiltration of activated autoreactive T-cells and other inflammatory cells from the circulation into the PNS, a critical step in initiating neuritis.
This multi-faceted mechanism explains why PTX is an indispensable component for breaking tolerance and inducing robust EAN in otherwise resistant mouse strains.[5][7]
Caption: Pertussis Toxin's mechanism of action in potentiating autoimmunity.
Quantitative Data Summary: Reagents and Timeline
Successful and reproducible induction of EAN requires precise preparation and timing of reagents. The following table summarizes the recommended dosages and a typical experimental timeline.
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6, male, 6-8 weeks old | Male mice have shown higher sensitivity to EAN induction with P0 180-199.[5] |
| P0 180-199 Peptide | 100 µg per mouse per immunization | Lyophilized peptide should be reconstituted in sterile saline or PBS. |
| Complete Freund's Adjuvant (CFA) | Emulsify 1:1 with peptide solution | Use CFA supplemented with M. tuberculosis (e.g., H37Ra strain). |
| Pertussis Toxin (PTX) | Total Dose: 1000 ng per mouse | Split-dose regimen is critical for efficacy and animal welfare. See protocol. |
| Day -1 | 400 ng PTX in 200-250 µL PBS, i.p. | First PTX dose primes the immune system. |
| Day 0 | 100 µg P0 peptide in 100 µL emulsion, s.c. | First immunization. Emulsion is typically split over two sites (e.g., flanks). |
| Day 1 | 300 ng PTX in 200-250 µL PBS, i.p. | Second PTX dose. |
| Day 3 | 300 ng PTX in 200-250 µL PBS, i.p. | Third and final PTX dose. |
| Day 7 or 8 | 100 µg P0 peptide in 100 µL emulsion, s.c. | Booster immunization enhances the autoimmune response. |
| Disease Onset | Typically 10-14 days post-first immunization | Monitor mice daily for clinical signs starting around day 7. |
| Peak Disease | Typically 16-22 days post-first immunization | Varies between individual animals and experimental cohorts. |
Note: i.p. = intraperitoneal; s.c. = subcutaneous.
Experimental Protocol: Step-by-Step Induction of EAN
This protocol details a field-proven method for inducing EAN using a split-dose PTX regimen, which optimizes disease induction while managing potential toxicity.[3][19][20]
Materials:
-
P0 180-199 peptide (e.g., sequence SSKRGRQTPVLYAMLDHSRS), high purity (>95%)[19]
-
Pertussis Toxin (from Bordetella pertussis)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Syringes (1 mL) and needles (e.g., 27G, 30G)
-
Glass Luer-Lok syringes or a bead beater for emulsification
-
C57BL/6 male mice, 6-8 weeks old
Procedure:
Part 1: Reagent Preparation
-
P0 180-199 Peptide Stock (2 mg/mL): Reconstitute lyophilized P0 peptide in sterile saline to a final concentration of 2 mg/mL. Aliquot and store at -20°C or below for long-term use.
-
Pertussis Toxin Aliquots: Reconstitute PTX according to the manufacturer's instructions in sterile PBS. Prepare working dilutions immediately before use. For example, to inject 400 ng in 250 µL, a concentration of 1.6 µg/mL is needed.[3][19] To inject 300 ng in 250 µL, a concentration of 1.2 µg/mL is needed.[3][19] Extreme caution should be exercised when handling PTX.
-
Immunization Emulsion (Prepare fresh on Day 0 and Day 7/8): a. In a sterile tube, add an equal volume of the 2 mg/mL P0 peptide stock solution and CFA. For example, mix 500 µL of peptide solution with 500 µL of CFA. b. Emulsify the mixture until a thick, stable emulsion is formed. This can be achieved by repeatedly passing the mixture between two glass syringes connected by a Luer-Lok hub or by using a bead beater.[19] c. Test the emulsion stability by dropping a small amount into a beaker of cold water. A stable emulsion will not disperse. Each mouse will receive 100 µL of this emulsion (containing 100 µg of peptide).
Part 2: EAN Induction Timeline
-
Day -1: Administer the first dose of PTX. Inject 400 ng of PTX in 200-250 µL of sterile PBS intraperitoneally (i.p.).[21]
-
Day 0 (First Immunization): Subcutaneously (s.c.) inject a total of 100 µL of the P0/CFA emulsion. It is recommended to split the dose between two sites on the hind flanks (50 µL per site).[19][21]
-
Day 1: Administer the second dose of PTX. Inject 300 ng of PTX in 200-250 µL of sterile PBS i.p.[3][21]
-
Day 3: Administer the final dose of PTX. Inject 300 ng of PTX in 200-250 µL of sterile PBS i.p.[3][21]
-
Day 7 or 8 (Booster Immunization): Prepare a fresh batch of P0/CFA emulsion. Administer a second s.c. injection of 100 µL of the emulsion, again split between two sites on the flanks.[19][21]
-
Day 7 Onwards (Monitoring): Begin daily monitoring of mice for weight loss and clinical signs of EAN. A standard clinical scoring scale is as follows:
-
0: No signs of disease.
-
1: Limp tail or loss of tail tone.
-
2: Impaired righting reflex or mild hind limb weakness.
-
3: Severe hind limb weakness or paralysis of one hind limb.
-
4: Complete paralysis of both hind limbs.
-
5: Moribund state.
-
Caption: Experimental workflow for P0 180-199 induced EAN in C57BL/6 mice.
Trustworthiness and Protocol Validation
The reliability of this EAN model is contingent on meticulous execution and the inclusion of appropriate controls. To ensure the protocol is self-validating, researchers should incorporate the following measures:
-
Control Groups: Always include a control group of mice receiving CFA emulsion (without the P0 peptide) and PTX injections. These mice should not develop clinical signs of EAN, confirming the antigen-specific nature of the disease.
-
Dose-Response: The severity of EAN is dependent on the dose of PTX.[6][21] Reducing the PTX dose typically leads to a less severe disease course, which can be a useful validation tool or experimental variable.[6] Conversely, supraoptimal doses of PTX can be suppressive, likely by inhibiting lymphocyte emigration into the target tissue.[16]
-
Histological Confirmation: At the experimental endpoint, sciatic nerves and spinal roots should be harvested for histological analysis. The presence of inflammatory cell infiltrates (e.g., T-cells, macrophages) and demyelination, confirmed by stains like Hematoxylin & Eosin (H&E) and Luxol Fast Blue (LFB), provides definitive validation of neuritis.
-
Consistency: Maintain consistency in reagent sources (peptide, CFA, PTX lot numbers), animal age, and handling procedures to minimize inter-experimental variability.
By adhering to these principles, researchers can generate trustworthy and reproducible data, ensuring the integrity of their findings in the study of autoimmune peripheral neuropathies.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Peripheral Myelin Protein P0 (180-199), mouse - 1 mg [anaspec.com]
- 9. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]
- 10. Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease | PLOS One [journals.plos.org]
- 11. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 12. thenativeantigencompany.com [thenativeantigencompany.com]
- 13. Pertussis toxin - Wikipedia [en.wikipedia.org]
- 14. Structure–function analyses of a pertussis-like toxin from pathogenic Escherichia coli reveal a distinct mechanism of inhibition of trimeric G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pertussis toxin inhibits induction of tissue-specific autoimmune disease by disrupting G protein-coupled signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pertussis toxin alters the innate and the adaptive immune responses in a pertussis-dependent model of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paradoxical Effect of Pertussis Toxin on the Delayed Hypersensitivity Response to Autoantigens in Mice | PLOS One [journals.plos.org]
- 19. Assessing Motor Function in an Experimental Autoimmune Neuritis Mouse Model [jove.com]
- 20. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 21. researchgate.net [researchgate.net]
Topic: Subcutaneous Injection Technique for P0 180-199 Emulsion
An Application Note and Protocol from the Office of the Senior Application Scientist
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Critical Role of Administration in Modeling Autoimmune Neuritis
The synthetic peptide P0 180-199 is a key immunodominant fragment of the myelin protein zero (P0), widely used to induce Experimental Autoimmune Neuritis (EAN) in susceptible rodent strains like the Lewis rat and C57BL/6 mouse.[1][2] EAN serves as a vital and highly referenced animal model for human inflammatory demyelinating neuropathies, including Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[3][4] The successful and reproducible induction of this disease model is fundamentally dependent on the precise preparation and administration of the neuritogenic peptide emulsion.
The subcutaneous (SC) route is the standard for EAN induction.[5][6] When the P0 180-199 peptide is emulsified with an adjuvant such as Complete Freund's Adjuvant (CFA), the subcutaneous space acts as a depot. This allows for the slow release of the antigen and a sustained, localized inflammatory response, which is critical for activating and educating the T-cells that will later infiltrate the peripheral nervous system and mediate the disease pathology.[7][8]
However, the technique is not trivial. Improper emulsion preparation can lead to failed disease induction, while poor injection technique can result in significant experimental variability, undue animal distress, and adverse local reactions that can confound study results.[9] This document provides a comprehensive, field-tested protocol for the preparation and subcutaneous administration of P0 180-199 emulsion, grounded in scientific principles to ensure maximal efficacy, reproducibility, and adherence to the highest standards of animal welfare.
Core Principles: Causality in Emulsion-Based Immunization
The goal of administering a P0 180-199/CFA emulsion is to create a stable, water-in-oil formulation. The aqueous peptide solution is dispersed as microscopic droplets within a continuous oil phase (the adjuvant).
-
Antigen Depot Effect: The oil phase of the adjuvant prevents the rapid dispersal and degradation of the P0 peptide from the injection site. This creates a sustained release depot, ensuring prolonged exposure of the antigen to the immune system.[8]
-
Immune Activation: CFA contains heat-killed Mycobacterium tuberculosis, which provides potent pathogen-associated molecular patterns (PAMPs).[5][10] These PAMPs are recognized by pattern recognition receptors (e.g., Toll-like receptors) on antigen-presenting cells (APCs) like dendritic cells and macrophages at the injection site. This triggers a strong pro-inflammatory cytokine response (e.g., IL-12), which is essential for driving the differentiation of naïve CD4+ T-cells towards a pathogenic Th1 phenotype.[5]
-
APC Recruitment and Antigen Processing: The localized inflammation recruits a high concentration of APCs to the subcutaneous depot. These cells engulf the emulsion, process the P0 180-199 peptide, and present it via MHC class II molecules.[3] They then migrate to the draining lymph nodes to activate peptide-specific T-cells, initiating the systemic autoimmune response that characterizes EAN.
The subcutaneous route is optimal because the loose connective tissue of the subcutis can accommodate the injection volume and the formation of this depot with minimal physiological disruption, provided the technique is sound.[11]
Experimental Protocols
Protocol 1: Preparation of P0 180-199 Emulsion
The stability of the water-in-oil emulsion is the single most critical factor for successful EAN induction. An unstable emulsion ("broken") will fail to create the antigen depot, leading to rapid antigen clearance and a weak, ineffective immune response.
Materials:
-
P0 180-199 peptide (lyophilized)
-
Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37 RA strain)[5]
-
Two sterile Luer-lock glass syringes (1-3 mL)
-
One sterile Luer-lock connector (e.g., a three-way stopcock or a female-to-female Luer coupler)
-
Sterile needles for drawing liquids
Methodology:
-
Peptide Reconstitution (Aqueous Phase):
-
Calculate the required amount of P0 180-199 peptide based on the number of animals and the target dose (e.g., 150-200 µ g/animal ).[5][6] It is advisable to prepare a 10-15% excess to account for losses during emulsification.
-
Reconstitute the lyophilized peptide in sterile saline or PBS to a final concentration that is double the final injection concentration. For example, if the final dose is 200 µg in 200 µL, the aqueous solution should be 2 mg/mL (as it will be mixed 1:1 with CFA).
-
Ensure the peptide is fully dissolved. Vortex gently if necessary.
-
-
Adjuvant Preparation (Oil Phase):
-
Before use, thoroughly mix the CFA vial by vortexing or inverting to ensure the Mycobacterium particles are evenly suspended.
-
Using a sterile syringe and needle, draw up a volume of CFA equal to the volume of the peptide solution prepared in Step 1.
-
-
Emulsification (Two-Syringe Method):
-
This is the most critical step. Remove the needles from both syringes.
-
Connect the two syringes (one with the aqueous peptide solution, one with the oil-based CFA) using the sterile Luer-lock connector.
-
Begin rapidly and forcefully passing the contents back and forth between the two syringes. This shearing action breaks the aqueous phase into microscopic droplets within the oil.
-
Continue this process for a minimum of 10-15 minutes. The mixture will become increasingly viscous and opaque white. The physical effort required will increase as the emulsion stabilizes.
-
Validation Check: To confirm a stable water-in-oil emulsion, disconnect one syringe and allow a single drop to fall into a beaker of cold water.
-
Stable Emulsion: The drop will remain intact, holding its shape as a cohesive sphere at the surface or sinking slowly.
-
Unstable Emulsion: The drop will immediately disperse and spread across the water surface, appearing milky. If this occurs, reconnect the syringes and continue mixing for another 5-10 minutes before re-testing. Do not proceed with an unstable emulsion.
-
-
-
Final Preparation:
-
Once a stable emulsion is confirmed, consolidate the entire volume into one syringe.
-
Attach a new, sterile injection needle (gauge appropriate for the species, see Table 1) to the syringe.
-
Gently tap the syringe to consolidate the contents and carefully expel any air bubbles. The emulsion is now ready for administration. It should be used promptly, ideally within one hour.
-
Protocol 2: Subcutaneous Injection Procedure in Rodents
Aseptic technique should be maintained throughout to prevent infection.[12] Use a new sterile needle and syringe for each animal.[13]
Materials:
-
Prepared P0 180-199 emulsion syringe with needle
-
Appropriate animal restraint device (if necessary)
-
70% alcohol wipes (optional, see below)
-
Sharps container
Quantitative Injection Parameters:
| Parameter | Mouse (e.g., C57BL/6) | Rat (e.g., Lewis) | Rationale & Citation |
| Typical Peptide Dose | 150 - 180 µg | 100 - 250 µg | Dose can be varied to induce acute vs. chronic disease.[1][14] |
| Injection Volume | 100 - 200 µL | 200 µL | Volumes should not overly distend the skin, which can be painful.[12] |
| Injection Site(s) | Dorsal back, flank | Base of the tail, dorsal back | Sites with loose skin are preferred. The base of the tail is a common site in rat EAN models.[6][13] |
| Needle Gauge | 25 - 27 G | 23 - 25 G | A smaller gauge minimizes tissue trauma, but a larger gauge may be needed for viscous emulsions.[12][13] |
| Needle Length | 1/2 inch | 1/2 to 3/4 inch | Must be long enough to penetrate the subcutaneous space without entering muscle.[13] |
Step-by-Step Methodology:
-
Animal Restraint:
-
Securely and safely restrain the animal. For mice, a one-handed scruff restraint is common.[15] For rats, manual restraint by grasping the loose skin at the back of the neck and shoulders is effective.[12] The goal is to immobilize the animal gently but firmly to prevent movement and injury.[12]
-
Causality: Proper restraint is paramount for both animal welfare and researcher safety. It ensures the injection is delivered to the correct anatomical location and prevents needle-stick injuries.[15]
-
-
Site Preparation:
-
Select an injection site with ample loose skin, such as the dorsal region between the shoulder blades (scruff) or the flank.[13][16] For repeated injections, it is critical to rotate sites.[16]
-
Disinfecting the skin with alcohol is generally not considered mandatory for subcutaneous injections in rodents if clean technique is used, but can be performed.[13] If used, allow the alcohol to dry completely before injection to avoid irritation.
-
-
Creating the "Skin Tent":
-
Using your non-dominant thumb and forefinger, gently pinch and lift the loose skin away from the underlying muscle, forming a "tent."[17]
-
Causality: This tenting action physically separates the skin and subcutaneous tissue from the muscle layer, creating a clear space for the needle and ensuring the injection is truly subcutaneous, not intramuscular.[17]
-
-
Needle Insertion:
-
Hold the syringe with the needle bevel facing up.[13]
-
Insert the needle confidently and smoothly into the base of the skin tent, parallel to the spine and directed away from the head and spinal cord.[15] The insertion angle should be relatively shallow (approx. 30-45 degrees).[17]
-
Causality: A bevel-up orientation allows the sharpest point of the needle to enter first, creating a cleaner puncture with less resistance.[15] Directing the needle away from the head avoids potential injury to the skull or neck muscles.[15]
-
-
Aspiration (Self-Validation Step):
-
Before injecting, gently pull back on the syringe plunger.[13]
-
Correct Placement: You should feel negative pressure, and no fluid or blood should enter the syringe hub.[13]
-
Incorrect Placement: If blood appears, you have entered a blood vessel. Withdraw the needle immediately, discard the needle and syringe, prepare a new dose, and attempt the injection at a different site.[13] If air is drawn in easily, the needle has likely passed through both sides of the skin tent; withdraw and re-insert.[15]
-
Causality: Aspiration is a critical self-validating step to prevent accidental intravenous or intradermal administration, which would drastically alter the antigen's pharmacokinetics and compromise the immunization protocol.[13]
-
-
Injection and Withdrawal:
-
Inject the emulsion at a slow, steady pace.[12] A small bleb or lump under the skin is expected and confirms subcutaneous placement.[17][18]
-
After the full volume is delivered, pause for a moment before withdrawing the needle.[15]
-
To prevent leakage of the viscous emulsion, you can gently pinch the injection site with your fingers as you withdraw the needle.[15] Massaging the site is sometimes recommended to help disperse the substance, but for a depot-forming emulsion, minimal disturbance is often preferred.[16]
-
-
Post-Injection:
-
Immediately dispose of the needle and syringe in a designated sharps container.[17]
-
Return the animal to its cage and observe it for a few minutes to ensure it is recovering well from the procedure.
-
Protocol 3: Post-Injection Monitoring and Management
Vigilant monitoring is essential for both animal welfare and data integrity. Researchers should monitor for two distinct outcomes: the desired clinical signs of EAN and any undesired adverse effects at the injection site.
Monitoring for Adverse Events: The injection of CFA can induce a significant local inflammatory reaction, which can progress to ulceration if not managed.[19] Animals should be monitored daily.
Injection Site Reaction Scoring System (Example):
| Score | Clinical Signs | Recommended Action |
| 0 | No visible abnormalities. | Continue routine monitoring. |
| 1 | Minor swelling or redness (erythema) at the injection site. | Monitor daily. |
| 2 | Moderate swelling and redness, site is firm to the touch. | Monitor daily. Consider consultation with veterinary staff. |
| 3 | Severe swelling, dermatitis, or a clinically significant abrasion/scab formation.[9] | Consult with veterinary staff immediately. Analgesics may be required. |
| 4 | Open ulceration, necrosis, or signs of systemic infection. | Euthanasia may be required based on institutional guidelines and veterinary recommendation. |
Causality: A robust scoring system provides a non-biased method for tracking local reactions. Early detection of severe reactions allows for timely intervention (e.g., analgesia) to mitigate animal suffering and prevents these adverse events from becoming confounding variables in the study (e.g., due to stress or secondary infection).[9][19]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for EAN induction via subcutaneous P0 180-199 emulsion injection.
Mechanism at Injection Site Diagram
Caption: Local immune activation cascade at the subcutaneous injection site.
References
- 1. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Subcutaneous administration of biotherapeutics: current experience in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 16. ichor.bio [ichor.bio]
- 17. research.vt.edu [research.vt.edu]
- 18. research.vt.edu [research.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Clinical Scoring of P0 180-199 Induced EAN in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the P0 180-199 EAN Mouse Model
Experimental Autoimmune Neuritis (EAN) is a widely utilized animal model for studying autoimmune peripheral demyelinating diseases, such as Guillain-Barré syndrome (GBS) in humans.[1] The induction of EAN in mice using the myelin protein zero (P0) peptide 180-199 provides a valuable tool for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][2] This specific peptide is a potent neuritogenic antigen capable of inducing a monophasic disease course in mouse strains like the C57BL/6, which are typically resistant to EAN induction with other antigens.[3] The ability to reliably induce EAN in the C57BL/6 strain is particularly advantageous due to the extensive availability of genetic tools for this background, allowing for in-depth mechanistic studies.[1] This application note provides a comprehensive guide to the clinical scoring system for P0 180-199 induced EAN in mice, along with detailed protocols for disease induction and complementary assessment methods.
Clinical Scoring System for EAN
Consistent and objective clinical scoring is paramount for accurately assessing disease severity and progression in the EAN model. A standardized scoring scale allows for reliable comparison of data between different experimental groups and across studies. The following table outlines a commonly used clinical scoring system for P0 180-199 induced EAN in mice.[4][5] Observers should be blinded to the treatment groups to minimize bias during scoring.[4][6]
Table 1: Clinical Scoring Scale for EAN in Mice
| Score | Clinical Signs |
| 0 | Normal, no signs of disease |
| 1 | Reduced tail tone |
| 2 | Limp tail, flaccid tail |
| 3 | Abnormal gait, unsteady walk |
| 4 | Ataxia |
| 5 | Mild paraparesis of the hind limbs |
| 6 | Moderate paraparesis |
| 7 | Severe paraparesis or paraplegia of the hind limbs |
| 8 | Tetraparesis |
| 9 | Moribund |
| 10 | Death |
Intermediate scores (e.g., 0.5) can be used to denote transitional states between defined clinical signs.[4]
Disease Course: In C57BL/6 mice, the onset of clinical signs typically occurs around 6-9 days post-immunization (dpi).[1][7] The disease severity progressively increases, reaching a peak between 25 and 28 dpi, followed by a period of recovery.[6][7]
Protocol for Induction of P0 180-199 EAN in C57BL/6 Mice
This protocol details a robust method for inducing EAN using the P0 180-199 peptide in C57BL/6 mice.[1][5][7]
Materials:
-
Myelin P0 peptide 180-199 (amino acid sequence: SSKRGRQTPVLYAMLDHSRS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Syringes and needles (23-gauge and 30-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the P0 180-199 peptide in sterile saline or PBS to a final concentration of 1.5-2 mg/mL.
-
Prepare CFA containing 0.5 mg of Mycobacterium tuberculosis.
-
Create a stable water-in-oil emulsion by mixing equal volumes of the peptide solution and the CFA. This can be achieved by vortexing or sonicating the mixture until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0 and Day 8):
-
Anesthetize the mice to ensure accurate subcutaneous injection and minimize animal stress.[1]
-
On day 0, subcutaneously inject 100-150 µg of the P0 peptide in the prepared emulsion (typically 100-200 µL total volume) into the flank or back of the mouse.[6]
-
A booster immunization with the same dose of peptide emulsion is administered on day 8.[4][6]
-
-
Pertussis Toxin Administration:
-
The administration of PTX is crucial for inducing EAN with the P0 180-199 peptide in C57BL/6 mice.[1][3]
-
Administer PTX intravenously or intraperitoneally. A common regimen involves injecting 200-400 ng of PTX on days -1, 0, and +3 relative to the first immunization.[5] The dose of PTX can influence the severity of clinical scores.[8]
-
-
Post-Immunization Monitoring:
-
Monitor the mice daily for clinical signs of EAN, starting from day 6 post-immunization.
-
Record the clinical score for each mouse using the scale provided in Table 1.
-
Body weight should also be monitored regularly, as a decrease in body weight is often associated with disease onset and severity.[9][10][11][12][13]
-
Complementary Assessment Methods
While clinical scoring is the primary method for assessing disease, it can be supplemented with other quantitative and qualitative measures to provide a more comprehensive understanding of the disease pathology.
Histopathological Analysis
Histological examination of peripheral nerve tissue, such as the sciatic nerve and cauda equina, is essential for confirming the presence and extent of inflammation and demyelination.[14][15][16][17]
Protocol for Histopathological Assessment:
-
Tissue Collection and Preparation: At the experimental endpoint, perfuse the mice with 4% paraformaldehyde (PFA) and collect the sciatic nerves and spinal cord (including cauda equina).
-
Processing: Post-fix the tissues in 4% PFA, process, and embed in paraffin.
-
Staining:
-
Scoring: A semi-quantitative scoring system can be used to evaluate the severity of inflammation and demyelination.[18]
Table 2: Semi-Quantitative Histopathology Scoring
| Score | Inflammation (H&E) | Demyelination (LFB) |
| 0 | No inflammatory cells | Normal myelin |
| 1 | A few scattered inflammatory cells | Mild demyelination |
| 2 | Perivascular cuffs of inflammatory cells | Moderate demyelination |
| 3 | Multiple perivascular cuffs and parenchymal infiltration | Severe demyelination with axonal loss |
Functional Assessments
Functional tests can provide objective measures of motor deficits that complement the observational clinical scoring.
-
Grip Strength Test: This test measures the maximal muscle force of the forelimbs and/or hindlimbs, providing a quantitative assessment of muscle weakness.[19][20][21] A progressive decline in grip strength is expected with the development of EAN.
-
Treadmill Running Task: The ability of mice to perform a running task on a treadmill can be evaluated. Mice with EAN will exhibit an increased failure rate and changes in gait, such as hind limb widening.[1]
Electrophysiological Measurements
In vivo electrophysiological recordings can be used to assess nerve conduction velocity and the amplitude of compound muscle action potentials.[22][23][24][25][26] These measurements provide direct evidence of nerve dysfunction due to demyelination and axonal damage.
Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the results of EAN studies.
Workflow Visualization:
The following diagram illustrates the general workflow for inducing and assessing P0 180-199 EAN in mice.
Caption: Workflow for P0 180-199 induced EAN in mice.
Disease Progression Visualization:
This diagram illustrates the typical progression of clinical scores in the P0 180-199 EAN model.
Caption: Typical disease progression and clinical scores in EAN.
Conclusion
The P0 180-199 induced EAN mouse model is a powerful and relevant tool for the preclinical study of autoimmune neuropathies. A consistent and multi-faceted approach to assessing disease, centered around a standardized clinical scoring system and complemented by histological and functional analyses, is essential for generating reliable and reproducible data. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and evaluate this important disease model.
References
- 1. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 5. scielo.br [scielo.br]
- 6. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 7. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Nitric oxide required for transition to slower hepatic protein synthesis rates during long-term caloric restriction [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Multiple sclerosis animal models: a clinical and histopathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative evaluation of hindlimb grip strength in mice as a measure of neuromuscular function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous monitoring of mouse grip strength, force profile, and cumulative force profile distinguishes muscle physiology following surgical, pharmacologic and diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. treat-nmd.org [treat-nmd.org]
- 22. Reproducibility of in vivo electrophysiological measurements in mice [elifesciences.org]
- 23. Reproducibility of in vivo electrophysiological measurements in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reproducibility of in vivo electrophysiological measurements in mice [elifesciences.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Histopathological Analysis of Sciatic Nerves in P0 180-199 Treated Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Pathology of Experimental Autoimmune Neuritis
Experimental Autoimmune Neuritis (EAN) is a widely utilized animal model that recapitulates the key pathological features of Guillain-Barré Syndrome (GBS), an acute, immune-mediated demyelinating polyneuropathy.[1][2] In the C57BL/6 mouse strain, EAN can be reliably induced by immunization with the synthetic peptide P0 180-199, a fragment of the peripheral myelin protein zero (P0), in conjunction with pertussis toxin (PT) as an adjuvant.[3][4][5] This induction triggers an autoimmune response, leading to a T-cell and macrophage-driven inflammatory attack on the peripheral nervous system (PNS).[1][2]
The sciatic nerve is a primary site of pathology in this model, exhibiting characteristic features of inflammation, demyelination, and axonal damage.[3][4] Therefore, detailed histopathological analysis of the sciatic nerve is a critical endpoint for evaluating disease severity and assessing the efficacy of potential therapeutic interventions. This guide provides a comprehensive set of protocols and expert insights for the dissection, processing, staining, and analysis of sciatic nerves from P0 180-199 treated mice.
Pathophysiological Overview
The immunization with P0 180-199 peptide initiates a cascade of immunological events. Antigen-presenting cells process and present the peptide to T-lymphocytes, leading to their activation and proliferation. These activated T-cells infiltrate the peripheral nerves, including the sciatic nerve, where they orchestrate an inflammatory response. This involves the recruitment of macrophages, which are key effectors of myelin damage.[2] The resulting pathology is characterized by endoneurial infiltration of immune cells, demyelination of nerve fibers, and in severe cases, secondary axonal damage.[3][6]
Figure 1: Pathophysiology of P0 180-199 Induced EAN. This diagram illustrates the key cellular events leading to sciatic nerve damage.
Experimental Workflow Overview
A successful histopathological analysis requires meticulous execution of a series of sequential steps. The overall workflow begins with the ethical euthanasia of the animal and culminates in quantitative analysis of nerve pathology.
Figure 2: Experimental Workflow. A step-by-step overview from animal model to final data analysis.
Part 1: Sciatic Nerve Dissection and Fixation Protocol
Objective: To cleanly dissect the sciatic nerve with minimal mechanical damage and preserve its morphology through rapid and effective fixation.
Materials:
-
Dissection tools (fine scissors, forceps)[7]
-
Dissection board[7]
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Cassettes for tissue processing
Protocol:
-
Animal Euthanasia: Euthanize the mouse according to approved institutional animal care and use committee (IACUC) guidelines.
-
Exposure: Place the mouse in a prone position and disinfect the skin over the hind limb with 70% ethanol.[7] Make a skin incision over the thigh to expose the underlying musculature.
-
Muscle Separation: Carefully separate the biceps femoris and gluteus maximus muscles to reveal the sciatic nerve, which appears as a whitish, cord-like structure.[8]
-
Nerve Harvest: Gently free the nerve from the surrounding connective tissue. For a maximal length, trace the nerve proximally towards the spinal cord and distally to its trifurcation into the tibial, peroneal, and sural nerves.[7][9] Cut the nerve at its most proximal and distal accessible points to harvest a segment of 1-2 cm.
-
Scientist's Note: Avoid stretching or crushing the nerve during dissection, as this can introduce significant artifacts. Use the surrounding connective tissue for manipulation whenever possible. Several detailed guides provide excellent visual step-by-step instructions for maximizing nerve length.[7][8]
-
-
Fixation: Immediately place the harvested nerve into a labeled cassette and immerse it in ice-cold 4% PFA. Fix for 18-24 hours at 4°C.
-
Causality Insight: Over-fixation can mask antigenic sites, hindering immunohistochemical staining, while under-fixation leads to poor tissue preservation and autolysis. The 18-24 hour window is optimal for peripheral nerves.
-
-
Post-Fixation Wash: After fixation, wash the tissue by transferring the cassette to 70% ethanol. Store at 4°C until processing.
Part 2: Tissue Processing and Staining Protocols
A. Paraffin Embedding and Sectioning
-
Dehydration: Process the fixed tissue through a graded series of ethanol (70%, 80%, 95%, 100%) to remove water.
-
Clearing: Transfer the tissue through xylene to remove the ethanol.
-
Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and embed it in a block, ensuring the nerve is oriented for either longitudinal or cross-sectional sectioning.
-
Scientist's Note: For morphometric analysis, a precise cross-sectional orientation is critical. For observing the extent of inflammatory lesions, longitudinal sections are more informative.
-
-
Sectioning: Cut 5-10 µm thick sections using a microtome and float them onto charged glass slides. Dry the slides overnight.
B. Staining Protocol 1: Hematoxylin and Eosin (H&E)
Objective: To assess general morphology, tissue structure, and inflammatory cell infiltration.
Procedure:
-
Deparaffinize and Rehydrate: Immerse slides in xylene, followed by a graded series of ethanol (100% to 70%) and finally distilled water.
-
Hematoxylin Staining: Stain with Harris hematoxylin for 3-5 minutes.
-
Rinse: Wash gently in running tap water.
-
Differentiation: Dip briefly in 1% acid alcohol to remove excess stain.
-
Bluing: Place in running tap water or a bluing agent until sections turn blue.
-
Eosin Staining: Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate and Mount: Dehydrate through graded ethanol, clear in xylene, and coverslip with a resinous mounting medium.
Expected Results: Cell nuclei will be stained blue/purple, and the cytoplasm and extracellular matrix (including myelin) will be stained in shades of pink.[10] In EAN sections, look for an influx of darkly stained mononuclear cells (lymphocytes and macrophages) within the endoneurium.[6][11]
C. Staining Protocol 2: Luxol Fast Blue (LFB) for Myelin
Objective: To specifically stain myelin sheaths and assess the degree of demyelination.
Procedure:
-
Deparaffinize and Rehydrate: Bring sections to 95% ethanol as described for H&E.
-
LFB Staining: Incubate slides in Luxol Fast Blue solution overnight at 56-60°C.[12][13][14]
-
Rinse: Rinse off excess stain with 95% ethanol, followed by distilled water.[14]
-
Differentiation: Differentiate slides by briefly immersing in 0.05% lithium carbonate solution (approx. 30 seconds), followed by 70% ethanol (approx. 30 seconds).[14]
-
Microscopic Check: Rinse with distilled water and check differentiation under a microscope. The gray matter should be colorless, and the myelinated fibers should be sharply defined in blue. Repeat the differentiation step if necessary.[14]
-
Counterstain (Optional): Counterstain with Cresyl Violet to visualize neuronal cell bodies (Nissl substance).[13]
-
Dehydrate and Mount: Dehydrate through graded ethanol, clear in xylene, and mount.
Expected Results: Myelin sheaths will stain a bright blue or blue-green.[13][15] In EAN sections, areas of demyelination will appear as pale, unstained regions or show a significant reduction in LFB staining intensity.
D. Protocol 3: Immunohistochemistry (IHC) for Inflammatory Cells
Objective: To identify and localize specific immune cell populations, such as T-cells (CD3+) and macrophages (F4/80+ or Iba1+).
Procedure:
-
Deparaffinize and Rehydrate: As previously described.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-CD3, rat anti-F4/80) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstain, Dehydrate, and Mount: Lightly counterstain with hematoxylin, then dehydrate, clear, and mount.
Expected Results:
-
CD3: T-lymphocytes will be identified by brown staining, often found in perivascular cuffs and scattered within the endoneurium.[2]
-
F4/80 or Iba1: Macrophages will be stained brown.[16][17][18] In EAN, there will be a marked increase in the number of these cells, often seen in close association with demyelinated axons.[19][20]
Part 3: Analysis and Data Interpretation
A. Qualitative Assessment
Microscopically examine the stained sections for the key pathological hallmarks of EAN:
-
Cellular Infiltration: Note the presence, density, and location (epineurial, perineurial, endoneurial) of inflammatory cells in H&E and IHC sections.
-
Demyelination: Identify areas of myelin loss, thinly myelinated fibers (indicating remyelination), or myelin stripping by macrophages using LFB staining.[21]
-
Axonal Damage: Look for signs of axonal swelling or degeneration, which may be apparent on H&E or with specific axonal markers like neurofilament stains (not detailed here).
B. Quantitative Histomorphometry
Quantitative analysis provides objective, reproducible data and is essential for comparing treatment groups.[22][23][24]
1. Histopathological Scoring: A semi-quantitative scoring system can be used to grade the severity of inflammation and demyelination. This is typically performed on H&E or LFB stained longitudinal sections by a blinded observer.
| Score | Description of Pathological Changes |
| 0 | No evidence of inflammation or demyelination. |
| 1 | Mild cellular infiltration, primarily perivascular. |
| 2 | Moderate cellular infiltration with some extension into the endoneurium; mild demyelination. |
| 3 | Severe and widespread cellular infiltration and significant demyelination. |
| 4 | Severe inflammation and demyelination with evidence of axonal loss. |
2. Morphometric Analysis: For more detailed quantification, use image analysis software (e.g., ImageJ) on high-magnification images of cross-sections.[24][25]
-
Inflammatory Cell Counts: Count the number of CD3+ or F4/80+ cells per unit area (e.g., cells/mm²).
-
Myelinated Fiber Analysis:
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 6. Neuropathic pain from an experimental neuritis of the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harvesting the maximum length of sciatic nerve from adult mice: a step-by-step approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Central and Peripheral Nervous System Mice Dissection [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Histopathological Changes in the Periphery of the Sciatic Nerve of Rats after Knee Joint Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webpath.med.utah.edu [webpath.med.utah.edu]
- 13. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 14. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 15. Luxol Fast Blue (Myelin Sheath) Stain, 100 mL×3 (for Nervous tissue staining) [smartscience.co.th]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the immune response to sciatic nerve injury identifies efferocytosis as a key mechanism of nerve debridement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elifesciences.org [elifesciences.org]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Binary Imaging Analysis for Comprehensive Quantitative Assessment of Peripheral Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Binary imaging analysis for comprehensive quantitative histomorphometry of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histomorphometry in Peripheral Nerve Regeneration: Experimental Comparison of Different Axon Counting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peripheralnerve.org [peripheralnerve.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Utilizing Peripheral Myelin Protein Zero (P0) Peptide 180-199
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays using the synthetic peptide corresponding to amino acids 180-199 of the peripheral myelin protein zero (P0). This peptide, P0 (180-199), is a critical neuritogenic epitope implicated in the pathogenesis of autoimmune peripheral neuropathies such as Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3] We delve into the foundational principles and provide detailed, field-proven protocols for T-cell activation assays, cytokine profiling, humoral response analysis, and biophysical interaction studies. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Introduction: The Significance of P0 (180-199) in Autoimmune Neuropathy
Peripheral myelin protein zero (P0) is the most abundant protein in the peripheral nervous system (PNS) myelin sheath, constituting over 50% of its protein content.[2] Its primary role is to mediate the compaction and integrity of myelin. In certain autoimmune conditions, the immune system mistakenly targets components of the PNS, leading to demyelination and neurological dysfunction. The P0 peptide fragment spanning amino acids 180-199 (Sequence: SSKRGRQTPVLYAMLDHSRS) has been identified as a potent neuritogenic epitope capable of inducing experimental autoimmune neuritis (EAN), the primary animal model for GBS, in various rodent models.[4][5][6][7]
Studies have demonstrated that T-cells isolated from animals with EAN, and from some patients with CIDP, exhibit proliferative responses and a pro-inflammatory cytokine release upon stimulation with P0 (180-199).[4][8] This makes the peptide an invaluable tool for a variety of in vitro applications, including:
-
Screening for autoreactive T-cell populations in patient samples.
-
Characterizing the nature of the immune response (e.g., Th1, Th2, Th17).
-
Evaluating the efficacy of immunomodulatory drug candidates.
-
Investigating the binding kinetics of autoantibodies.
This guide provides the necessary protocols to leverage the P0 (180-199) peptide for these applications.
Foundational Requirement: P0 (180-199) Peptide Preparation and Handling
The quality and handling of the synthetic peptide are paramount for the validity of any subsequent assay. Inconsistent peptide quality can lead to non-reproducible results.
2.1. Synthesis and Purification The P0 (180-199) peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[9] Post-synthesis, the peptide must be purified to a high degree, typically >95%, using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] The identity of the peptide should be confirmed by mass spectrometry.[11]
2.2. Storage and Solubilization Proper storage is critical to prevent degradation.
| Parameter | Guideline | Rationale |
| Form | Lyophilized powder | Maximizes long-term stability.[12][13][14] |
| Temperature | -20°C for short-term, -80°C for long-term | Minimizes chemical degradation and oxidation.[13] |
| Handling | Equilibrate to room temperature in a desiccator before opening | Prevents condensation and moisture absorption, as peptides can be hygroscopic.[13] |
| Reconstitution | Use sterile, nuclease-free water or appropriate buffer (e.g., PBS) | The peptide's amino acid composition should be analyzed to predict solubility; P0(180-199) is generally soluble in aqueous buffers.[12] |
| Stock Solutions | Aliquot into single-use volumes and store at -80°C | Avoids repeated freeze-thaw cycles which can degrade the peptide.[12][15] |
Causality Insight: The P0 (180-199) sequence contains residues like Methionine (M) which are susceptible to oxidation. Storing the lyophilized peptide under inert gas and minimizing air exposure during handling can prolong its shelf life.[15]
T-Cell Proliferation and Activation Assays
The primary application of P0 (180-199) is to identify and characterize autoreactive T-cell responses. The following protocol details a standard T-cell proliferation assay using peripheral blood mononuclear cells (PBMCs).
3.1. Principle PBMCs containing antigen-presenting cells (APCs) and T-cells are cultured with the P0 (180-199) peptide. APCs process and present the peptide on MHC class II molecules. T-cells whose receptors recognize this peptide-MHC complex will become activated and proliferate.
3.2. Detailed Protocol
-
PBMC Isolation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Plating: Resuspend PBMCs in complete RPMI-1640 medium. Perform a cell count and viability check (e.g., using Trypan Blue). Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Antigen Stimulation:
-
Prepare a stock solution of P0 (180-199) peptide.
-
Add the peptide to triplicate wells at a final concentration range of 1-20 µg/mL.[4] A dose-response curve is recommended for initial characterization.
-
Negative Control: Wells with cells in medium only (unstimulated).
-
Positive Control: Wells with a mitogen like Phytohemagglutinin (PHA) (5 µg/mL) or an anti-CD3/CD28 antibody cocktail.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂, for 72-96 hours.[4]
-
Proliferation Measurement (³H-Thymidine Incorporation):
-
18 hours before harvesting, add 1 µCi of ³H-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells). An SI > 2.2 is often considered a positive response.[4]
Workflow for T-Cell Proliferation Assay
Caption: Workflow for P0 (180-199) specific T-cell proliferation assay.
Cytokine Secretion Profiling (ELISA & ELISpot)
Identifying the cytokines produced by P0 (180-199)-reactive T-cells provides insight into the functional phenotype of the responding cells (e.g., pro-inflammatory Th1 vs. regulatory).
4.1. Principle These assays quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-10) secreted into the culture supernatant (ELISA) or by individual cells (ELISpot) following antigen stimulation.
4.2. Detailed Protocol (ELISA)
-
Setup T-Cell Culture: Set up the T-cell stimulation assay as described in Section 3.2, steps 1-3.
-
Incubation: Incubate the plate for a shorter duration, typically 48-72 hours, which is optimal for cytokine detection.[4][9]
-
Collect Supernatant: Centrifuge the 96-well plate and carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.
-
Perform ELISA: Use commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-2). Follow the manufacturer's instructions precisely.[4][16][17][18] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Interpolate the cytokine concentrations in the samples from the standard curve.
| Cytokine | Associated T-Cell Subset | Implication in Autoimmunity |
| IFN-γ, IL-2 | Th1 | Pro-inflammatory, often pathogenic in EAN/CIDP.[4][9] |
| IL-4, IL-10 | Th2 / Treg | Often associated with immune regulation or humoral responses. |
| IL-17 | Th17 | Pro-inflammatory, implicated in some models of autoimmunity.[4] |
Self-Validation Insight: A robust positive control (PHA stimulation) should yield high levels of IFN-γ and IL-2, while the negative control should have negligible levels. This validates that the cell culture system is responsive and not spontaneously activated.
Humoral Response: Anti-P0 (180-199) Antibody ELISA
This assay is designed to detect and quantify antibodies specific to the P0 (180-199) peptide in biological fluids, most commonly serum.
5.1. Principle This is an indirect ELISA where the P0 (180-199) peptide is immobilized on a microplate. Serum containing specific antibodies will bind to the peptide. This binding is then detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype (e.g., anti-human IgG-HRP).
5.2. Detailed Protocol
-
Plate Coating: Dilute P0 (180-199) peptide to 5-10 µg/mL in coating buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6).[19][20] Add 100 µL to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies.
-
Washing: Repeat the wash step.
-
Sample Incubation: Dilute serum samples (e.g., starting at 1:100) in blocking buffer.[19] Add 100 µL of diluted samples to the wells. Include positive and negative control sera. Incubate for 1.5-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG (or other desired isotype) diluted according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step 5 times.
-
Development: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Workflow for Indirect Antibody ELISA
Caption: Workflow for detecting anti-P0 (180-199) antibodies via indirect ELISA.
Biophysical Analysis: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to study the kinetics (on-rate, off-rate) and affinity (KD) of molecular interactions in real-time.[21][22] It is ideal for characterizing the binding of a purified monoclonal autoantibody (analyte) to the immobilized P0 (180-199) peptide (ligand).
6.1. Principle The P0 (180-199) peptide is immobilized on a sensor chip. A solution containing the binding partner (e.g., an antibody) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
6.2. General Protocol Outline
-
Ligand Immobilization: Covalently immobilize the P0 (180-199) peptide onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[21] This involves activating the surface carboxyl groups, injecting the peptide, and then deactivating excess reactive groups.
-
Analyte Injection: Inject a series of increasing concentrations of the purified antibody (analyte) over the ligand-immobilized surface and a reference flow cell (for background subtraction).
-
Association/Dissociation: Monitor the SPR signal in real-time. The association phase occurs during analyte injection, and the dissociation phase occurs when buffer is flowed over the surface.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Authoritative Grounding: The determination of binding affinity and kinetics by SPR is fundamental to understanding the nature of a molecular interaction at the cellular level.[21] This data can be crucial for ranking antibody pathogenicity or assessing the blocking potential of a therapeutic agent.
Conclusion
The P0 (180-199) peptide is a versatile and indispensable tool for investigating the immunopathogenesis of autoimmune peripheral neuropathies. The protocols detailed in this guide provide a robust framework for studying cellular and humoral immune responses, as well as the biophysical characteristics of molecular interactions involving this key epitope. Adherence to the principles of careful reagent handling, appropriate controls, and logical experimental design will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding and therapeutic targeting of these debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. TARGETING OF MYELIN PROTEIN ZERO IN A SPONTANEOUS AUTOIMMUNE POLYNEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. frontiersin.org [frontiersin.org]
- 9. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 10. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 14. bachem.com [bachem.com]
- 15. genscript.com [genscript.com]
- 16. seracare.com [seracare.com]
- 17. Protocols for ELISA | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 20. agrisera.com [agrisera.com]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: P0 180-199 EAN Induction in C57BL/6 Mice
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Experimental Autoimmune Neuritis (EAN) model induced by the Myelin Protein Zero peptide P0 180-199 in C57BL/6 mice. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, particularly resistance to disease induction, ensuring the consistency and reproducibility of your experiments.
Historically, the C57BL/6 mouse strain was considered resistant to EAN induction with various peripheral myelin antigens.[1] However, recent advances have established protocols using the P0 180-199 peptide to reliably induce a monophasic disease course, providing a powerful tool for studying autoimmune peripheral neuropathies.[2][3][4] This model is invaluable for investigating disease pathogenesis and for the preclinical evaluation of therapeutics aimed at myelin repair and neuroprotection.[2]
This resource is structured as a troubleshooting hub, addressing specific questions you may encounter. Each answer is grounded in the immunological principles of the model, providing not just a solution, but a deeper understanding of the experimental system.
Troubleshooting Hub: Overcoming Induction Resistance
This section addresses the most common and critical issue in this model: failure to induce disease or low disease incidence.
Q1: My C57BL/6 mice are showing no clinical signs or very low EAN incidence after immunization with P0 180-199. What are the most likely causes?
This is a multifactorial problem. The three pillars of successful EAN induction are: (1) a stable immunogenic emulsion , (2) sufficient dosage of pertussis toxin (PTX) to permeabilize the blood-nerve barrier, and (3) the appropriate genetic background and health status of the mice .[1][4][5] A failure in any one of these areas can lead to complete resistance.
Let's break down the potential points of failure in a logical sequence.
This diagram outlines the critical checkpoints for successful disease induction. A negative result at any checkpoint can lead to resistance.
Caption: Troubleshooting logic for EAN induction failure.
Q2: How can I be sure my P0 180-199 / CFA emulsion is prepared correctly? An unstable emulsion is my primary suspect.
Your suspicion is well-founded. An unstable or improperly prepared water-in-oil emulsion is arguably the most common cause of induction failure. The emulsion's purpose is to create a depot of antigen that is released slowly, allowing for a sustained immune response.[5][6] If the emulsion breaks, the aqueous antigen is rapidly dispersed and cleared, preventing effective T-cell priming.
Causality: Complete Freund's Adjuvant (CFA) contains heat-killed Mycobacterium tuberculosis, which activates antigen-presenting cells (APCs) via Toll-like receptors, and a mineral oil (the "incomplete" adjuvant) that forms the basis of the emulsion. A stable water-in-oil emulsion ensures that APCs encounter the P0 peptide together with the potent mycobacterial adjuvant, leading to a strong Th1/Th17 response required for EAN.[6][7]
Troubleshooting & Validation:
-
Ratio is Critical: Strictly adhere to a 1:1 ratio (v/v) of your aqueous antigen solution to CFA.[7]
-
Keep it Cold: All components (peptide solution, CFA, syringes, connecting stopcock) must be kept on ice throughout the procedure. This increases the viscosity of the oil and aids in forming a stable emulsion.
-
Mixing Technique: The two-syringe method is common.[6] Connect two syringes, one with the antigen and one with CFA, via a three-way stopcock. Forcefully pass the mixture back and forth for at least 10-20 minutes. The resulting emulsion should be thick, white, and viscous.
-
The Drop Test (Self-Validation): This is a mandatory QC step.[8][9] Dispense a single drop of the final emulsion into a beaker of cold water.
-
Stable Emulsion (Correct): The drop will remain intact, as a single cohesive sphere, and will not disperse.[8]
-
Unstable Emulsion (Incorrect): The drop will immediately disperse, "milk out," or fall apart in the water. If this happens, discard the mixture and start over.
-
| Parameter | Recommendation | Rationale |
| Component Ratio | 1:1 (Antigen Solution:CFA) | Ensures proper phase for a water-in-oil emulsion. |
| Temperature | Keep all components on ice | Increases viscosity, promoting stable emulsion formation. |
| Mixing Method | Two-syringe Luer-lock or homogenizer | Provides sufficient shear force to create fine droplets. |
| QC Check | Mandatory drop test in water | Visually confirms the stability of the final emulsion before injection.[8] |
Q3: I believe my emulsion is stable, but disease is still absent or weak. How do I optimize the Pertussis Toxin (PTX) dose?
PTX is the second critical pillar. Its primary role in this model is to increase the permeability of the blood-nerve barrier, which is essential for allowing the primed, pathogenic T-cells to infiltrate the peripheral nervous system and cause disease.[5][10] C57BL/6 mice are notoriously sensitive to PTX, so finding the right dose is a balancing act between efficacy and toxicity.
Causality: PTX works by ADP-ribosylating the alpha-subunits of inhibitory G-proteins, disrupting chemokine signaling and affecting cell trafficking. This disruption facilitates the entry of encephalitogenic T-cells into the target tissue.[10] An insufficient dose will fail to open the barrier, while an excessive dose can cause systemic toxicity and non-specific inflammation, confounding results.
Troubleshooting & Optimization:
-
Dose-Dependence: The development of EAE is highly dependent on the PTX dose.[11] Many protocols recommend a total dose of 100-300 ng per mouse, typically split into two intraperitoneal (i.p.) injections.[5][12]
-
Timing is Key: The standard and most effective timing is to administer the first dose of PTX within a few hours (1-6 hours) after the P0/CFA immunization on Day 0, followed by a second dose 24-48 hours later (Day 1 or 2).[5][10]
-
Batch-to-Batch Variability: This is a critical and often overlooked factor. The potency of commercially available PTX can vary significantly between lots.[11] A dose that worked perfectly with one lot may be suboptimal or toxic with a new lot. It is highly recommended to perform a small pilot study to titrate the optimal dose for each new batch of PTX.
-
Supplier Recommendations: Reputable suppliers like Hooke Laboratories provide potency data for their PTX lots and suggest starting doses based on this information.[5] Always consult your supplier's datasheet.
| PTX Parameter | Standard Protocol | Optimization Strategy |
| Total Dose | 100-300 ng/mouse | Titrate within this range for each new PTX lot. |
| Administration | Two i.p. injections | Day 0 (post-immunization) & Day 1 or 2.[5][12] |
| Lot Potency | Varies significantly | Always check supplier data and perform a pilot study for new lots.[11] |
Q4: Could the mice themselves be the problem? We use C57BL/6 mice, but are there other factors to consider?
Absolutely. The term "C57BL/6" is not as uniform as it seems. Substrain, age, sex, and even the animal facility's microbiome can profoundly impact EAN susceptibility.
Causality: The immune response is a complex trait governed by numerous genes. Minor genetic differences between substrains can alter cytokine profiles, T-cell activation thresholds, and overall susceptibility to autoimmune disease.[13][14][15]
Troubleshooting & Best Practices:
-
Substrain Differences: There are documented differences in EAE susceptibility between C57BL/6 substrains, such as C57BL/6J and C57BL/6N.[13][15] These differences are linked to variations in their immune responses and even gut microbiota.[14][15] Be aware of which substrain you are using and maintain consistency throughout your studies. If you are experiencing resistance, consider trying a different, validated substrain.
-
Age: The optimal age for induction is typically between 8 and 13 weeks.[5] Younger mice may have an immature immune system, while older mice can sometimes show altered immune reactivity, potentially leading to resistance.[16]
-
Sex: While many protocols use female mice due to their generally higher susceptibility to autoimmune models, some studies have specifically shown that male C57BL/6 mice are more sensitive to EAN induction with the P0 180-199 peptide.[1][17] If you are struggling with females, testing males is a valid troubleshooting step.
-
Animal Health and Stress: Stressed animals can have altered immune responses that may suppress EAE development.[5][10] Ensure mice are properly acclimated to the facility for at least 7 days before immunization and handled carefully to minimize stress.[5]
Detailed Protocols & Workflows
Protocol 1: Preparation of P0 180-199 / CFA Emulsion
Materials:
-
P0 180-199 peptide, lyophilized
-
Sterile, ice-cold PBS
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 1 mg/mL)
-
Two sterile Luer-lock syringes (e.g., 1 mL glass or polypropylene)
-
One sterile three-way stopcock or micro-emulsifying needle
-
Ice bucket
Procedure:
-
Preparation: Place CFA, PBS, syringes, and the connector on ice for at least 30 minutes.
-
Antigen Reconstitution: Reconstitute the P0 peptide in ice-cold sterile PBS to a final concentration of 2 mg/mL (this will result in a final dose of 100 µg per 100 µL of emulsion).
-
Loading Syringes: Draw up equal volumes of the P0 peptide solution and the CFA into separate syringes. For example, for 10 mice (plus overage), draw up 0.6 mL of peptide solution into one syringe and 0.6 mL of CFA into the other. Ensure the CFA is well-suspended before drawing it up.
-
Connecting: Securely connect both syringes to the stopcock. Expel any air bubbles.
-
Emulsification: Forcefully and rapidly push the plungers back and forth, passing the entire mixture from one syringe to the other. Continue this process for a minimum of 10 minutes. The mixture will become increasingly viscous and turn opaque white.
-
Quality Control (Drop Test): Disconnect one syringe. Take up a small amount of emulsion and dispense a single drop into a beaker of cold water. Confirm that the drop remains intact.[8]
-
Loading for Injection: Consolidate the stable emulsion into one syringe for immunization. Keep on ice until ready to inject.
This diagram illustrates the standard timeline for a P0 180-199 EAN study in C57BL/6 mice.
Caption: Standard experimental timeline for P0 180-199 EAN induction.
Frequently Asked Questions (FAQs)
Q: What is a typical clinical scoring system for EAN in mice? A: EAN manifests primarily as ascending paralysis, starting with the tail. A standard scoring system is as follows. Researchers may also use "in-between" scores (e.g., 1.5, 2.5) for intermediate signs.[18]
| Score | Clinical Signs |
| 0 | No signs of disease. |
| 1 | Limp tail or loss of tail tone. |
| 2 | Mild hind limb weakness (wobbly gait). |
| 3 | Severe hind limb weakness or paralysis of one hind limb. |
| 4 | Complete paralysis of both hind limbs (paraplegia). |
| 5 | Moribund state or death. |
Q: Where should the P0/CFA emulsion be injected? A: The standard method is subcutaneous (s.c.) injection. To maximize exposure to draining lymph nodes, the total volume (typically 0.1 mL to 0.2 mL) is often split into two sites on one flank, for instance, near the axillary and inguinal lymph nodes.[12] Some protocols may also suggest injections on the back.[10]
Q: My mice develop large skin ulcers at the injection site. Is this normal? A: Yes, this is a known reaction to the CFA injection. Obvious bumps will form at the injection site 2-4 days post-injection.[10] In a percentage of mice (10-40%), these can develop into sterile ulcers as the body clears the emulsion.[10] These usually heal within a few days without intervention, but should be monitored for signs of infection. If you are concerned, consult your institution's veterinary staff.[10]
Q: Can I use an alternative to the two-syringe method for making the emulsion? A: Yes, commercial homogenization kits and bead-beating homogenizers are available and can offer a more standardized and less user-dependent method for creating a stable emulsion.[6][9][19] Studies have shown that these methods can produce emulsions with smaller, more uniform particle sizes, which may improve consistency.[9][19]
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Preparing an Antigen-Adjuvant Emulsion to Induce Autoimmune Encephalomyelitis [jove.com]
- 9. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigma-pi-medicolegal.co.uk [sigma-pi-medicolegal.co.uk]
- 14. Differences of the 6N and 6J Substrains of C57BL/6 Mice in the Development of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences of the 6N and 6J Substrains of C57BL/6 Mice in the Development of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-Related Resistance of C57BL/6 Mice to Cryptococcus neoformans Is Dependent on Maturation of NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 18. hookelabs.org [hookelabs.org]
- 19. Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
Technical Support Center: Improving Consistency of the EAN Model with P0 180-199
This guide is designed for researchers, scientists, and drug development professionals utilizing the Experimental Autoimmune Neuritis (EAN) model induced with the myelin protein zero (P0) peptide 180-199. EAN serves as a critical animal model for Guillain-Barré Syndrome (GBS), a debilitating autoimmune peripheral neuropathy.[1][2] However, achieving consistent and reproducible disease induction presents a significant challenge, often leading to high variability in clinical scores and pathological outcomes.[3] This technical support center provides in-depth troubleshooting guides and validated protocols to help you navigate these complexities, enhance experimental consistency, and generate reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during EAN induction with P0 180-199 in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: Why am I observing high variability in disease incidence and severity within the same experimental group?
A1: This is the most common challenge in the P0 180-199 EAN model. The variability often stems from a combination of factors related to the animal, the reagents, and the immunization procedure itself.
-
Animal-Specific Factors: Even within an inbred strain, minor genetic drifts and differences in microbiome composition can alter immune responses. More significantly, factors like sex and age play a crucial role. For instance, male C57BL/6 mice have been reported to be more sensitive to EAN induction with the P0 180-199 peptide.[4] Using animals of a consistent age (e.g., 6-8 weeks old) and the same sex for all experimental groups is critical to minimize this source of variation.[5]
-
Peptide Quality and Handling: The purity and stability of the synthetic P0 180-199 peptide are paramount.[6][7] Peptides should be sourced from a reputable manufacturer with purity analysis (e.g., HPLC). Improper storage (e.g., exposure to moisture, frequent freeze-thaw cycles) can lead to degradation or aggregation, reducing its neuritogenicity. Always reconstitute the peptide in a sterile, appropriate solvent like PBS immediately before preparing the inoculum.
-
Inoculum Emulsion Stability: A stable water-in-oil emulsion is essential for the slow release of the antigen and a robust immune response. If the emulsion "breaks" (separates into aqueous and oil phases), the immunization will likely fail or result in a weak, inconsistent response. This is often due to an incorrect ratio of aqueous peptide solution to Complete Freund's Adjuvant (CFA) or improper mixing technique. See Protocol 1 for a validated emulsification procedure.
-
Immunization Technique: Subcutaneous injections must be delivered consistently. The volume, location, and depth of the injection can influence antigen presentation and subsequent immune activation. Ensure all technicians are trained on a standardized protocol to minimize inter-operator variability.
Q2: My animals are developing very mild disease or no clinical signs at all. What is the most likely cause?
A2: A widespread failure to induce disease typically points to a critical flaw in the immunization protocol, most often related to the adjuvants or the antigen itself.
-
Insufficient Adjuvant Activity: The P0 180-199 peptide is a weak neuritogenic antigen in many mouse strains, such as the C57BL/6.[4] Therefore, robust adjuvants are non-negotiable.
-
Complete Freund's Adjuvant (CFA): Ensure your CFA contains heat-killed Mycobacterium tuberculosis at an effective concentration (e.g., 1-4 mg/ml).[1] The mycobacterial components are critical for activating the innate immune response required to drive the pathogenic T-cell response.
-
Pertussis Toxin (PTX): For many strains, particularly C57BL/6, PTX is essential.[4][8] It acts as a potent adjuvant that increases the permeability of the blood-nerve barrier, allowing inflammatory cells to infiltrate the peripheral nervous system.[4] The dose and timing of PTX administration are critical. It is typically given intravenously or intraperitoneally shortly before or at the time of the primary immunization.[5][9]
-
-
Suboptimal Antigen Dose: While an excessive dose can sometimes induce tolerance, a dose that is too low will fail to break immune tolerance. The optimal dose of P0 180-199 can vary by mouse strain, but doses between 120-300 µg per mouse are commonly reported.[10] It is advisable to perform a pilot study to determine the optimal dose for your specific strain and conditions.
-
Peptide Sequence Mismatch: Ensure the P0 180-199 peptide sequence (commonly SSKRGRQTPVLYAMLDHSRS for mice) corresponds to the species you are using.[6][9] While some cross-reactivity exists, using a species-matched peptide enhances neuritogenicity.
Q3: The onset of clinical signs is highly asynchronous across my cohort. How can I improve synchronization?
A3: While some biological variability in the time to onset is expected (e.g., 9-13 days post-immunization), significant asynchrony can complicate the interpretation of therapeutic studies.[7]
-
Standardized Immunization Schedule: A strict and consistent schedule is key. The timing of the primary immunization, any subsequent booster shots, and the administration of PTX must be identical for all animals.[5] As shown in the workflow diagram below, PTX is often administered one day before and/or one day after the initial peptide injection.[9]
-
Animal Health and Stress: Ensure animals are healthy, acclimatized to the facility, and housed under low-stress conditions. Stress can significantly impact the immune system and introduce variability. All procedures, including weighing and scoring, should be performed consistently and calmly.
Q4: How do I ensure my clinical scoring is objective and reproducible?
A4: Clinical scoring is inherently subjective, but its reliability can be dramatically improved through standardization and blinding.
-
Use a Validated Scoring Scale: Employ a clear, well-defined scoring scale. Do not invent your own, as this prevents comparison with published literature. A commonly used scale is presented in Table 1 .
-
Blinded Observation: The single most important practice for objective scoring is blinding. The observer assessing the animals' clinical signs should be unaware of the treatment groups.[7] Ideally, use two independent, blinded observers and average their scores.
-
Consistent Evaluation: Assess the animals at the same time each day. The scoring procedure should be standardized. For example, observe the animal's tail tone first, then its gait in an open field, and finally its righting reflex.[11]
| Score | Clinical Signs |
| 0 | Normal, no signs of disease |
| 1 | Reduced tail tone or limp tail tip |
| 2 | Limp tail, impaired righting reflex |
| 3 | Gait ataxia, wobbling, or abnormal gait |
| 4 | Mild paraparesis of the hind limbs |
| 5 | Moderate to severe paraparesis or paraplegia of hind limbs |
| 6 | Tetraparesis or moribund state |
| Table 1: Standardized Clinical Scoring Scale for EAN. This scale is adapted from various sources and provides a clear progression of disease severity.[1][9][11] |
Q5: What are the essential pathological validations to confirm successful EAN induction?
A5: Clinical signs should always be correlated with pathological evidence of peripheral nerve inflammation and demyelination. The sciatic nerve and cauda equina are the primary sites for histological analysis.
-
Inflammatory Infiltration: Upon histological examination of hematoxylin and eosin (H&E) stained sections, the key feature of EAN is the presence of perivascular inflammatory cell infiltrates, primarily composed of lymphocytes and macrophages.[11]
-
Demyelination: While H&E staining can reveal inflammatory cells, specific stains like Luxol Fast Blue (LFB) are needed to visualize the loss of myelin sheaths. Demyelination and even signs of axonal damage are the definitive pathological hallmarks of EAN.[3]
-
Immunohistochemistry (IHC): For more detailed analysis, IHC can be used to identify specific immune cell populations, such as CD4+ T cells and macrophages (e.g., using Iba1), which are known to be involved in the pathogenesis.
See Protocol 3 for a basic workflow for preparing sciatic nerve tissue for histological analysis.
Validated Experimental Protocols & Workflows
Protocol 1: Preparation of P0 180-199 Inoculum (Stable Emulsion)
-
Peptide Reconstitution: Aseptically reconstitute lyophilized P0 180-199 peptide in sterile, endotoxin-free Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL. Vortex gently until fully dissolved.
-
Adjuvant Preparation: Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Emulsification: This is a critical step.
-
Use two sterile Luer-lock glass syringes connected by a stopcock or emulsifying needle.
-
Draw the peptide solution into one syringe and the CFA into the other.
-
Forcefully pass the mixture back and forth between the syringes for at least 10-15 minutes.
-
The emulsion is stable when a small drop placed on the surface of cold water does not disperse. It should hold its shape.
-
-
Final Concentration: This 1:1 ratio results in a final peptide concentration of 1 mg/mL. An injection volume of 150 µL would deliver 150 µg of the peptide. Adjust initial peptide concentration as needed for your target dose.
-
Storage: Use the emulsion immediately. Do not store.
Protocol 2: EAN Induction and Monitoring Workflow
-
Acclimatization: Allow 6-8 week old male C57BL/6 mice to acclimatize for at least one week before the experiment begins.
-
Day -1: Administer 200-400 ng of Pertussis Toxin (PTX) in 200 µL of sterile PBS via intraperitoneal (IP) injection.[9][10]
-
Day 0 (Primary Immunization):
-
Anesthetize the mice lightly.
-
Inject a total of 150 µL of the P0 180-199/CFA emulsion subcutaneously, divided over two sites on the flank.
-
Administer a second dose of 200 ng of PTX via IP injection.[10]
-
-
Day 7 (Optional Booster): Some protocols utilize a booster immunization with the same P0 180-199/CFA emulsion at a different subcutaneous site to enhance disease severity.[10]
-
Monitoring (Starting Day 5):
Protocol 3: Basic Histological Analysis of Sciatic Nerves
-
Tissue Harvest: At the experimental endpoint, humanely euthanize the mouse and perfuse intracardially with cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissection: Carefully dissect the sciatic nerves and post-fix them in 4% PFA overnight at 4°C.
-
Processing: Transfer the fixed tissues to a 30% sucrose solution until they sink (for cryoprotection) or process for paraffin embedding using standard protocols.
-
Sectioning: Cut longitudinal or cross-sections of the nerve (5-10 µm thick).
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining to visualize cell nuclei (blue/purple) and cytoplasm (pink), which will clearly show inflammatory infiltrates.[12][13]
Visualizations: Workflows and Pathogenesis
Caption: Workflow for consistent EAN induction and analysis.
Caption: Key immunological events in EAN pathogenesis.
Caption: A decision tree for troubleshooting poor EAN induction.
References
- 1. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 2. Animal Models of Autoimmune Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 6. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 10. scielo.br [scielo.br]
- 11. Improved outcome of EAN, an animal model of GBS, through amelioration of peripheral and central inflammation by minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: P0 180-199 Peptide Stability and Storage Guide
Welcome to the technical support guide for the P0 180-199 peptide. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical neuritogenic peptide in their work. The P0 180-199 peptide, a fragment of the murine peripheral myelin P0 protein, is instrumental in inducing experimental autoimmune neuritis (EAN), an animal model vital for studying human demyelinating neuropathies like Guillain-Barré syndrome and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1][2][3][4][5][6]
The success of these sensitive immunological studies hinges on the stability and biological activity of the peptide. Improper handling, storage, or reconstitution can lead to peptide degradation, aggregation, or loss of function, ultimately compromising experimental results. This guide provides in-depth, field-proven insights into maintaining the integrity of your P0 180-199 peptide, structured in a user-friendly question-and-answer format with detailed troubleshooting protocols.
Section 1: FAQs - Lyophilized P0 180-199 Peptide
The lyophilized (freeze-dried) state is the most stable form for peptide storage.[7] Adhering to best practices from the moment of receipt is crucial for long-term viability.
Q1: How should I store the lyophilized P0 180-199 peptide upon receipt?
A1: For long-term storage, the lyophilized peptide should be placed in a freezer at -20°C or, preferably, -80°C immediately upon arrival.[2][7][8][9] It is essential to store the vial in a tightly sealed container within a desiccator to protect it from moisture, as peptides can be hygroscopic (readily absorb moisture from the air).[8][10][11] Exposure to moisture can significantly accelerate degradation pathways like hydrolysis.[12]
Q2: What is the expected shelf-life of the lyophilized peptide?
A2: When stored correctly at -20°C or -80°C in a dry environment, lyophilized peptides are remarkably stable and can retain their integrity for several years.[7][8] However, the specific sequence of P0 180-199 contains amino acids such as Methionine (Met), which is susceptible to oxidation, and Glutamine (Gln), which can undergo deamidation.[10][13] Therefore, for critical, long-term studies, using the peptide within 1-2 years is a prudent guideline.
Q3: Why is it so important to warm the vial to room temperature before opening it?
A3: This is a critical and often overlooked step. Warming the sealed vial in a desiccator for 10-15 minutes before opening prevents atmospheric moisture from condensing on the cold peptide powder.[10][14] This condensation can introduce water, which compromises the stability of the lyophilized peptide and can make accurate weighing difficult.[10]
Q4: My lyophilized peptide appears as a small, crystalline film or is difficult to see in the vial. Is this normal?
A4: Yes, this is completely normal. Lyophilization is a process that removes water under vacuum, often leaving the peptide as a thin, sometimes invisible, film on the vial's surface. The quantity is typically very small (e.g., 1 mg), so it will not appear as a large volume of powder. Always trust the amount specified on the label, as the vial's contents have been precisely dispensed before the lyophilization process.
Section 2: FAQs - Reconstituted P0 180-199 Peptide
Peptide stability decreases significantly once in solution.[12] Proper reconstitution and storage of the solvated peptide are paramount to preserving its biological activity.
Q1: What is the best solvent for reconstituting P0 180-199?
A1: The choice of solvent depends on the peptide's amino acid composition and the intended application. The P0 180-199 sequence (H-Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser-OH) contains multiple charged (basic and acidic) residues, suggesting good solubility in aqueous solutions.[2] For most applications, including cell culture and in vivo studies, the recommended solvent is sterile, high-purity water or a sterile phosphate-buffered saline (PBS) at a neutral pH.[1][15] Because the peptide contains Methionine, which is prone to oxidation, using a degassed or oxygen-free buffer is a best practice.[10][11]
Q2: How do I store the peptide once it's in solution?
A2: Long-term storage of peptides in solution is strongly discouraged.[8][10] The best practice is to create a concentrated stock solution, aliquot it into single-use volumes, and freeze the aliquots at -20°C or -80°C.[1][10][11] This strategy minimizes waste and, crucially, avoids repeated freeze-thaw cycles.
Q3: What are freeze-thaw cycles and why must I avoid them?
A3: A freeze-thaw cycle is the process of freezing a solution and then thawing it for use. Repeating this process can physically damage the peptide. Ice crystal formation and recrystallization during thawing can disrupt the peptide's structure, leading to denaturation and aggregation.[8] Aggregated peptides can lose biological activity and may even elicit non-specific immune responses. Aliquoting is the most effective way to prevent this damage.[8] Also, avoid using frost-free freezers for storage, as their temperature cycles can cause repeated, small-scale thawing and refreezing.[9]
Q4: For how long is the reconstituted P0 180-199 peptide stable in the freezer?
A4: When aliquoted and stored at -80°C, the stock solution can be stable for up to 6 months.[1] At -20°C, stability is generally reliable for at least one month.[1][11] However, stability is sequence-dependent, and for optimal performance in sensitive EAN induction protocols, it is recommended to use the frozen aliquots within 1-3 months. Never assume long-term stability in solution.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of P0 180-199 peptide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The peptide won't dissolve completely. | 1. Incorrect solvent choice.2. Peptide has formed aggregates.3. Insufficient mixing. | 1. Ensure you are using a high-purity aqueous buffer (e.g., sterile water or PBS).2. Briefly sonicate the solution in a water bath to break up aggregates. Avoid excessive heating.[10][16]3. Gently vortex the vial for 10-20 seconds. |
| The solution is cloudy or has precipitates after freezing and thawing. | 1. Peptide aggregation due to freeze-thaw damage.2. Low solubility at the storage concentration or in the chosen buffer.3. Bacterial contamination during reconstitution. | 1. Discard the aliquot. Use a fresh, single-use aliquot to avoid this issue in the future.2. Try reconstituting at a lower concentration or test a different buffer system during initial optimization.3. Reconstitute using sterile technique and filter the stock solution through a 0.22 µm filter before aliquoting and freezing.[15][16] |
| I am observing reduced or no biological activity in my EAN model. | 1. Chemical Degradation: Oxidation of Methionine or deamidation of Glutamine has occurred.2. Physical Instability: The peptide has aggregated and is no longer in its active form.3. Improper Storage: The peptide (lyophilized or solution) was stored at the wrong temperature or exposed to moisture/light. | 1. Prevention is key. Always use fresh aliquots. Prepare solutions with degassed buffers. Store lyophilized powder under desiccation.2. Centrifuge the thawed aliquot at high speed (e.g., >10,000 x g) for 5 minutes and use only the supernatant to remove potential micro-aggregates.3. Review storage protocols. Discard the current batch of peptide and start with a fresh, properly stored vial. Consider performing a stability study under your specific conditions.[17] |
Section 4: Key Experimental Protocols
Following standardized protocols is essential for reproducibility.
Protocol 1: Reconstitution of Lyophilized P0 180-199 Peptide
-
Equilibration: Remove the sealed peptide vial from the freezer and place it in a desiccator at room temperature for at least 15-20 minutes. This prevents condensation.[10][14]
-
Solvent Preparation: Prepare your chosen solvent (e.g., sterile, nuclease-free water). If using a buffer for applications sensitive to oxidation, degas it by vacuum or by bubbling with an inert gas like argon or nitrogen.
-
Reconstitution: Carefully unseal the vial. Using a sterile pipette, add the calculated volume of solvent to achieve your desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial until the peptide is fully dissolved.[14][16] Visually inspect the solution against a light source to ensure it is clear and free of particulates.[15] If dissolution is slow, brief sonication in a cool water bath can be applied.[10]
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter. This is highly recommended for in vivo studies.[1]
Protocol 2: Aliquoting and Storing Reconstituted P0 180-199 Stock Solutions
-
Preparation: Immediately after reconstitution, prepare sterile, low-protein-binding microcentrifuge tubes. Label them clearly with the peptide name, concentration, and date.
-
Aliquoting: Dispense the stock solution into the prepared tubes in volumes appropriate for a single experiment. This avoids the need to thaw the entire stock for each use.
-
Storage: Tightly cap the aliquots and immediately place them in a freezer at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1]
-
Usage: When needed, remove a single aliquot from the freezer and thaw it completely at room temperature or on ice. Mix gently before diluting to the final working concentration. Do not refreeze any unused portion of the thawed aliquot.
Section 5: Visual Guides and Data
Diagrams
Caption: Decision Workflow for P0 180-199 Reconstitution.
Caption: Major Degradation Pathways for Peptides in Solution.
Data Tables
Table 1: Recommended Storage Conditions for P0 180-199 Peptide
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years[7][9] | Store in a tightly sealed vial inside a desiccator. Protect from light. |
| Reconstituted (Stock Solution) | -80°C | Up to 6 months[1] | Aliquot into single-use volumes. Avoid freeze-thaw cycles. |
| Reconstituted (Stock Solution) | -20°C | Up to 1 month[1][11] | Aliquot into single-use volumes. Avoid frost-free freezers.[9] |
| Working Dilution | 2-8°C | < 24 hours | Prepare fresh from a frozen stock aliquot for each experiment. |
Table 2: Amino Acid Residues in P0 180-199 Prone to Instability
| Amino Acid Residue | Potential Issue | Causative Factors | Prevention Strategy |
| Methionine (Met) | Oxidation | Exposure to oxygen, metal ions.[12][13] | Reconstitute in degassed buffers; minimize air exposure. |
| Glutamine (Gln) | Deamidation | Neutral to basic pH, elevated temperature.[13][18] | Store at neutral or slightly acidic pH; maintain frozen storage. |
| Aspartic Acid (Asp) | Hydrolysis | Acidic conditions, elevated temperature.[13][18] | Maintain pH between 5-7; store frozen. |
| Hydrophobic Residues (Leu, Val, Ala) | Aggregation | High concentration, freeze-thaw cycles, pH near isoelectric point.[19] | Store at an appropriate concentration; aliquot to avoid freeze-thaw. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurogentec.com [eurogentec.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. polybiotech.co [polybiotech.co]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. usp.org [usp.org]
- 15. jpt.com [jpt.com]
- 16. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 17. Peptide stability studies - SB-PEPTIDE - Services. [sb-peptide.com]
- 18. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing P0 180-199 Peptide Concentration for EAN Induction
Welcome to the technical support guide for optimizing the induction of Experimental Autoimmune Neuritis (EAN) using the P0 180-199 peptide. EAN is the primary animal model for Guillain-Barré Syndrome (GBS), an acute, immune-mediated demyelinating neuropathy.[1] The successful and reproducible induction of EAN is fundamental to studying disease pathogenesis and evaluating novel therapeutics. The concentration of the neuritogenic P0 180-199 peptide is a critical variable that directly influences disease incidence, severity, and chronicity.
This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you establish a robust and consistent EAN model in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when establishing the P0 180-199 EAN model.
Q1: What is EAN, and why is the P0 180-199 peptide used for its induction?
Experimental Autoimmune Neuritis (EAN) is an animal model that mimics the clinical and pathological features of human Guillain-Barré Syndrome (GBS).[2] It is induced by immunizing susceptible animal strains with peripheral nerve antigens.[3] The P0 180-199 peptide is a fragment of Myelin Protein Zero (P0), the most abundant protein in the peripheral myelin sheath. This specific peptide is strongly neuritogenic, meaning it can provoke a potent autoimmune response directed against the peripheral nervous system, leading to inflammation, demyelination, and the characteristic ascending paralysis seen in EAN.[4][5]
Q2: What is a typical starting concentration for P0 180-199 immunization?
The optimal concentration varies significantly depending on the animal species and strain. It is crucial to consult literature specific to your chosen model. However, based on established protocols, here are common starting points:
-
Lewis Rats: A dose of 100-200 µg per rat is frequently used to induce an acute, monophasic disease course.[6][7]
-
C57BL/6 Mice: This strain is more resistant to EAN induction.[4] Higher doses, typically between 150-200 µg per mouse, are often required, almost always in conjunction with Pertussis Toxin (PTX) as a co-adjuvant to break immune tolerance.[8][9][10]
Q3: How does the peptide concentration influence the disease course?
The concentration of P0 180-199 is a key determinant of the EAN phenotype. In Lewis rats, a clear dose-dependent effect has been demonstrated:
-
Low Dose (50–100 µg): Tends to induce an acute, self-limiting form of EAN, which is ideal for modeling classic GBS.[11]
-
High Dose (≥250 µg): Can shift the disease towards a chronic or relapsing-remitting course, which may be more representative of Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[11]
Therefore, optimizing the dose is essential to ensure the model aligns with your specific research questions.
Q4: What are the signs that my peptide concentration is too low or too high?
-
Concentration Too Low:
-
Low Disease Incidence: A significant portion of the immunized animals fails to develop any clinical signs of EAN.
-
Delayed Onset: The appearance of the first clinical signs (e.g., limp tail) is significantly later than reported in the literature.
-
Mild Disease: Animals exhibit only minimal signs, such as a limp tail (Score 0.5-1.0), without progressing to hind limb weakness or paralysis.[12][13]
-
-
Concentration Too High:
-
Rapid and Severe Disease: Animals progress very quickly to severe paralysis (Score 4.0-5.0), potentially leading to humane endpoint criteria within a short period.[14]
-
High Mortality: Unexpected animal deaths occur that are not related to humane euthanasia protocols.
-
Atypical Clinical Signs: Animals may show signs of systemic toxicity in addition to neurological deficits.
-
Q5: Besides peptide concentration, what other factors are critical for successful EAN induction?
Several factors are pivotal and must be carefully controlled:
-
Animal Strain: Lewis rats are highly susceptible and are a common choice for EAN studies.[6][14] For research requiring genetic manipulation, the more resistant C57BL/6 mouse strain is often used, but this requires a more robust induction protocol, including PTX.[15][16]
-
Adjuvant Quality: A stable and properly prepared emulsion of the peptide in Complete Freund's Adjuvant (CFA) is non-negotiable. The emulsion must be thick and stable, not separating upon standing.
-
Pertussis Toxin (PTX): For C57BL/6 mice, PTX is essential for breaking self-tolerance and inducing disease.[4][17] The dose and timing of PTX administration can also be optimized.[18]
-
Animal Husbandry: Stress can significantly decrease EAN susceptibility. It is crucial to acclimate animals properly, use consistent and gentle handling techniques, and maintain a low-stress housing environment.[12][14]
Part 2: Troubleshooting Guide for EAN Induction
This guide addresses specific problems you may encounter and provides a logical framework for resolving them.
Issue 1: Low or No Disease Incidence
Potential Cause: Suboptimal Peptide Concentration.
-
Causality: The antigenic load may be insufficient to activate and expand a population of autoreactive T-cells large enough to infiltrate the peripheral nervous system and cause clinical disease.
-
Solution: Perform a dose-response titration study. This is the most definitive way to identify the optimal peptide concentration for your specific laboratory conditions (animal supplier, local microbiome, etc.). A detailed protocol for this is provided in Part 3 .
Potential Cause: Improper Inoculum Preparation or Stability.
-
Causality: If the peptide and CFA are not properly emulsified, the antigen will not be released slowly to stimulate a sustained immune response. A "broken" emulsion leads to rapid clearance of the peptide and a failed immunization.
-
Solution: Ensure the emulsion is stable. A common method is the "drop test": place a drop of the emulsion onto the surface of cold water. A stable water-in-oil emulsion will hold its shape as a single droplet. If the droplet disperses, the emulsion is unstable and must be remade. Use a high-speed homogenizer or two glass syringes connected by a Luer lock to create a thick, white, viscous emulsion.
Issue 2: High Variability in Disease Severity Between Animals
Potential Cause: Inconsistent Injection Technique.
-
Causality: Variable injection volumes or subcutaneous leakage of the inoculum will result in animals receiving different effective doses of the peptide, leading to inconsistent outcomes.
-
Solution: Standardize the injection procedure. Administer the inoculum subcutaneously at two sites on the lower back, for example, 0.1 mL per site for a total of 0.2 mL.[12] After injection, leave the needle in the subcutaneous space for 10-15 seconds before withdrawing to prevent leakage.[14] Having the same experienced individual perform all injections for an experiment can also reduce variability.
Issue 3: Unexpectedly High Severity or Animal Mortality
Potential Cause: Peptide Concentration is Too High.
-
Causality: An excessive antigenic dose can lead to an overwhelming and uncontrolled autoimmune response, causing rapid, severe paralysis and systemic inflammation that necessitates early euthanasia.
-
Solution: Reduce the peptide concentration in a stepwise manner. If you started with 200 µg, test 150 µg and 100 µg in subsequent pilot cohorts. The goal is to find a concentration that induces a robust but sub-lethal disease course that aligns with the typical progression described in the literature (e.g., peak severity around day 15-18 p.i.).[2][5]
Part 3: Key Experimental Protocols
These protocols provide a self-validating framework for preparing your inoculum and optimizing the peptide concentration.
Protocol 1: Preparation of P0 180-199 Peptide Inoculum
-
Reconstitute Peptide: Dissolve the lyophilized P0 180-199 peptide in sterile Phosphate-Buffered Saline (PBS) to a stock concentration of 2 mg/mL.
-
Prepare Adjuvant: Ensure the Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis (e.g., strain H37Ra at 1 mg/mL), is at room temperature and well-mixed.
-
Emulsification:
-
Combine the peptide solution and CFA in a 1:1 ratio in a sterile glass tube. For example, to immunize 10 rats with 200 µg each (total 2000 µg or 2 mg), you will need 1 mL of peptide solution and 1 mL of CFA for a total volume of 2 mL.
-
Emulsify using two sterile glass syringes connected by a three-way stopcock or Luer lock. Vigorously pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, white, viscous emulsion is formed.
-
Quality Control: Perform the "drop test" as described in the troubleshooting section to confirm emulsion stability.
-
-
Administration: Under light anesthesia (e.g., isoflurane, which can enhance precision and reduce animal stress), inject the emulsion subcutaneously.[15] For a rat receiving 200 µg, inject a total of 0.2 mL of the final emulsion (which contains 100 µL of the 2 mg/mL peptide solution). This is typically split across two sites on the dorsal flank (0.1 mL per site).
Protocol 2: Workflow for a Dose-Response Optimization Study
This experiment is designed to identify the minimal effective dose that produces consistent and desirable disease severity.
-
Animal Grouping: Use female Lewis rats, 8-12 weeks old.[14] Divide them into at least 4 groups (n=5-8 per group for statistical power):
-
Group 1: Vehicle Control (PBS emulsified in CFA)
-
Group 2: Low Dose P0 180-199 (e.g., 50 µ g/rat )
-
Group 3: Medium Dose P0 180-199 (e.g., 100 µ g/rat )
-
Group 4: High Dose P0 180-199 (e.g., 200 µ g/rat )
-
-
Immunization: On Day 0, immunize all rats according to Protocol 1, using the appropriate peptide concentration for each group.
-
Clinical Monitoring: Starting on Day 7 post-immunization (p.i.), score all animals daily for clinical signs of EAN using the standardized scale (see Table 2). Also, record their body weight daily.
-
Data Analysis:
-
Plot the mean clinical score for each group against time (days p.i.).
-
Calculate key parameters for each group: disease incidence (%), day of onset, peak disease score, and mortality rate.
-
-
Selection of Optimal Dose: The optimal dose is typically the one that results in >90% disease incidence with a robust, non-lethal clinical course (e.g., a mean peak score of 3.0-4.0) and a predictable timeline.
Protocol 3: Standardized Clinical Scoring of EAN
Consistent clinical scoring is essential for interpreting your results.[13][19] Scoring should be performed daily by an observer blinded to the experimental groups.
| Score | Clinical Signs in Rats |
| 0 | No signs of disease. |
| 0.5 | Tip of tail is limp. |
| 1.0 | Entire tail is limp. |
| 2.0 | Ataxia or waddling gait. |
| 3.0 | Mild hind limb weakness. |
| 4.0 | Severe hind limb weakness or moderate paraparesis. |
| 5.0 | Complete hind limb paralysis (paraplegia). |
| 6.0 | Paraplegia with mild forelimb weakness. |
| 7.0 | Paraplegia with severe forelimb weakness. |
| 8.0 | Tetraplegia (paralysis of all four limbs). |
| 9.0 | Moribund state. |
| 10.0 | Death due to EAN. |
This is a composite scale adapted from multiple sources. Intermediate scores (e.g., 2.5) can be used for animals exhibiting signs between two defined grades.[12]
Part 4: Data & Workflow Visualization
Table 1: Recommended Starting Doses of P0 180-199 for EAN Induction
| Animal Model | Peptide Dose (per animal) | Co-adjuvant | Expected Onset (days p.i.) | Expected Peak (days p.i.) | Typical Disease Course |
| Lewis Rat | 100 - 200 µg[6] | CFA only | 9 - 12[14] | 14 - 18[5] | Acute Monophasic |
| C57BL/6 Mouse | 150 - 200 µg[9][10] | CFA + Pertussis Toxin[18] | 6 - 9[15][20] | ~25[20] | Acute Monophasic |
Diagram 1: Workflow for P0 180-199 Dose Optimization
Caption: Workflow for optimizing P0 180-199 peptide concentration.
Diagram 2: Simplified Pathogenic Mechanism of EAN Induction
Caption: Pathogenic cascade initiated by P0 180-199 immunization.
References
- 1. P2 Induced EAN in Rats | Redoxis [redoxis.se]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. A study of associated cell-mediated immune mechanisms in experimental autoimmune neuritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. FoxP3+ Regulatory T Cells Determine Disease Severity in Rodent Models of Inflammatory Neuropathies | PLOS One [journals.plos.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 11. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]
- 12. hookelabs.com [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]
- 15. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
troubleshooting unexpected clinical scores in P0 180-199 mouse models
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for P0 180-199 mouse models of Experimental Autoimmune Neuritis (EAN). As a Senior Application Scientist, I understand that unexpected clinical scores can be a significant source of frustration, potentially compromising months of research. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, ensure the integrity of your experiments, and achieve reproducible, high-quality data. We will move beyond simple checklists to explore the causality behind the protocols, empowering you to make informed decisions in your research.
Troubleshooting Guide: Unexpected Clinical Scores
This section addresses specific, common problems encountered during EAN induction and monitoring using the P0 180-199 peptide.
Question 1: Why is there a significant delay in the onset of clinical signs, or a complete failure to induce EAN?
This is one of the most frequent issues, often stemming from suboptimal immunization or inherent strain resistance.
Potential Causes & Recommended Solutions
-
Improper Emulsion Preparation: The stability and quality of the peptide-adjuvant emulsion are critical for a sustained immune response.
-
Causality: An unstable ("broken") emulsion will not depot correctly at the subcutaneous injection site. This leads to rapid dispersal of the antigen (P0 180-199 peptide) and adjuvant, failing to provide the sustained stimulation required to activate and mature antigen-presenting cells and initiate the T-cell mediated autoimmune response.[1]
-
Solution:
-
Protocol for Stable Emulsion: Combine equal volumes of your P0 180-199 peptide solution (in sterile 0.9% saline) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[2] Use two Luer-lock syringes connected by a stopcock or emulsifying needle. Force the mixture back and forth for at least 5-10 minutes until a thick, white, viscous emulsion is formed.
-
Self-Validation Check: Test the emulsion stability by dropping a small amount into a beaker of water. A stable emulsion will form a cohesive droplet that does not disperse. If it disperses, continue mixing.
-
-
-
Insufficient Pertussis Toxin (PTX) Activity or Dose: PTX acts as a crucial secondary adjuvant, enhancing the autoimmune response.
-
Causality: PTX works by disrupting G-protein coupled signaling, which, in this context, is thought to facilitate the entry of autoreactive T-cells into the peripheral nervous system by increasing vascular permeability.[1][3] Insufficient dosage or inactive toxin will fail to adequately permeabilize the blood-nerve barrier.
-
Solution:
-
Verify PTX Activity: Always use a reputable supplier and check the expiration date. Reconstitute according to the manufacturer's instructions and use promptly or aliquot and freeze immediately for single use to avoid degradation from freeze-thaw cycles.
-
Dose Titration: The optimal PTX dose can vary. While a common protocol uses two injections of 200-300 ng, it has been shown that even halving this dose can induce EAN, although it may result in a milder clinical course.[3][4] If you see no disease, consider carefully increasing the dose within published ranges.
-
-
-
Mouse Strain Resistance: The C57BL/6 strain, while valuable for its genetic tools, is known to be relatively resistant to EAN induction compared to strains like the SJL mouse.[1][3]
-
Causality: Genetic background dictates the Major Histocompatibility Complex (MHC) class II molecules, which present the antigenic peptide to T-cells. The specific MHC haplotype of C57BL/6 mice may present the P0 180-199 peptide less efficiently, leading to a weaker T-cell response.
-
Solution:
-
Confirm Sensitization Paradigm: Induction in C57BL/6 mice absolutely requires both a potent adjuvant like CFA and the co-administration of PTX.[1][5] Ensure your protocol includes both.
-
Consider Susceptible Strains: If your experimental question does not strictly require the C57BL/6 background, consider using a more susceptible strain. Alternatively, heterozygous P0 knockout (P0+/-) mice on a C57BL/6 background show higher susceptibility due to impaired central T-cell tolerance to P0.[1][6]
-
-
Question 2: Why are my clinical scores unexpectedly severe and progressing more rapidly than the literature suggests?
Overly aggressive disease progression can lead to premature euthanasia, loss of therapeutic windows, and data artifacts.
Potential Causes & Recommended Solutions
-
Excessive Pertussis Toxin (PTX) Dose: While necessary, PTX is a powerful toxin with systemic effects.
-
Causality: A high dose of PTX can lead to systemic inflammation and excessive permeabilization of the blood-nerve barrier, resulting in a more fulminant influx of inflammatory cells into the peripheral nerves. This can accelerate and worsen the clinical signs of neuritis.[4]
-
Solution:
-
Optimize PTX Dose: If you are observing overly severe scores, reduce the dose of PTX. Perform a pilot study with a small cohort of animals to determine the optimal dose that produces a robust but not overly aggressive disease course for your specific lab conditions.
-
Administration Route: Intravenous (i.v.) administration of PTX can lead to higher clinical scores compared to intraperitoneal (i.p.) injection.[4] If using i.v., ensure the dose is appropriate and consider switching to i.p. for a potentially milder induction.
-
-
-
Genetic Background Factors: Certain genetic modifications can exacerbate autoimmune responses.
-
Causality: The immune system is a balance of effector and regulatory mechanisms. For example, B-cell deficient mice have been shown to develop more severe EAE (a similar CNS model), suggesting B-cells may play a regulatory role in controlling T-cell responses and limiting epitope spreading.[7] Similarly, a deficiency in regulatory T-cells (Tregs) can dramatically worsen disease.[5]
-
Solution:
-
Verify Genotype: If using a transgenic line, ensure there are no unintended mutations affecting the immune system. Always run wild-type littermate controls to confirm that the phenotype is due to your intended modification and not an unexpected background effect.
-
-
-
Secondary Infection or Contamination:
-
Causality: Contamination of the peptide, adjuvant, or injection sites with bacteria can trigger a non-specific, systemic immune activation. This "danger signal" can synergize with the specific autoimmune response to P0, leading to an amplified and more severe inflammatory cascade.
-
Solution:
-
Aseptic Technique: Use sterile saline, syringes, and needles for all preparations and injections. Disinfect the injection site with an alcohol wipe before administration. Monitor animals for signs of systemic infection, such as abscesses at the injection site, piloerection, or lethargy unrelated to EAN paralysis.
-
-
Question 3: Why is there high variability in clinical scores between mice within the same experimental group?
Intra-group variability undermines statistical power and can mask true treatment effects.
Potential Causes & Recommended Solutions
-
Inconsistent Immunization:
-
Causality: The volume and quality of the emulsion delivered can vary between animals if not performed carefully. An improperly delivered dose can lead to leakage or injection into the wrong tissue plane (e.g., intradermal instead of subcutaneous), altering the antigen depot and subsequent immune response.
-
Solution:
-
Standardize Injection Technique: Use a consistent, low-volume syringe (e.g., 0.5 mL) with a 23-gauge needle to ensure accurate volume delivery.[2] Inject subcutaneously at two defined sites on the back/flank. Ensure the entire volume is delivered before withdrawing the needle. Have the same experienced individual perform all immunizations for a given experiment.
-
-
-
Observer-Dependent Scoring Bias:
-
Causality: Clinical scoring, especially for intermediate scores (e.g., distinguishing between limp tail and mild paraparesis), can be subjective. Different researchers may interpret the same signs differently, introducing significant noise into the data.
-
Solution:
-
Blinding and Training: The single most effective way to reduce this bias is to have the clinical scores assessed by an observer who is blinded to the experimental groups. All individuals scoring animals should be trained together using a standardized scoring sheet and reference images/videos to ensure inter-observer reliability.
-
Objective Functional Assessments: Supplement subjective clinical scores with objective, quantitative measures of motor function. A simple treadmill running task can reveal functional deficits even at early stages of the disease.[2][3]
-
-
-
Microenvironmental and Biological Variables:
-
Causality: Subtle differences in the gut microbiome, stress levels (from handling or housing), age, and weight can all influence immune system reactivity and thus, susceptibility to EAN.
-
Solution:
-
Standardize Husbandry: Co-house animals from different experimental groups (when possible) to normalize for cage effects. Use animals that are age- and weight-matched. Handle all animals consistently and minimize environmental stressors.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow and a decision tree for troubleshooting unexpected clinical outcomes.
Frequently Asked Questions (FAQs)
Q: What is a standard clinical scoring scale for P0 180-199 induced EAN?
A: While minor variations exist between labs, a widely accepted scale is based on the presentation of paralysis. It is critical to define each stage clearly and use it consistently.
| Clinical Score | Description of Signs |
| 0 | No signs of disease, normal gait. |
| 1 | Limp or flaccid tail tip. |
| 2 | Moderate paraparesis (hind limb weakness), unsteady gait but able to ambulate. |
| 3 | Severe paraparesis or complete hind limb paralysis. |
| 4 | Tetraparesis (hind and forelimb paralysis). |
| 5 | Moribund state or death. |
| Source: Adapted from protocols described in multiple EAN studies.[2][8][9] |
Q: What is the expected disease course in C57BL/6 mice?
A: P0 180-199 peptide-induced EAN in C57BL/6 mice typically follows a monophasic course.[2][3]
-
Onset: Clinical signs usually first appear around 6-10 days post-immunization.[2][3]
-
Peak: Maximal disease severity is typically observed around 25 days post-immunization.[2][3]
-
Recovery: A period of partial clinical score improvement often begins around 40 days post-immunization.[2][3]
Q: How critical is the source of the P0 180-199 peptide?
A: Very critical. Peptide synthesis quality can vary. Use a high-purity (>95%) peptide from a reputable supplier. Impurities or incorrect sequences can lead to failed induction or off-target immune responses.
Q: Can this model be used to study chronic inflammatory neuropathy?
A: The standard P0 180-199 model in C57BL/6 mice induces an acute, monophasic disease that models Guillain-Barré syndrome (GBS).[10] To model chronic inflammatory demyelinating polyneuropathy (CIDP), other models are often used, such as inducing EAN in Lewis rats with a modified, S-palmitoylated P0 180-199 peptide, which leads to a chronic or relapsing-remitting disease course.[9][10][11]
Key Protocols
Protocol 1: Induction of EAN in C57BL/6 Mice
This protocol is a synthesis of established methods.[2][3]
-
Animals: Use 6- to 8-week-old male C57BL/6 mice.
-
Antigen Preparation: Dissolve P0 180-199 peptide in sterile 0.9% saline to a final concentration of 3 mg/mL.
-
Adjuvant Preparation: Use Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Emulsification: In two Luer-lock syringes connected by an emulsifying needle, combine equal volumes of the peptide solution and the CFA. Emulsify by passing the mixture back and forth for at least 5-10 minutes until a stable, thick white emulsion forms. The final concentration will be 1.5 mg/mL of peptide.
-
Immunization (Day 0): Anesthetize the mouse. Inject a total of 100 µL of the emulsion (containing 150 µg of peptide) subcutaneously, divided between two sites on the back/flank.
-
Pertussis Toxin (Day 0 and Day 2): Administer 200-300 ng of Pertussis Toxin in 200 µL of sterile saline via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).
Protocol 2: Clinical Scoring Assessment
-
Observation Period: Begin scoring 5 days post-immunization and continue daily or every other day until the experimental endpoint.
-
Procedure:
-
Observe the mouse in its home cage for general posture and spontaneous activity.
-
Transfer the mouse to an open area or grate to observe its gait.
-
Gently lift the mouse by the base of its tail to assess tail and hind limb tone.
-
-
Scoring: Assign a score based on the scale provided in the FAQ table. Ensure the scorer is blinded to the treatment groups. Record the score and the animal's body weight at each time point.
By applying these rigorous, self-validating protocols and troubleshooting strategies, you can significantly enhance the reliability and reproducibility of your findings in the P0 180-199 EAN model.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FoxP3+ Regulatory T Cells Determine Disease Severity in Rodent Models of Inflammatory Neuropathies | PLOS One [journals.plos.org]
- 6. Animal Models of Autoimmune Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Variability in P0 180-199 Induced Neuropathy Experiments
Welcome to the technical support center for the P0 180-199 induced model of Experimental Autoimmune Neuritis (EAN). This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide robust troubleshooting strategies. Our goal is to enhance the consistency and reliability of your experimental outcomes by explaining the critical parameters and the scientific principles that govern them.
Introduction: The Challenge of Consistency in EAN Models
This guide provides field-proven insights to help you establish a self-validating system where each protocol step is designed to minimize variance and ensure robust, reproducible data.
Frequently Asked Questions (FAQs): Core Components & Rationale
This section addresses fundamental questions about the key reagents and choices in the EAN model. Understanding the function of each component is the first step toward controlling variability.
Q1: Why is the choice of animal strain and sex so critical?
A: The genetic background and sex of the animal are primary determinants of susceptibility to EAN. The C57BL/6 mouse and the Lewis rat are the most common strains used, but for different reasons.
-
C57BL/6 Mice: This strain is popular because of the vast availability of transgenic lines, which allows for sophisticated genetic studies.[3] However, C57BL/6 mice are relatively resistant to EAN induction.[4] Successful disease induction requires the use of a potent neuritogenic peptide like P0 180-199 and the co-administration of pertussis toxin (Ptx) to break immune tolerance.[2][4]
-
Lewis Rats: This inbred strain is highly susceptible to various induced autoimmune diseases, including EAN. They typically develop a predictable, acute, and monophasic disease course, making them ideal for studying disease mechanisms and testing therapeutics in a non-transgenic model.[5][6]
-
Sex: Studies have shown that male C57BL/6 mice are more sensitive to EAN induction with the P0 180-199 peptide than females.[4][7] Therefore, using a single sex, typically males, is a critical step in reducing cohort variability.
Q2: What is the specific role of the P0 180-199 peptide and how should it be handled?
A: The P0 180-199 peptide is the neuritogenic antigen. It's a synthetic fragment of the myelin P0 protein that, when injected, primes the immune system to attack the body's own peripheral nerves.[5] The T-cells activated by this peptide recognize the native P0 protein on Schwann cells, initiating an inflammatory cascade that leads to demyelination and axonal damage.[1]
-
Handling & Storage: Peptides are sensitive to degradation. Store lyophilized peptide at -20°C or -80°C. Once reconstituted in a sterile buffer (like saline or PBS), aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Purity and correct sequence are paramount; always source peptides from a reputable manufacturer with quality control data.
Q3: What is the purpose of Complete Freund's Adjuvant (CFA) and why is the emulsion so important?
A: Complete Freund's Adjuvant (CFA) is a powerful immunostimulatory agent required for active EAN induction. It consists of a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.
-
Mechanism of Action: CFA serves two primary functions:
-
Antigen Depot: The oil emulsion creates a localized depot at the injection site, allowing for the slow and sustained release of the P0 peptide. This ensures a prolonged encounter with the immune system.
-
Immune Activation: The mycobacterial components activate pattern recognition receptors on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This triggers a potent pro-inflammatory response (Th1 and Th17), which is essential for breaking self-tolerance and inducing a strong autoimmune reaction.[8]
-
The quality of the emulsion is arguably one of the most significant sources of experimental variability. A poorly formed emulsion will fail to create an effective antigen depot, leading to low or no disease incidence.
Q4: What is Pertussis Toxin (Ptx) for, and why is the dose critical?
A: Pertussis Toxin is a crucial component for inducing EAN in more resistant mouse strains like C57BL/6.[4] It acts as an additional adjuvant, enhancing the autoimmune response.
-
Mechanism of Action: Ptx works by ADP-ribosylating G-proteins, which disrupts cell signaling. In the context of EAN, this has two key effects:
-
Increased Vascular Permeability: It increases the permeability of the blood-brain and blood-nerve barriers, allowing activated T-cells and other inflammatory cells to more easily infiltrate the peripheral nervous system (PNS).[9]
-
Enhanced T-Cell Activation: It promotes the proliferation and activation of antigen-specific T-cells.[4]
-
The dose of Ptx is a delicate balance. Too little, and you may not achieve a sufficient incidence or severity of disease. Too much, and you risk anaphylactic shock and high mortality. The dose can also influence the disease phenotype; for instance, a lower Ptx dose has been shown to result in less severe clinical scores but may still produce significant neuropathology.[10] It is essential to titrate the Ptx dose for your specific animal supplier and facility conditions.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving the most common problems encountered during P0 180-199 induced neuropathy experiments.
Problem 1: Low or No Disease Incidence
-
Question: We immunized a cohort of C57BL/6 mice according to the protocol, but only 20% developed clinical signs. What went wrong?
-
Answer & Causality: This is a classic sign of failed or suboptimal immunization. The most likely culprits are the antigen emulsion, the injection technique, or the quality of the reagents.
-
Cause A: Poor Emulsion Quality.
-
Explanation: The P0 peptide/CFA mixture must be a stable, thick, water-in-oil emulsion. If the phases separate or the mixture is too thin, the antigen will disperse too quickly from the injection site, failing to properly stimulate the immune system.
-
Solution: Follow a rigorous emulsification protocol (see Detailed Protocols below). A properly formed emulsion will hold its shape as a droplet on a water surface. Test every batch before use.
-
-
Cause B: Incorrect Injection Technique.
-
Explanation: Subcutaneous (s.c.) injection is required to form the antigen depot. An intradermal injection may cause ulceration, while an intramuscular injection will lead to rapid antigen clearance. The use of anesthesia during immunization can greatly reduce animal stress and ensure the full inoculum is delivered to the correct location.[2]
-
Solution: Ensure all personnel are thoroughly trained in s.c. injections in mice. Use of isoflurane anesthesia is highly recommended to minimize animal movement and injection error.[2] Varying the injection site (e.g., dorsal flank vs. base of tail) can also impact immune response.[11][12]
-
-
Cause C: Peptide or Ptx Degradation.
-
Explanation: Peptides can degrade with improper storage or multiple freeze-thaw cycles. Similarly, Ptx is a protein toxin that can lose activity if not handled correctly.
-
Solution: Aliquot both the peptide and Ptx upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
-
-
Problem 2: High Variability in Disease Onset and Severity
-
Question: Our mice get sick, but the day of onset varies from day 8 to day 18 post-immunization, and the peak clinical scores are inconsistent. How can we tighten this window?
-
Answer & Causality: This issue points to inconsistencies in the induction process or subjective differences in scoring. Standardization is key.
-
Cause A: Inconsistent Immunization.
-
Explanation: Even small differences in the volume of emulsion or Ptx injected between animals can lead to significant differences in the resulting immune response.
-
Solution: Use high-quality syringes (e.g., Hamilton) for precise measurements. Ensure the emulsion is thoroughly mixed before drawing up each dose to prevent settling. Anesthetizing animals for injections improves accuracy.[2]
-
-
Cause B: Animal Stress and Environment.
-
Explanation: The immune system is highly sensitive to stress. Differences in handling, cage changes, noise levels, and the microbiome can all contribute to variability. Non-obese diabetic (NOD) mice, another autoimmune model, show disease progression variability based on housing and diet.[13]
-
Solution: Standardize all animal husbandry procedures. Handle animals consistently and minimize environmental stressors. Allow animals to acclimate for at least one week before starting any procedures.
-
-
Cause C: Subjective Clinical Scoring.
-
Explanation: Clinical scoring of motor deficits can be subjective, especially at early disease stages. Inter-observer and even intra-observer variability can be high if not properly controlled.
-
Solution: Develop a clear, unambiguous scoring system and ensure all scorers are trained and validated against each other. Blinding the scorer to the experimental groups is mandatory. Supplement clinical scoring with more objective, quantitative measures like gait analysis or running capacity.[10][14]
-
-
Problem 3: Unexpected Disease Course or High Mortality
-
Question: We expected an acute monophasic disease, but some animals are developing a chronic, progressive neuropathy. In another experiment, we had a 30% mortality rate within 48 hours of Ptx injection.
-
Answer & Causality: The disease course is heavily influenced by the specific adjuvants and antigens used, while high mortality is almost always linked to Ptx toxicity.
-
Cause A: Chronic Disease Course.
-
Explanation: While the standard P0 180-199 model in C57BL/6 mice is typically monophasic, modifications can alter this.[2] For example, using a palmitoylated version of the P0 180-199 peptide in Lewis rats has been specifically shown to induce a chronic or relapsing-remitting EAN model that more closely mimics CIDP.[15] Check the specifications of your peptide.
-
Solution: Verify the exact peptide sequence and any modifications with your supplier. Ensure you are comparing your results to literature that uses an identical induction protocol.
-
-
Cause B: High Mortality.
-
Explanation: Ptx can induce a strong inflammatory response and, at high doses, can cause systemic toxicity and anaphylactic-like reactions. This is the most common cause of acute mortality in EAN/EAE models.
-
Solution: Immediately reduce the dose of Ptx. If you are using a new lot of Ptx, perform a small pilot study to determine the optimal, non-lethal dose. The dose required can vary between suppliers and even between lots from the same supplier.
-
-
Best Practices for Data Collection & Analysis
Standardizing your endpoints is as important as standardizing the induction protocol.
Standardized Clinical Scoring
A consistent scoring system is crucial for minimizing variability. All personnel should be trained on these specific criteria.
| Score | Clinical Signs (Mouse/Rat) |
| 0 | No signs of disease. |
| 0.5 | Distal limp tail. |
| 1 | Completely limp tail. |
| 1.5 | Limp tail and hind limb weakness (wobbly gait). |
| 2 | Unilateral partial hind limb paralysis. |
| 2.5 | Bilateral partial hind limb paralysis. |
| 3 | Full bilateral hind limb paralysis. |
| 3.5 | Full bilateral hind limb paralysis and unilateral partial forelimb paralysis. |
| 4 | Moribund state (full hind limb and partial forelimb paralysis). |
| 5 | Death due to EAN. |
| (This table is an example adapted from various EAN and EAE scoring systems.[16][17] Researchers should establish and validate a scale specific to their model and institutional guidelines.) |
Sensitive Functional Assessments
While clinical scoring is essential, it can be insensitive to subtle deficits, especially during disease onset or recovery.[10]
-
Gait Analysis & Running Capacity: Automated gait analysis systems (e.g., CatWalk) or simple treadmill running tasks can provide highly sensitive and objective data on motor coordination and endurance.[14][18] These methods can detect significant differences in functional capacity even when clinical scores are similar.[10]
-
Electrophysiology: Measuring nerve conduction velocity (NCV) provides a direct, quantitative assessment of nerve function and demyelination.[19] This is a powerful tool for correlating clinical signs with underlying pathophysiology.
Detailed Protocols & Workflows
Protocol 1: Preparation of P0 180-199/CFA Emulsion
-
Reconstitute Peptide: Reconstitute lyophilized P0 180-199 peptide in sterile, endotoxin-free 0.9% saline to a final concentration of 2 mg/mL.
-
Prepare CFA: Vigorously vortex the vial of CFA (containing M. tuberculosis at 4 mg/mL) to ensure the mycobacteria are evenly suspended.
-
Combine: In a sterile 2 mL glass Luer-lock syringe, draw up 0.5 mL of the P0 peptide solution. In a second identical glass syringe, draw up 0.5 mL of the CFA.
-
Emulsify: Connect the two syringes using a Luer-lock emulsifying needle or a 3-way stopcock.
-
Mix Vigorously: Push the plungers back and forth rapidly for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.
-
Test for Stability: Place a small drop of the emulsion onto the surface of cold water in a beaker. A stable water-in-oil emulsion will hold its shape as a single, cohesive droplet. If it disperses, continue mixing.
-
Store: Keep the emulsion on ice and use it within a few hours of preparation. Mix well before drawing up each injection.
Protocol 2: Immunization and Ptx Administration (C57BL/6 Mouse Model)
This protocol is adapted from published methods and should be optimized for your specific laboratory conditions.[2][14][18]
-
Day -1: Administer 200-400 ng of Pertussis Toxin (Ptx) in 200 µL of sterile saline via intraperitoneal (i.p.) injection.
-
Day 0: Anesthetize the mouse (e.g., with isoflurane). Inject 100 µL of the P0 180-199/CFA emulsion subcutaneously, divided between two sites on the dorsal flanks (50 µL per site).
-
Day 2: Administer a second dose of Ptx (200-400 ng) via i.p. injection.
-
Monitoring: Begin daily monitoring of animal weight and clinical score from Day 5 post-immunization.
Experimental Workflow Diagram
This diagram outlines the critical steps and decision points in a typical P0 180-199 EAN experiment.
References
- 1. Animal Models of Autoimmune Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Pain hypersensitivity in rats with experimental autoimmune neuritis, an animal model of human inflammatory demyelinating neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Optimizing animal models of autoimmune encephalitis using active immunization [frontiersin.org]
- 13. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 19. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Adjuvants for P0 180-199 Immunization in Mice
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As a Senior Application Scientist, I've worked with numerous research teams transitioning from traditional Freund's adjuvant to more modern, defined alternatives for peptide immunization. This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice specifically for immunizing mice with the P0 180-199 peptide, a common protocol for inducing Experimental Autoimmune Neuritis (EAN). Our goal is to move beyond simply listing steps and delve into the causality behind experimental choices, ensuring your protocols are self-validating and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions researchers face before beginning their experiments.
Question: Why should I use an alternative adjuvant instead of Complete Freund's Adjuvant (CFA) for my P0 180-199 studies?
Answer: While CFA is a potent adjuvant, its use is increasingly limited due to the severe inflammation, granulomas, and potential for tissue necrosis it causes. For the P0 180-199 model, where the goal is to induce a specific autoimmune neuritis without confounding systemic inflammation, cleaner adjuvants are preferable. Modern alternatives like squalene-based emulsions or TLR agonists offer a more defined and targeted immune stimulation, often with reduced side effects and a better safety profile. They can provide robust, targeted immune responses while improving animal welfare and the reproducibility of your EAN model.
Question: How do I select the right alternative adjuvant for my study's endpoint?
Answer: Adjuvant selection is critically dependent on the type of immune response you need to elicit.[1] The P0 180-199 EAN model is primarily T-cell driven, requiring a strong cellular (Th1) response.
-
For a strong T-cell (Th1) response: Choose adjuvants known to polarize the immune response towards Th1. Toll-like receptor (TLR) agonists like Monophosphoryl Lipid A (MPLA) (a TLR4 agonist) and CpG oligodeoxynucleotides (CpG ODNs) (a TLR9 agonist) are excellent choices.[2][3][4] Adjuvant systems like CAF01 are also specifically designed to induce robust Th1 and Th17 responses.[5][6]
-
For a mixed Th1/Th2 or strong antibody (Th2) response: Squalene-based oil-in-water emulsions like AddaVax™ (MF59-like) are known to elicit a strong, balanced Th1/Th2 response, making them suitable for generating both cellular and humoral immunity.[7][8] While a strong antibody response is not the primary driver of EAN, it can be a useful secondary endpoint. Aluminum salts (Alum) are strongly Th2-polarizing but are generally poor inducers of T-cell immunity and thus less suitable for this model.[9]
Question: Can I combine different types of adjuvants?
Answer: Absolutely. This is a powerful strategy to enhance and direct the immune response. For example, combining an emulsion-based delivery system like AddaVax™ or Montanide™ with a TLR agonist like MPLA or CpG ODN can be highly effective.[10][11] The emulsion creates a depot effect for sustained antigen release and recruits antigen-presenting cells (APCs), while the TLR agonist directly activates these cells to promote a strong Th1-skewed response.[11][12][13] This synergistic approach often leads to more potent and durable T-cell responses than either adjuvant used alone.
In-Depth Adjuvant Profiles
Understanding the mechanism of action is key to successful adjuvant selection and troubleshooting. Here are profiles of common, effective alternatives to CFA.
Adjuvant Comparison Table
| Adjuvant | Type | Primary Mechanism | Predominant Immune Response | Key Advantage |
| AddaVax™ | Squalene Oil-in-Water Emulsion | Depot effect, recruitment and activation of APCs.[7][12] | Balanced Th1/Th2 (Cellular & Humoral)[14] | Low reactogenicity, easy to emulsify. |
| Montanide™ ISA 51 | Water-in-Oil Emulsion | Strong depot effect, slow antigen release.[10][15] | Strong but can be Th2-skewed; potent T-cell responses when combined with TLR agonists.[10][16] | Induces durable responses. |
| CpG ODNs | TLR9 Agonist (Nucleic Acid) | Direct activation of pDCs and B cells via TLR9, promoting Th1 cytokine production.[2][17][18] | Strong Th1 (Cellular)[2] | Potent inducer of cellular immunity. |
| MPLA | TLR4 Agonist (Detoxified LPS) | Direct activation of APCs via TLR4, leading to Th1 polarization.[3][19] | Strong Th1 (Cellular)[3] | Excellent safety profile, clinically approved in human vaccines (as part of AS04).[19] |
| CAF01 | Cationic Liposome (DDA/TDB) | Depot effect and immunomodulation, partly via MyD88 and Type I IFN signaling.[6][20][21] | Strong Th1/Th17 (Cellular)[5][22] | Induces long-lasting memory responses.[6] |
Visualizing Adjuvant Mechanisms
The following diagram illustrates the general pathways activated by different classes of adjuvants, leading to the activation of antigen-specific T-cells, which is the critical event for EAN induction.
References
- 1. 最適なワクチンアジュバントの選択 [sigmaaldrich.com]
- 2. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 5. Cationic Liposomes Formulated with Synthetic Mycobacterial Cordfactor (CAF01): A Versatile Adjuvant for Vaccines with Different Immunological Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAF01 Potentiates Immune Responses and Efficacy of an Inactivated Influenza Vaccine in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Kinetic of the Antibody Response Following AddaVax-Adjuvanted Immunization with Recombinant Influenza Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypothesis driven development of new adjuvants: Short peptides as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. AddaVax Formulated with PolyI:C as a Potential Adjuvant of MDCK-based Influenza Vaccine Enhances Local, Cellular, and Antibody Protective Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AddaVax-Adjuvanted H5N8 Inactivated Vaccine Induces Robust Humoral Immune Response against Different Clades of H5 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Forging a potent vaccine adjuvant: CpG ODN/cationic peptide nanorings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monophosphoryl lipid A-adjuvanted nucleoprotein-neuraminidase nanoparticles improve immune protection against divergent influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 21. Type I IFN signalling is required for cationic adjuvant formulation (CAF)01-induced cellular immunity and mucosal priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P0 180-199 Peptide Neuritogenic Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the P0 180-199 peptide. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance and reliably measure the neuritogenic effects of this potent peptide in your experiments.
Part 1: Troubleshooting Guide for Neuritogenic Assays
Encountering variability or suboptimal results is a common part of scientific discovery. This section addresses specific issues you may face during your neuritogenic experiments with P0 180-199, providing the underlying causes and actionable solutions.
| Issue Encountered | Potential Root Cause(s) | Recommended Solution(s) |
| No or Poor Neurite Outgrowth | Peptide Integrity/Activity: The peptide may have degraded due to improper storage or handling. Lyophilized peptides are hygroscopic and can be damaged by moisture.[1][2] Suboptimal Concentration: The concentration of the peptide in the culture medium is outside the effective range for your specific cell type. Cell Health/Density: Cells may be unhealthy, stressed from plating, or seeded at a density that is too low or too high, inhibiting natural process extension. | Verify Peptide Handling: Always warm the lyophilized peptide to room temperature in a desiccator before opening and weighing.[2] Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles, which can degrade the peptide.[1] Perform a Dose-Response Curve: Test a range of P0 180-199 concentrations (e.g., 1 µM to 100 µM) to determine the optimal EC₅₀ for your specific neuronal cell line or primary culture.[3][4] Optimize Cell Culture Conditions: Ensure your cell seeding density is optimal for neurite outgrowth. Gently handle cells during plating and minimize procedural stress. Confirm the viability of your cells before starting the experiment.[5] |
| High Well-to-Well Variability / Inconsistent Results | Inhomogeneous Peptide Solution: The peptide may not be fully solubilized, leading to inconsistent concentrations across different wells. Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability in neurite outgrowth assays.[5] Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, altering media and compound concentrations. | Ensure Complete Solubilization: After reconstitution, gently vortex or sonicate the peptide solution briefly to ensure it is fully dissolved.[2] Visually inspect for any precipitate before diluting into your culture medium. Standardize Seeding Protocol: Gently resuspend cells thoroughly before and during plating to maintain a uniform cell suspension. Use calibrated pipettes and a consistent technique for all wells. Mitigate Edge Effects: Avoid using the outer wells of the microplate for data collection. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Signs of Cytotoxicity (Cell Death, Neurite Retraction) | Peptide Concentration Too High: While neuritogenic at certain concentrations, peptides can become toxic at higher levels.[5] Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO, acidic/basic buffers) may be toxic to the cells at its final concentration in the well. Peptide Aggregation: Some peptide sequences are prone to aggregation, which can lead to cytotoxic effects. | Re-evaluate Dose-Response: If cytotoxicity is observed at your working concentration, test a lower range of concentrations. The optimal neuritogenic effect often occurs in a narrow, non-toxic window. Perform a Solvent Control: Always include a vehicle control group in your experiment, where cells are treated with the highest concentration of the solvent used, but without the peptide. Check Solubility and Stability: Prepare peptide solutions just before use. If aggregation is suspected, consider using alternative, pre-screened solvents or buffers.[2] |
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and application of the P0 180-199 peptide.
Q1: How should I store the lyophilized P0 180-199 peptide?
-
Short-term (days to weeks): The lyophilized powder is stable at room temperature but storing at 4°C is recommended.[1]
-
Long-term (months to years): For maximum stability, store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[1][2][6]
Q2: What is the best way to solubilize and store the peptide solution?
Peptides in solution are significantly less stable than when lyophilized.[1]
-
Solubilization: The ideal solvent depends on the peptide's sequence. For P0 180-199, which is a basic peptide, starting with a sterile, aqueous buffer is appropriate. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution in your aqueous buffer. Always check the final solvent concentration for cell compatibility.
-
Storage: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Peptide solutions can typically be stored for a few weeks at -20°C or for several months at -80°C.[1][6] However, for maximal and consistent activity, using a freshly prepared solution is always the best practice.
Q3: Can the neuritogenic effect of P0 180-199 be enhanced?
Yes. Several strategies can potentiate the activity of the peptide:
-
Synergy with Neurotrophic Factors: Co-treatment with factors like Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF) can have a synergistic effect on neurite outgrowth.[7][8]
-
Surface Immobilization: Covalently attaching the peptide to the culture surface provides a stable, localized, and sustained signal to the neurons, which can significantly enhance the neuritogenic response compared to soluble application.[9][10]
-
Chemical Modification: A modified version, S-palm P0(180–199), has been used to induce a chronic, ongoing neuropathy in animal models, suggesting that modifications like palmitoylation can alter and potentially prolong the peptide's biological activity.[11][12][13][14]
Q4: Is P0 180-199 used only for in vitro neurite outgrowth?
No. P0 180-199 is extensively used as a neuritogenic antigen to induce Experimental Autoimmune Neuritis (EAN) in animal models, which serves as a model for Guillain-Barré Syndrome in humans.[15][16][17][18] In these studies, it is often co-administered with an adjuvant like Pertussis Toxin to enhance the immune response.[11][15][16]
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core applications of the P0 180-199 peptide.
Protocol 1: Standard Neurite Outgrowth Assay
This protocol provides a framework for quantifying the neuritogenic effect of soluble P0 180-199 on a neuronal cell culture.
-
Cell Seeding: Plate your neuronal cells (e.g., primary cortical neurons, iPSC-derived neurons, or SH-SY5Y neuroblastoma cells) onto an appropriate substrate (e.g., Poly-D-Lysine coated 96-well plates) at a pre-optimized density.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the P0 180-199 peptide in your complete culture medium. Carefully remove the old medium from the cells and replace it with the peptide-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours to allow for neurite extension. The optimal time should be determined empirically.
-
Fixation and Staining:
-
Gently wash the cells with warm PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain for a neuronal marker (e.g., anti-β-III Tubulin or anti-MAP2 antibody) and a nuclear counterstain (e.g., DAPI).[19]
-
-
Imaging: Acquire images using an automated high-content imaging system or a fluorescence microscope.[20]
-
Analysis: Use an automated image analysis software package to quantify key neuritogenesis parameters, such as total neurite length per neuron, number of branch points, and number of primary neurites.[8][19][20]
Protocol 2: Covalent Immobilization of P0 180-199 on Culture Surfaces
This method uses a heterobifunctional crosslinker to create a stable, neuritogenic surface.
-
Surface Preparation: Use amine-functionalized glass coverslips or microplates.
-
Crosslinker Activation:
-
Prepare a fresh solution of Sulfo-SMCC (sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in sterile PBS (pH 7.4).
-
Incubate the amine-functionalized surface with the Sulfo-SMCC solution for 1 hour at room temperature. This reaction couples the NHS-ester group of the crosslinker to the surface amines, leaving a maleimide-functionalized surface.[21]
-
Wash the surface thoroughly with sterile PBS to remove excess crosslinker.
-
-
Peptide Conjugation:
-
P0 180-199 contains a cysteine residue, which has a sulfhydryl group (-SH) that reacts specifically with the maleimide group on the surface.
-
Dissolve the P0 180-199 peptide in a reaction buffer (e.g., PBS, pH 7.2).
-
Incubate the maleimide-activated surface with the peptide solution for 2-4 hours at room temperature or overnight at 4°C. This forms a stable thioether bond.[9][21]
-
-
Final Wash and Cell Seeding:
-
Wash the surface extensively with PBS to remove any unbound peptide.
-
The surface is now ready for cell seeding as described in Protocol 1.
-
Part 4: Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental logic is key to successful research.
Proposed Signaling Pathway for Neuritogenesis
While the exact pathway for P0 180-199 is an area of active research, neuritogenesis generally involves the activation of intracellular signaling cascades that orchestrate cytoskeletal rearrangement. This diagram illustrates a generalized, plausible pathway.
Caption: A proposed signaling cascade for P0 180-199-mediated neurite outgrowth.
Experimental Workflow Logic
Caption: Logical workflow for a quantitative neurite outgrowth assay.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. NOG-Derived Peptides Can Restore Neuritogenesis on a CRASH Syndrome Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Influence of Short Peptides on Cell Senescence and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurite Outgrowth | Sartorius [sartorius.com]
- 9. mdpi.com [mdpi.com]
- 10. Peptide-Modified Surfaces for Enzyme Immobilization | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 18. TARGETING OF MYELIN PROTEIN ZERO IN A SPONTANEOUS AUTOIMMUNE POLYNEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Lyophilized P0 180-199 Peptide
Welcome to the technical support guide for the P0 180-199 peptide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this lyophilized peptide. Our goal is to provide a comprehensive, scientifically-grounded framework for successfully reconstituting P0 180-199, ensuring the integrity and reliability of your experiments.
Part 1: Understanding the Challenge - FAQs on P0 180-199 Solubility
Q1: I'm having trouble dissolving my lyophilized P0 180-199 peptide. Why is this happening?
A1: The difficulty in dissolving the P0 180-199 peptide stems directly from its unique physicochemical properties. Solubility is not a random event; it is governed by the peptide's amino acid sequence and the resulting molecular characteristics.[1]
The murine sequence for P0 180-199 is Ser-Ser-Lys-Arg-Gly-Arg-Gln-Thr-Pro-Val-Leu-Tyr-Ala-Met-Leu-Asp-His-Ser-Arg-Ser [2][3][4]. Let's break down its properties:
| Property | Calculated Value | Implication for Solubility |
| Molecular Weight | 2290.6 g/mol [2] | Larger peptides can sometimes present solubility challenges. |
| Theoretical Isoelectric Point (pI) | 10.87 (Calculated) | The peptide has a high pI, meaning it is strongly basic. At a neutral pH (~7), it will carry a strong positive net charge, which should aid solubility in neutral or acidic solutions. However, if the pH of the solution is close to its pI, solubility will dramatically decrease.[5] |
| Amino Acid Composition | Contains a mix of charged (basic: Lys, Arg, His; acidic: Asp) and hydrophobic (Val, Leu, Ala, Met) residues. | The presence of hydrophobic residues can lead to aggregation, counteracting the solubilizing effect of the charged residues.[6] |
| Net Charge at pH 7.0 | +4 (Calculated) | The strong positive charge at neutral pH is a key factor to leverage for solubilization.[7] |
The primary challenge arises from the balance between the numerous basic (positively charged) residues that promote aqueous solubility and the hydrophobic residues that can drive aggregation.[6] During lyophilization, as water is removed, these hydrophobic interactions can become dominant, causing peptide molecules to aggregate. Re-establishing a stable hydration shell around each molecule is the key to successful reconstitution.
Part 2: Systematic Troubleshooting Guide
Encountering a cloudy or particulate-filled solution can be frustrating.[8] This section provides a logical, step-by-step workflow to systematically address solubility issues. It is crucial to test solubility on a small portion of the peptide first before dissolving the entire sample.[9][10]
Visual Troubleshooting Workflow
This diagram outlines the decision-making process for solubilizing your P0 180-199 peptide.
Caption: Systematic workflow for P0 180-199 peptide reconstitution.
Q2: What is the recommended starting solvent for P0 180-199?
A2: Given the peptide's calculated net positive charge of +4 at pH 7 and high pI of 10.87, it is classified as a basic peptide .[11] The recommended starting point is an acidic solution.
Protocol 1: Reconstitution in Acidic Buffer
-
Allow the lyophilized peptide vial to equilibrate to room temperature for 15-30 minutes in a desiccator before opening to prevent moisture condensation.[12][13]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[7]
-
Prepare a sterile solution of 0.1% acetic acid in ultrapure water.
-
Add a small volume of the acidic solution to the vial to create a concentrated stock (e.g., 1-10 mg/mL).[12]
-
Gently swirl or vortex the vial.[13] If needed, sonication in a water bath for a few minutes can help break up aggregates.[6][7]
-
Once dissolved, this stock solution can be further diluted with your desired aqueous buffer (e.g., PBS) for your experiment.
Causality: The acidic environment (pH < pI) ensures the peptide maintains a strong net positive charge. This promotes repulsion between peptide molecules, preventing aggregation and favoring interaction with the aqueous solvent.[14][15][16]
Q3: The peptide is still not dissolving in the acidic solution. What is the next step?
A3: If aqueous methods fail, the hydrophobic characteristics of the peptide are likely dominating. In this case, a small amount of a suitable organic solvent is required to disrupt these hydrophobic interactions.[6][17] Dimethyl sulfoxide (DMSO) is a common and effective choice.[6][7]
Protocol 2: Reconstitution Using an Organic Co-Solvent
-
Start with the dry, lyophilized peptide that has been equilibrated to room temperature and centrifuged.
-
Add a minimal volume of pure DMSO (e.g., 10-50 µL) directly to the peptide powder.[6][18] It is critical to dissolve the peptide completely in the organic solvent first.[10][19]
-
Vortex until the solution is completely clear.
-
Slowly and dropwise , add your desired aqueous buffer (e.g., 0.1% acetic acid or PBS) to the DMSO-peptide mixture while gently vortexing.[19] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.
-
Stop if the solution becomes cloudy, as this indicates you have reached the solubility limit at that concentration.
Causality: DMSO is a powerful polar aprotic solvent that effectively disrupts the hydrophobic interactions causing the peptide to aggregate. Once the peptide molecules are individually solvated in DMSO, they can be gradually introduced into an aqueous environment where the charged residues can then interact favorably with water.
Important Note: Always consider the tolerance of your downstream assay to the final concentration of the organic solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO.[6]
Part 3: Best Practices and Quality Control FAQs
Q4: How should I store the P0 180-199 peptide before and after reconstitution?
A4: Proper storage is critical to maintaining peptide integrity.
| Peptide State | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or -80°C[9][20] | Years | Store in a desiccator to prevent moisture absorption, which degrades the peptide.[9] |
| In Solution | -20°C or -80°C[12] | Weeks to Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][12] Store in a sterile, slightly acidic buffer (pH 5-7).[12] |
Q5: How can I confirm my peptide is fully dissolved and accurately determine its concentration?
A5: Visual inspection and spectroscopic analysis are key.
-
Visual Confirmation: A properly dissolved peptide solution should be completely clear, with no visible particulates or cloudiness.[8][13] Always centrifuge your final solution before use to pellet any undissolved micro-aggregates.[6]
-
Concentration Determination (UV-Vis Spectrophotometry): The P0 180-199 peptide contains one Tyrosine (Tyr) residue, which absorbs UV light at 280 nm. However, concentration measurement at 280 nm is most accurate for proteins with multiple aromatic residues.[21] A more accurate method for peptides is to measure absorbance at 205 nm , which is primarily due to the peptide backbone.[21][22][23] This method offers greater sensitivity and is less dependent on the presence of aromatic amino acids.[22]
Protocol 3: Concentration Measurement at A205
-
Use a UV-Vis spectrophotometer capable of measuring in the low UV range (e.g., a NanoDrop).[22]
-
Blank the instrument with the exact same buffer/solvent mixture used to dissolve the peptide.
-
Measure the absorbance of your peptide solution at 205 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. A sequence-specific extinction coefficient at 205 nm can be calculated using online tools for the highest accuracy.[21][24]
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. eurogentec.com [eurogentec.com]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Peptide Synthesis Knowledge Base [peptide2.com]
- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 16. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. biorbyt.com [biorbyt.com]
- 19. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 20. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 21. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. biology.stackexchange.com [biology.stackexchange.com]
- 24. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Validation & Comparative
Comparison Guide: Validating P0 180-199 Induced EAN through Nerve Histology
A Senior Application Scientist's In-Depth Technical Guide for Researchers
Experimental Autoimmune Neuritis (EAN) serves as a critical and widely accepted animal model for inflammatory demyelinating polyradiculoneuropathies in humans, including Guillain-Barré Syndrome (GBS) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)[1][2]. The induction of EAN using the myelin protein zero (P0) peptide 180-199 in C57BL/6 mice has become a cornerstone for investigating disease pathogenesis and evaluating novel therapeutics.[3][4][5] This is particularly valuable as it allows researchers to leverage the vast array of genetic tools available for the C57BL/6 strain.[4]
However, the successful induction of the disease model is only the first step. Rigorous and objective validation of the underlying pathology is paramount. This guide provides a comprehensive comparison of histological techniques to validate EAN induction, focusing on the causality behind experimental choices and providing field-proven protocols to ensure scientific integrity.
Part 1: The P0 180-199 EAN Model - Rationale and Induction
Why P0 180-199 in C57BL/6 Mice?
The choice of antigen and animal strain is a critical experimental decision. While other peptides like P2 57-81 are effective in strains like the SJL mouse, the C57BL/6 strain is relatively resistant.[4] The use of the P0 180-199 peptide, in conjunction with potent adjuvants like Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX), successfully overcomes this resistance.[3][4][5][6] This combination is crucial for generating a robust T-cell mediated inflammatory response directed against the peripheral nervous system (PNS), which is the pathogenic hallmark of EAN.[4][7] PTX, in particular, acts as a critical co-adjuvant, enhancing the permeability of the blood-nerve barrier and facilitating the infiltration of pathogenic immune cells.
Experimental Workflow: From Induction to Analysis
A successful study requires a well-defined workflow. The process begins with animal immunization, proceeds through clinical monitoring, and culminates in the histological validation of nerve pathology. This self-validating system ensures that the observed clinical signs correlate directly with quantifiable tissue damage.
Caption: Overall experimental workflow for EAN induction and histological validation.
Part 2: Clinical Scoring - The First Layer of Validation
Before proceeding to terminal histological analysis, daily or bi-weekly clinical scoring provides a non-invasive measure of disease severity. This is crucial for correlating functional deficits with tissue-level pathology.
| Score | Clinical Signs | Causality |
| 0 | Normal, no signs of disease | Healthy state, intact nerve function. |
| 1 | Limp tail | Early inflammation affecting the distal nerves of the cauda equina. |
| 2 | Mild hind limb weakness (paresis) | Increasing inflammation and demyelination in lumbar and sciatic nerves, affecting motor signal conduction. |
| 3 | Severe hind limb weakness or paralysis of one limb | Significant nerve inflammation, demyelination, and potential early axonal damage. |
| 4 | Complete paralysis of both hind limbs (paraplegia) | Widespread, severe inflammation and demyelination leading to a near-complete block of nerve conduction. |
| 5 | Moribund state | Systemic effects of severe inflammation and paralysis. Euthanasia is typically required. |
| Table adapted from typical EAN scoring paradigms.[2][6] |
Part 3: Nerve Histology - The Gold Standard for Validation
Histological analysis provides the definitive evidence of PNS pathology. The choice of tissue processing and staining technique is dictated by the specific pathological feature being investigated.
A. General Morphology and Demyelination: Toluidine Blue Staining
For assessing the primary features of EAN—inflammation and demyelination—toluidine blue staining of resin-embedded semi-thin sections is the gold standard.[8][9]
Why Resin Embedding and Toluidine Blue?
-
Structural Preservation: Embedding in epoxy resins provides superior preservation of nerve fiber histology compared to paraffin embedding.[10]
-
High Resolution: It allows for the cutting of very thin sections (1-2 µm), enabling clear visualization of individual myelinated axons.[9][11]
-
Myelin Visualization: Post-fixation with osmium tetroxide, which binds to lipids, stains the myelin sheath a dark black/brown. Toluidine blue then acts as a counterstain, coloring the axons and cell nuclei blue, creating excellent contrast for morphometric analysis.[8][9]
Key Pathological Features to Observe:
-
Inflammatory Infiltrates: Accumulations of mononuclear cells (lymphocytes and macrophages) in the endoneurium, often seen as clusters of dark blue nuclei.
-
Demyelination: Myelin sheaths that appear thin, vacuolated, or are being stripped away by macrophages.
-
Axonal Integrity: While harder to assess with this stain alone, signs of axonal swelling or collapse can sometimes be observed.[7]
Caption: Key histological changes observed in EAN-affected peripheral nerves.
B. Identifying Pathogenic Cells: Immunohistochemistry (IHC)
To confirm the identity and quantify the inflammatory cells responsible for the damage, IHC is indispensable. This technique uses specific antibodies to label proteins characteristic of different cell types.
Comparison of Key IHC Targets in EAN:
| Target Marker | Cell Type | Role in EAN Pathogenesis | Supporting Sources |
| CD3 | Pan T-Lymphocyte | T-cells are central to initiating the autoimmune attack. Their presence confirms a cell-mediated immune response within the nerve.[1] | [1][12] |
| Iba-1 / F4/80 | Macrophages | These cells are the primary effectors of demyelination, phagocytosing myelin debris. Their density correlates strongly with disease severity.[13] | [13][14][15] |
| iNOS | M1 Macrophages | Pro-inflammatory macrophages that contribute to tissue damage and demyelination.[15] | [15][16] |
| Arginase-1 | M2 Macrophages | Anti-inflammatory/reparative macrophages. The balance of M1/M2 can influence disease progression and recovery.[15] | [15][16] |
Self-Validating System: The combination of Toluidine Blue and IHC creates a powerful validation loop. The areas of cellular infiltration seen with Toluidine Blue should directly correspond to areas positive for CD3 and macrophage markers in adjacent sections, confirming the inflammatory nature of the lesions.
Part 4: Quantitative Analysis - From Observation to Data
Objective quantification is essential for comparing treatment groups and assessing therapeutic efficacy.
Histological Scoring
A semi-quantitative scoring system, performed by a blinded observer, is a robust method to standardize the evaluation of inflammation and demyelination.
| Score | Inflammation Severity (Cellular Infiltrates) | Demyelination Severity |
| 0 | No inflammatory cells | Normal myelin structure |
| 1 | Mild, scattered inflammatory cells | A few fibers showing signs of early demyelination |
| 2 | Moderate cellular infiltrates, one or more foci | Multiple areas with clear demyelination and myelin debris |
| 3 | Severe and widespread cellular infiltration | Widespread demyelination affecting a majority of fibers |
| This scoring system is a representative example adapted from principles described in nerve histology validation literature.[17][18][19] |
Morphometric Analysis
For a more detailed quantitative assessment, image analysis software (e.g., ImageJ) can be used to measure specific parameters from high-magnification images of Toluidine Blue-stained sections.
-
Axon Diameter: The diameter of the axon itself.
-
Fiber Diameter: The diameter of the axon plus its myelin sheath.
-
G-ratio: The ratio of axon diameter to fiber diameter. A higher G-ratio (approaching 1.0) indicates a thinner myelin sheath and is a sensitive measure of demyelination.[20]
-
Myelin Thickness: Calculated as (Fiber Diameter - Axon Diameter) / 2.
Part 5: Standardized Protocols
Protocol 1: P0 180-199 EAN Induction in C57BL/6 Mice
Adapted from JoVE and Methods in Molecular Biology.[4][5][6]
-
Preparation of Inoculum:
-
Dissolve synthetic P0 180-199 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (final concentration 1 mg/mL). Emulsify using two syringes and a luer lock until a thick, stable emulsion is formed (a drop does not disperse in water).
-
-
Immunization Schedule:
-
Day -1: Administer 200-400 ng of Pertussis Toxin (PTX) in 200 µL of sterile PBS via intraperitoneal (IP) injection.
-
Day 0: Anesthetize a 6-8 week old C57BL/6 mouse. Administer a total of 200 µL of the P0/CFA emulsion subcutaneously, divided over two sites on the flank. Administer a second dose of PTX (100-200 ng) IP.[15]
-
Day 2 or 3: Administer a third dose of PTX (100-200 ng) IP.[6][15]
-
-
Monitoring: Begin clinical scoring and weight measurement daily from Day 6 post-immunization (dpi).
Protocol 2: Toluidine Blue Staining for Nerve Histology
Adapted from JoVE and IHC WORLD.[8][11][21]
-
Fixation:
-
At the experimental endpoint, deeply anesthetize the animal and perform transcardial perfusion with saline followed by a fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M phosphate buffer).
-
Dissect sciatic nerves and post-fix in the same solution for at least 4 hours at 4°C.
-
-
Osmium Post-Fixation:
-
Dehydration & Embedding:
-
Dehydrate the tissue through a graded series of ethanol and propylene oxide.
-
Infiltrate and embed in an epoxy resin (e.g., Epon) and polymerize in an oven at 60°C for 48 hours.
-
-
Sectioning:
-
Staining:
-
Mounting:
-
Air dry the slide completely.
-
Apply a drop of mounting medium and place a coverslip. Examine under a light microscope.
-
References
- 1. Small fibre integrity and axonal pathology in the rat model of experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved outcome of EAN, an animal model of GBS, through amelioration of peripheral and central inflammation by minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 7. A study of associated cell-mediated immune mechanisms in experimental autoimmune neuritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toluidine Blue Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toluidine Blue Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Resolution Imaging of Peripheral Nerves - JoVE Journal [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Attenuated EAN in TNF-α Deficient Mice Is Associated with an Altered Balance of M1/M2 Macrophages | PLOS One [journals.plos.org]
- 17. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histologic scoring indices for evaluation of disease activity in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Description and validation of a simple histological nerve tissue scoring system for nerve allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Toluidine Blue Staining Protocol for Plastic Sections or Electron Microscopy (TEM) Thick (Semithin) Sections - IHC WORLD [ihcworld.com]
A Tale of Two Systems: A Researcher's Guide to P0 180-199 and MOG 35-55 in Autoimmune Modeling
<
An In-Depth Comparison for Preclinical Drug Development and Mechanistic Studies
For researchers navigating the complex landscape of autoimmune disease, the choice of an appropriate animal model is a critical first step. The subtle yet profound differences between models can dictate the relevance of experimental findings and the ultimate translatability of therapeutic strategies. This guide offers a comprehensive comparison of two widely used encephalitogenic peptides, P0 180-199 and Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55), for inducing autoimmune models. While both trigger devastating autoimmune responses against the nervous system, they target fundamentally distinct domains: the Peripheral Nervous System (PNS) and the Central Nervous System (CNS), respectively. Understanding these differences is paramount for aligning the experimental model with the specific research question at hand.
The Core Distinction: Targeting the CNS vs. the PNS
The primary divergence between these two models lies in the specific myelin protein fragment used for immunization and, consequently, the part of the nervous system that comes under autoimmune attack.
-
MOG 35-55 is a peptide fragment of Myelin Oligodendrocyte Glycoprotein, a protein found exclusively on the surface of oligodendrocytes and myelin sheaths in the CNS.[1] Immunization with MOG 35-55 induces Experimental Autoimmune Encephalomyelitis (EAE) , the most common animal model for Multiple Sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the CNS.[2][3][4][5][6] The resulting pathology is characterized by inflammation, demyelination, and axonal damage within the brain and spinal cord.[6][7][8]
-
P0 180-199 is a peptide derived from Myelin Protein Zero (P0), the major structural protein of the myelin sheath in the PNS.[9] Immunization with this peptide induces Experimental Autoimmune Neuritis (EAN) , a well-established animal model for Guillain-Barré Syndrome (GBS), an acute autoimmune polyradiculoneuropathy.[10][11][12] The autoimmune attack in EAN is directed at peripheral nerves, leading to inflammation and demyelination outside of the brain and spinal cord.[10]
This fundamental difference in targeting dictates the entire cascade of clinical signs, histopathological features, and immunological responses, making the choice between these peptides a critical decision point in experimental design.
Mechanistic Insights and Pathophysiology
MOG 35-55-Induced EAE: The pathogenesis of EAE induced by MOG 35-55 is primarily driven by a CD4+ T cell-mediated immune response.[8][13][14] Upon immunization with an adjuvant like Complete Freund's Adjuvant (CFA), antigen-presenting cells process the MOG 35-55 peptide and present it to naive T cells.[15] This triggers the differentiation of encephalitogenic Th1 and Th17 cells, which then cross the blood-brain barrier.[6][8] Within the CNS, these activated T cells are reactivated upon encountering the MOG antigen on myelin sheaths, initiating an inflammatory cascade that recruits other immune cells, such as macrophages, leading to demyelination and axonal damage.[6] While primarily a T-cell model, B cells and antibodies can also play a role.[13][16]
P0 180-199-Induced EAN: The mechanism of EAN induction is also T-cell mediated, with evidence pointing towards the involvement of both cellular and humoral immunity.[17] Immunization with P0 180-199 and CFA leads to the activation of autoreactive T cells that infiltrate the peripheral nerves, including the sciatic nerve and cauda equina.[9][18] This infiltration, along with macrophage recruitment, results in demyelination of peripheral nerves.[19] The specific roles of different T helper subsets (Th1, Th2, Th17) can influence the severity and course of the disease.[11]
Comparative Analysis: A Head-to-Head Look
| Feature | MOG 35-55 Model | P0 180-199 Model |
| Peptide | Myelin Oligodendrocyte Glycoprotein (35-55) | Myelin Protein Zero (180-199) |
| Target System | Central Nervous System (CNS)[1][2] | Peripheral Nervous System (PNS)[10] |
| Human Disease Modeled | Multiple Sclerosis (MS)[2][3] | Guillain-Barré Syndrome (GBS)[11][12] |
| Typical Animal Strain | C57BL/6 Mice[2][3][4] | Lewis Rats,[9][19] C57BL/6 Mice[10][20][21] |
| Key Clinical Signs | Ascending flaccid paralysis (tail, hind limbs)[3][4] | Flaccid tail, limb weakness/paraparesis[11][18] |
| Primary Pathology | CNS inflammation, perivascular cuffs, demyelination, axonal loss[6][7] | PNS mononuclear cell infiltration (sciatic nerve), demyelination[9][19] |
| Primary Immune Mediator | CD4+ Th1/Th17 cells[6][8] | T-cells, Macrophages[19] |
| Typical Disease Course | Chronic-progressive or relapsing-remitting (strain dependent)[4][18] | Acute and monophasic, can be chronic with high dose[10][19][22] |
Experimental Protocols: A Practical Guide
While specific optimization is always necessary, the following represent standard, validated protocols for inducing EAE and EAN.
Protocol 1: MOG 35-55 Induced EAE in C57BL/6 Mice
This protocol is adapted from established methods for inducing a chronic EAE model.[2][3][15]
Materials:
-
MOG 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Saline or PBS
-
Female C57BL/6 mice, 9-12 weeks old[23]
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized MOG 35-55 peptide in sterile saline to a final concentration of 2 mg/mL.[15]
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Create a 1:1 emulsion by drawing equal volumes of the MOG 35-55 solution and CFA into two separate syringes connected by a three-way stopcock.
-
Forcefully pass the mixture between the syringes for at least 10 minutes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Clinical Monitoring:
Protocol 2: P0 180-199 Induced EAN in Lewis Rats
This protocol is based on methods for inducing acute EAN in the highly susceptible Lewis rat strain.[9][17][19]
Materials:
-
P0 180-199 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile Saline or PBS
-
Male or Female Lewis rats, 8-10 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized P0 180-199 peptide in sterile saline.
-
Prepare an emulsion with CFA similar to the EAE protocol, typically to achieve a final dose of 100-200 µg of peptide per rat.[9]
-
-
Immunization (Day 0):
-
Clinical Monitoring:
Choosing the Right Model for Your Research
The decision between using MOG 35-55 and P0 180-199 should be driven entirely by the research question.
-
Choose MOG 35-55 (EAE) if your research focuses on:
-
The pathogenesis of Multiple Sclerosis.
-
Therapeutic strategies targeting CNS inflammation and demyelination.
-
The role of the blood-brain barrier in autoimmunity.
-
Mechanisms of T-cell trafficking into the CNS.
-
-
Choose P0 180-199 (EAN) if your research focuses on:
-
The pathogenesis of Guillain-Barré Syndrome.
-
Therapeutic interventions for peripheral neuropathies.
-
Immune-mediated damage to peripheral nerves and Schwann cells.
-
Mechanisms of nerve regeneration and repair in the PNS.
-
Conclusion
References
- 1. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. biospective.com [biospective.com]
- 9. A study of associated cell-mediated immune mechanisms in experimental autoimmune neuritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 12. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells | PLOS One [journals.plos.org]
- 14. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Passive experimental autoimmune encephalomyelitis in C57BL/6 with MOG: evidence of involvement of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.monash.edu [research.monash.edu]
- 21. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 23. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 24. biocompare.com [biocompare.com]
- 25. inotiv.com [inotiv.com]
- 26. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of P0 180-199 in Inducing Experimental Autoimmune Neuritis: Lewis Rats vs. C57BL/6 Mice
For researchers and drug development professionals navigating the complexities of autoimmune peripheral neuropathies, the choice of an appropriate animal model is paramount. Experimental Autoimmune Neuritis (EAN), the animal model for Guillain-Barré Syndrome (GBS), is instrumental in dissecting disease mechanisms and evaluating novel therapeutics. The myelin protein zero (P0) peptide 180-199 is a well-established neuritogenic antigen used to induce EAN. However, its efficacy varies dramatically between different rodent strains, most notably between the highly susceptible Lewis rat and the more resistant C57BL/6 mouse. This guide provides an in-depth, objective comparison of P0 180-199's performance in these two widely used laboratory animals, supported by experimental data to inform your model selection.
The Crux of the Matter: Strain-Specific Susceptibility to P0 180-199
The fundamental difference in the efficacy of P0 180-199 between Lewis rats and C57BL/6 mice lies in their distinct immunological backgrounds. Lewis rats possess an inherent susceptibility to autoimmune diseases, making them a robust and reliable model for inducing EAN with P0 180-199 alone emulsified in Complete Freund's Adjuvant (CFA).[1][2] In stark contrast, C57BL/6 mice are relatively resistant to EAN induction with this peptide.[3][4] Successful disease induction in this strain necessitates the co-administration of pertussis toxin (PTX) as an adjuvant to break immune tolerance.[3][5][6][7] This critical difference in induction protocols underscores the genetic disparity in immune response between the two strains.
Key Comparative Data at a Glance
The following table summarizes the key differences in EAN induction and disease presentation between Lewis rats and C57BL/6 mice immunized with P0 180-199.
| Parameter | Lewis Rat | C57BL/6 Mouse |
| Susceptibility to P0 180-199 | High | Low/Resistant |
| Requirement for Pertussis Toxin (PTX) | Not typically required | Essential for consistent disease induction |
| Typical Disease Course | Acute or chronic, dose-dependent[1] | Acute monophasic[3][4] |
| Disease Severity | Generally more severe | Generally milder[8] |
| Histopathology | Significant mononuclear cell infiltration and demyelination[1] | Inflammation and demyelination, enhanced by PTX[3] |
| Key Immunological Features | Strong T-cell mediated response | T-cell response requires potentiation by PTX[3] |
Delving Deeper: The "Why" Behind the "What"
The differential response to P0 180-199 is rooted in the fundamental immunological makeup of each strain. Lewis rats are known for a Th1-biased immune response, which is conducive to the development of cell-mediated autoimmune diseases like EAN.[9] Their antigen-presenting cells (APCs) are highly efficient at processing and presenting myelin antigens to autoreactive T-cells.
Conversely, C57BL/6 mice have a more balanced Th1/Th2 immune response and are generally less prone to spontaneous or induced autoimmunity.[9] The requirement for PTX in this strain highlights the need for a potent inflammatory stimulus to overcome regulatory T-cell (Treg) function and promote the expansion of pathogenic Th1 and Th17 cells. PTX acts as a powerful adjuvant by ADP-ribosylating G-proteins, which disrupts chemokine signaling and enhances the inflammatory cascade, thereby facilitating the breakdown of self-tolerance.[3][4]
Experimental Workflows: A Tale of Two Protocols
The following diagrams and protocols illustrate the distinct experimental workflows for inducing EAN with P0 180-199 in Lewis rats and C57BL/6 mice.
EAN Induction Workflow in Lewis Rats
Caption: Workflow for P0 180-199 induced EAN in Lewis rats.
EAN Induction Workflow in C57BL/6 Mice
Caption: Workflow for P0 180-199 induced EAN in C57BL/6 mice.
Detailed Experimental Protocols
Protocol 1: EAN Induction in Lewis Rats with P0 180-199
Materials:
-
P0 180-199 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles
-
Lewis rats (female, 8-12 weeks old)
Procedure:
-
Peptide Reconstitution: Dissolve the P0 180-199 peptide in sterile saline or PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation: In a sterile glass tube, mix equal volumes of the P0 180-199 solution and CFA. Emulsify the mixture by repeatedly drawing it up and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the Lewis rats. Inject 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL per footpad). This delivers a total dose of 100 µg of P0 180-199 per rat. For a chronic model, a higher dose of 250 µg can be used.[1]
-
Disease Monitoring: Begin daily monitoring of the rats for clinical signs of EAN starting from day 7 post-immunization. Use a standardized clinical scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = mild paraparesis; 3 = severe paraparesis; 4 = tetraplegia; 5 = moribund). Also, monitor body weight daily.
-
Termination and Tissue Collection: Euthanize the animals at the peak of the disease (typically 14-18 days post-immunization) or at predetermined time points. Perfuse with saline followed by 4% paraformaldehyde. Collect sciatic nerves and other relevant tissues for histopathological and immunological analysis.
Protocol 2: EAN Induction in C57BL/6 Mice with P0 180-199 and Pertussis Toxin
Materials:
-
P0 180-199 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile saline or PBS
-
Syringes and needles
-
C57BL/6 mice (male are often more sensitive, 8-12 weeks old)[3][4]
Procedure:
-
Peptide Reconstitution: Dissolve the P0 180-199 peptide in sterile saline or PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation: Prepare the P0/CFA emulsion as described in Protocol 1.
-
Immunization: Anesthetize the C57BL/6 mice. Inject 100 µL of the emulsion subcutaneously over the flank. This delivers a total dose of 100 µg of P0 180-199 per mouse.[5]
-
Pertussis Toxin Administration: On the day of immunization (day 0) and again on day 2 post-immunization, administer 200-300 ng of PTX in 100 µL of saline via intraperitoneal injection.[5][7]
-
Disease Monitoring: Begin daily monitoring of the mice for clinical signs of EAN from day 7 post-immunization. Use a standardized clinical scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = tetraplegia; 5 = moribund). Also, monitor body weight daily.
-
Termination and Tissue Collection: Euthanize the animals at the peak of the disease (typically 20-25 days post-immunization) or at predetermined time points.[10] Perfuse and collect tissues as described in Protocol 1.
Signaling Pathways in EAN Pathogenesis
The induction of EAN by P0 180-199 triggers a cascade of immunological events, culminating in demyelination of the peripheral nerves. The following diagram illustrates the key signaling pathways involved.
Caption: Simplified signaling pathway in EAN pathogenesis.
Conclusion: Making an Informed Decision
The choice between Lewis rats and C57BL/6 mice for studies involving P0 180-199-induced EAN is contingent upon the specific research question.
-
Lewis rats offer a robust, highly reproducible model with severe clinical signs, making them ideal for studies focused on fundamental disease mechanisms and for initial efficacy screening of therapeutic compounds where a large therapeutic window is anticipated.
-
C57BL/6 mice , while requiring a more complex induction protocol, provide the invaluable advantage of a vast array of available transgenic and knockout lines.[8][11] This makes them the model of choice for dissecting the roles of specific genes and pathways in EAN pathogenesis and for preclinical studies in a genetic background that is more extensively characterized.
By understanding the inherent differences in susceptibility and the nuances of the induction protocols, researchers can select the most appropriate model to yield reliable and translatable data in the quest to combat autoimmune peripheral neuropathies.
References
- 1. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of associated cell-mediated immune mechanisms in experimental autoimmune neuritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain Related Differences in the Immune Response: Relevance to Human Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 11. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neuroinflammatory Landscape: A Comparative Guide to Immune Cell Infiltration Analysis in P0 180-199-Induced Neuritis
For researchers and drug development professionals navigating the complexities of neuroinflammatory diseases, understanding the dynamics of immune cell infiltration is paramount. The P0 180-199 peptide, a key tool in inducing Experimental Autoimmune Neuritis (EAN)—a robust animal model for Guillain-Barré Syndrome—provides a valuable platform to investigate these mechanisms.[1][2] This guide offers a comparative analysis of three powerful techniques for quantifying and characterizing immune cell infiltration in the peripheral nerves of P0 180-199-induced EAN models: Immunohistochemistry (IHC), Flow Cytometry, and Spatial Transcriptomics. Each method will be evaluated for its unique strengths and limitations, providing the insights necessary to select the most appropriate strategy for your research objectives.
The Biological Context: P0 180-199 and the EAN Model
The synthetic peptide P0 180-199 is a neuritogenic antigen derived from myelin protein zero, capable of inducing an acute monophasic EAN in susceptible animal models, such as C57BL/6 mice, particularly when co-administered with pertussis toxin.[1] This model recapitulates key pathological features of human demyelinating neuropathies, most notably the infiltration of inflammatory cells into the peripheral nervous system.[3][4] The recruitment of T-lymphocytes and macrophages to the nerve tissue is a critical step in the pathogenesis of EAN, leading to demyelination and axonal damage.[4] Therefore, the accurate assessment of this immune cell infiltrate is crucial for evaluating disease severity and the efficacy of potential therapeutic interventions.
At a Glance: Comparative Analysis of Techniques
To aid in the selection of the most suitable technique for your research needs, the following table provides a high-level comparison of Immunohistochemistry, Flow Cytometry, and Spatial Transcriptomics.
| Feature | Immunohistochemistry (IHC) | Flow Cytometry | Spatial Transcriptomics |
| Primary Output | Visualization of protein expression in tissue context. | Quantification of cell populations from a single-cell suspension. | Gene expression profile with spatial localization within the tissue. |
| Spatial Resolution | High (subcellular localization).[5] | None (spatial information is lost during tissue dissociation).[6] | High (can approach single-cell resolution).[7][8] |
| Throughput | Low to medium. | High (can analyze thousands of cells per second).[9] | Medium to high. |
| Multiplexing | Limited (typically 1-4 markers).[10] | High (can analyze >20 markers simultaneously). | Very high (whole transcriptome).[8] |
| Quantitative | Semi-quantitative. | Highly quantitative.[11] | Highly quantitative.[12] |
| Sample Requirement | Fixed tissue sections (paraffin-embedded or frozen).[13] | Fresh tissue for single-cell suspension.[6] | Fresh-frozen or FFPE tissue sections.[14] |
| Cost | Relatively low. | Moderate. | High. |
Deep Dive: Methodologies and Experimental Insights
Immunohistochemistry (IHC): Visualizing the Infiltrate in Situ
IHC is a cornerstone technique in pathology and neuroscience, offering unparalleled insight into the spatial distribution of immune cells within the intricate architecture of the peripheral nerve.[15][16]
IHC utilizes the high specificity of antibody-antigen interactions to visualize the location of specific proteins (and by extension, the cells expressing them) within a tissue section.[5] This contextual information is a key advantage of IHC, allowing researchers to observe the precise localization of immune cells in relation to nerve fibers and the myelin sheath.[10]
Caption: Immunohistochemistry Experimental Workflow.
-
Tissue Preparation :
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the sciatic nerves and post-fix in 4% PFA overnight at 4°C.
-
Process the tissue through a series of ethanol and xylene washes and embed in paraffin wax.[17]
-
Cut 5-10 µm sections using a microtome and mount on charged slides.[18]
-
-
Staining :
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[19]
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).[19]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[19]
-
Block non-specific antibody binding with a blocking solution containing normal serum.[19]
-
Incubate with primary antibodies against immune cell markers (e.g., anti-CD3 for T-cells, anti-Iba1 for macrophages) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[10]
-
Counterstain with hematoxylin to visualize cell nuclei.[10]
-
-
Analysis :
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Quantify the number of positive cells per unit area or in specific regions of the nerve.
-
-
Provides crucial spatial information, revealing the localization of immune cells within the tissue architecture.[5]
-
Relatively inexpensive and widely accessible.[15]
-
Stained slides are stable and can be archived for long-term analysis.[10]
-
Semi-quantitative nature can make precise cell counting challenging.
-
Limited multiplexing capabilities restrict the simultaneous analysis of multiple markers.[10]
-
Antigen retrieval can sometimes alter tissue morphology or antigenicity.
Flow Cytometry: High-Throughput Quantification of Immune Subsets
Flow cytometry is a powerful technique for the rapid and quantitative analysis of single cells in suspension.[20][21] It is particularly well-suited for dissecting the complex heterogeneity of immune cell populations.
This technique works by passing a stream of single cells through a laser beam and measuring the scattered light and fluorescence signals.[22] By labeling cells with fluorescently tagged antibodies against specific cell surface or intracellular markers, flow cytometry can identify and quantify various immune cell subsets with high precision.[23]
Caption: Flow Cytometry Experimental Workflow.
-
Tissue Preparation :
-
Dissect sciatic nerves from euthanized animals and place them in ice-cold RPMI medium.
-
Mince the tissue into small pieces and digest with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.[22]
-
Pass the cell suspension through a cell strainer to remove debris.[24]
-
Lyse red blood cells if necessary.[24]
-
-
Staining :
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Analysis :
-
Acquire the data on a flow cytometer.
-
Analyze the data using specialized software, employing a gating strategy to identify and quantify different immune cell populations.[20]
-
-
Highly quantitative, providing precise cell counts and percentages.[11]
-
High-throughput, allowing for the rapid analysis of a large number of cells.[9]
-
Enables high-dimensional analysis with the ability to measure numerous markers simultaneously.
-
Loss of spatial information as the tissue is dissociated into a single-cell suspension.[6]
-
The enzymatic digestion process can potentially alter cell surface markers.
-
May not be suitable for analyzing rare cell populations without enrichment steps.[9]
-
Requires fresh, unfixed tissue.[6]
Spatial Transcriptomics: Unveiling the Molecular Landscape in Situ
Spatial transcriptomics is a revolutionary technology that combines gene expression profiling with spatial information, providing an unprecedented view of the molecular organization of tissues.[7][8]
This technique allows for the measurement of the entire transcriptome within a tissue section while preserving the spatial context of the gene expression.[12] This enables the identification of distinct cellular neighborhoods and the characterization of cell-cell interactions within the neuroinflammatory microenvironment.[25]
Caption: Spatial Transcriptomics Experimental Workflow.
-
Tissue Preparation and Sectioning :
-
Embed the dissected sciatic nerve in optimal cutting temperature (OCT) compound and snap-freeze.
-
Cut 10 µm cryosections and place them on a spatially barcoded slide.
-
-
mRNA Capture and Sequencing :
-
Fix and stain the tissue section for histological imaging.
-
Permeabilize the tissue to release mRNA, which then binds to the spatially barcoded oligonucleotides on the slide.[26]
-
Perform reverse transcription to synthesize cDNA, incorporating the spatial barcodes.
-
Generate a sequencing library and perform next-generation sequencing.
-
-
Data Analysis :
-
Process the sequencing data to map the transcripts back to their original spatial locations on the tissue section.[26]
-
Use bioinformatics tools for unsupervised clustering to identify regions with distinct gene expression profiles.
-
Integrate the data with single-cell RNA sequencing (scRNA-seq) data to assign cell types to the spatial clusters.[27]
-
-
Provides a comprehensive, spatially resolved transcriptomic map of the tissue.[14]
-
Enables the discovery of novel cell states and interactions within the tissue microenvironment.[25]
-
Offers an unbiased, hypothesis-generating approach to understanding disease pathogenesis.
-
Currently has a higher cost compared to other techniques.
-
Data analysis can be complex and requires specialized bioinformatics expertise.
-
Resolution is continually improving but may not always be at the single-cell level for all platforms.[7]
Conclusion: Choosing the Right Tool for the Job
The choice of technique for analyzing immune cell infiltration in the P0 180-199 EAN model ultimately depends on the specific research question.
-
For visualizing the precise location of a few known immune cell types in relation to nerve structures , Immunohistochemistry remains the gold standard due to its excellent spatial resolution and cost-effectiveness.
-
When the primary goal is to obtain accurate quantification of various immune cell subsets and their activation states , Flow Cytometry is the method of choice, offering high-throughput and multiparametric capabilities.
-
To explore the complex interplay between different cell types and uncover novel molecular pathways driving neuroinflammation in an unbiased manner , Spatial Transcriptomics provides an unparalleled, spatially resolved view of the transcriptome.
By carefully considering the strengths and weaknesses of each approach, researchers can design robust experiments that will yield a deeper understanding of the immunopathology of demyelinating neuropathies and accelerate the development of novel therapies.
References
- 1. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. neurology.org [neurology.org]
- 5. oncodaily.com [oncodaily.com]
- 6. learnhaem.com [learnhaem.com]
- 7. From Histology to High‐Resolution Mapping: The Rise of Spatial Omics in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and advantages of Spatial Transcriptomics - CD Genomics [spatial-omicslab.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. stagebio.com [stagebio.com]
- 11. Analysis of Immune Cells in Single Sciatic Nerves and Dorsal Root Ganglion from a Single Mouse Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curiobioscience.com [curiobioscience.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. vizgen.com [vizgen.com]
- 15. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. When IHC is the application choice | Cell Signaling Technology [cellsignal.com]
- 17. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 18. ptglab.com [ptglab.com]
- 19. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. health.uconn.edu [health.uconn.edu]
- 23. researchgate.net [researchgate.net]
- 24. research.pasteur.fr [research.pasteur.fr]
- 25. trial.medpath.com [trial.medpath.com]
- 26. Spatial transcriptomics in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Comparative Analysis of P0 180-199 Cross-Reactivity with Myelin Antigens: A Technical Guide
This guide provides a detailed comparison of the immunological cross-reactivity of the peripheral myelin protein zero (P0) peptide 180-199 with other key myelin antigens from both the peripheral (PNS) and central nervous system (CNS). It is intended for researchers, scientists, and drug development professionals investigating the mechanisms of autoimmune neuropathies.
Introduction: P0 180-199 and the Specter of Autoimmune Cross-Reactivity
Myelin Protein Zero (P0) is the most abundant structural protein in the compact myelin of the PNS. The specific peptide sequence spanning amino acids 180-199 of P0 is a potent immunogen. In laboratory settings, immunization with P0 180-199 is a well-established method for inducing Experimental Autoimmune Neuritis (EAN) in various animal models, including C57BL/6 mice and Lewis rats.[1][2][3][4] EAN serves as a critical animal model for the human autoimmune peripheral neuropathy, Guillain-Barré Syndrome (GBS).[5]
A central hypothesis in the initiation of autoimmune diseases is molecular mimicry , where an immune response directed against a foreign pathogen inadvertently targets self-tissues due to structural similarities between microbial and self-antigens.[6][7] This guide explores the extent to which this phenomenon occurs between P0 180-199 and other critical myelin proteins, a crucial question for understanding disease pathogenesis and for the development of antigen-specific therapies.
Figure 1: The Principle of Molecular Mimicry. An immune response initiated by a foreign pathogen can lead to an attack on self-tissues if the pathogen's antigens share structural similarity with self-proteins like myelin P0.
Comparative Immunogenicity and Cross-Reactivity Profile
Experimental data provides a nuanced picture of P0 180-199's reactivity. While it is a dominant autoantigen in the PNS, its cross-reactivity with other myelin components appears to be limited and specific.
P0 180-199 versus Other PNS Myelin Antigens
Studies directly comparing the neuritogenic potential of different PNS myelin peptides have established the prominence of P0 180-199.
-
Superior Neuritogenicity: In C57BL/6 mice, a strain generally resistant to EAN, P0 180-199 is a significantly stronger neuritogenic antigen than the P2 protein peptide 57-81.[1][8]
-
Differential T-Cell Response: In a spontaneous autoimmune polyneuropathy (SAP) model in NOD mice, splenocytes mounted significant proliferative and Th1 cytokine (IL-2, IFN-γ) responses to P0 180-199. In contrast, these same cells showed no significant response to another neuritogenic peptide, P2 53-78, indicating a lack of T-cell cross-reactivity between these two PNS epitopes in this context.[9]
P0 180-199 versus CNS Myelin Antigens
The distinction between PNS and CNS autoimmunity is critical. While some myelin proteins are shared, the primary targets often differ. The evidence for direct cross-reactivity between the PNS-dominant P0 180-199 epitope and key CNS antigens like Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP) is not well-established.
-
Correlated, but not Cross-Reactive, Response with MBP: A study in patients with Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) found a strong positive correlation (r = 0.82, p < 0.001) between IFN-γ responses to P0 180–199 and the CNS-associated peptide MBP 82–100.[7] This significant finding does not prove that the same T-cells recognize both peptides. Instead, it may suggest concurrent sensitization to both PNS and CNS myelin components in certain disease subtypes or a phenomenon known as epitope spreading, where initial damage to the nerve exposes new, previously hidden antigens, broadening the autoimmune response.[3]
-
Lack of Evidence for MOG/PLP Cross-Reactivity: The reviewed literature provides no direct evidence of T-cell or antibody cross-reactivity between P0 180-199 and the major encephalitogenic epitopes MOG 35-55 or PLP 139-151.
Structural Comparison of Myelin Peptides
A primary sequence alignment highlights the lack of significant homology between P0 180-199 and major CNS myelin epitopes. This structural disparity likely underlies the observed specificity of the immune response.
| Antigen | Sequence | System |
| P0 180-199 | SSKRGRQTPVLYAMLDHSRS | PNS |
| MOG 35-55 | MEVGWYRSPFSRVVHLYRNGK | CNS |
| MBP 82-100 | KGRGLSLSRFSWGAEGQRPGF | CNS/PNS |
| PLP 139-151 | HCLGKWLGHPDKF | CNS |
| Sequences are for human proteins where applicable.[1][9][10] |
Summary of Comparative Reactivity
| Comparison Metric | P0 180-199 | P2 57-81 / 53-78 | MBP 82-100 | MOG 35-55 / PLP 139-151 |
| System | PNS | PNS | CNS / PNS | CNS |
| Neuritogenicity in Mice | Strong[1] | Weaker than P0 180-199[1] | Not typically used for EAN | Not applicable (induces EAE) |
| T-Cell Reactivity (SAP Model) | Positive (Proliferation, IFN-γ, IL-2)[9] | Negative[9] | Not Reported | Not Reported |
| T-Cell Reactivity (Human CIDP) | Positive (IFN-γ)[7] | Not Reported | Positive (IFN-γ); response correlates with P0[7] | Not Reported |
| Direct Cross-Reactivity | N/A | No evidence of T-cell cross-reactivity[9] | No direct evidence; responses are correlated[7] | No direct evidence in reviewed literature |
Methodologies for Assessing Cross-Reactivity
To rigorously assess the potential for cross-reactivity, several key immunological assays are employed. The choice of assay depends on whether one is investigating cellular (T-cell) or humoral (antibody) responses.
T-Cell Proliferation Assay (CFSE Method)
This assay measures the proliferation of antigen-specific T-cells upon stimulation with a peptide. The dye CFSE is diluted with each cell division, which can be quantified by flow cytometry.
Causality: The rationale is that only T-cells whose receptors recognize the specific peptide presented by APCs will become activated and divide. Comparing the proliferation induced by P0 180-199 to that induced by other myelin peptides in the same T-cell population directly tests for cross-reactivity.
Figure 2: Workflow for a CFSE-based T-Cell Proliferation Assay.
Protocol:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension from the spleen of an immunized animal.
-
CFSE Labeling: Resuspend cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS). Wash cells twice.
-
Cell Culture: Plate 2x10^5 labeled cells per well in a 96-well round-bottom plate.
-
Antigen Stimulation: Add test peptides (P0 180-199, MOG 35-55, etc.) at a final concentration of 10-20 µg/mL. Include a "no peptide" well as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Culture plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Staining & Analysis: Harvest cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4). Analyze cells using a flow cytometer, gating on the T-cell population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.
ELISpot Assay for Cytokine Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of individual cells secreting a specific cytokine (e.g., IFN-γ, IL-4) in response to antigenic stimulation.
Causality: This assay provides functional data at the single-cell level. By measuring the frequency of IFN-γ-secreting cells in response to different peptides, one can determine the specificity of the T-cell response. If a T-cell population from a P0 180-199-immunized animal produces IFN-γ spots when stimulated with an MBP peptide, it would be strong evidence for cross-reactivity.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., culture medium with 10% FBS) for 2 hours at room temperature.
-
Cell Plating: Add 2.5x10^5 PBMCs or splenocytes per well.
-
Antigen Stimulation: Add the myelin peptides to the respective wells at a final concentration of 10-20 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 2 hours.
-
Visualization: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour. Wash again and add a precipitating substrate (e.g., BCIP/NBT).
-
Analysis: Allow spots to develop. Once spots are visible, stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Surface Plasmon Resonance (SPR) for Antibody Binding Kinetics
SPR is a label-free optical technique used to measure the binding kinetics (association and dissociation rates) between two molecules in real-time. It is the gold standard for characterizing antibody-antigen interactions.
Causality: This assay directly tests humoral (antibody) cross-reactivity. By immobilizing an antibody raised against P0 180-199 on a sensor chip and then flowing different myelin peptides over the surface, one can quantitatively measure if the antibody binds to these other peptides and with what affinity (KD).
Figure 3: Key Steps in a Surface Plasmon Resonance (SPR) Experiment.
Protocol:
-
Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a standard injection of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Covalently couple a monoclonal antibody raised against P0 180-199 to the activated surface via amine coupling. A target immobilization level of ~1500 Resonance Units (RU) is often suitable. Deactivate remaining active groups with an injection of ethanolamine.
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the primary analyte (P0 180-199 peptide) over the antibody surface to determine its binding kinetics (association rate, ka; dissociation rate, kd).
-
In subsequent cycles, inject the same concentration series of the potential cross-reactive analytes (e.g., MOG 35-55, MBP 82-100 peptides).
-
-
Regeneration: Between each analyte injection cycle, regenerate the sensor surface by injecting a pulse of a low-pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound peptide without denaturing the immobilized antibody.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD = kd/ka). A low KD value indicates high affinity. Significant binding of a non-P0 peptide would indicate antibody cross-reactivity.[10]
Conclusion and Future Directions
The available evidence indicates that P0 180-199 is a highly specific and potent neuritogenic peptide primarily associated with the peripheral nervous system.
-
Limited Cross-Reactivity: Direct T-cell and antibody cross-reactivity with other major myelin antigens, particularly those dominant in the CNS like MOG and PLP, appears to be limited. This is supported by a lack of significant sequence homology. Experimental data clearly distinguishes the T-cell response to P0 180-199 from that of P2 peptides.[9]
-
Correlated Immunity as a Field of Interest: The strong correlation between T-cell responses to P0 180-199 and MBP 82-100 in CIDP patients is a compelling finding that warrants further investigation.[7] This could be driven by mechanisms such as epitope spreading in chronic disease or co-sensitization in individuals with a genetic predisposition to broader anti-myelin autoimmunity.
-
Implications for Therapeutics: The high specificity of the P0 180-199 response suggests that antigen-specific therapies, such as tolerization protocols aimed at this peptide, could be effective for certain PNS autoimmune conditions without necessarily impacting CNS immunity.
Future research should focus on isolating T-cell clones that are reactive to P0 180-199 and directly testing their reactivity against a comprehensive panel of other myelin peptides to definitively confirm or rule out low-frequency cross-reactivity.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. PLP (139-151) | 122018-58-0 | PP50157 | Biosynth [biosynth.com]
- 3. PLP (139-151) C140S - 1 mg [anaspec.com]
- 4. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOG (35-55), human - 1 mg [anaspec.com]
- 7. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 8. MOG Protein (35-55), MOG Peptide Fragment, human - Echelon Biosciences [echelon-inc.com]
- 9. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 10. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Acute vs. Chronic EAN Models Induced by P0 180-199 Derivatives
Introduction: Modeling Human Inflammatory Neuropathies
Experimental Autoimmune Neuritis (EAN) stands as the primary animal model for dissecting the immunopathogenesis of human inflammatory demyelinating polyneuropathies.[1][2][3] This guide focuses on EAN induced by the immunodominant peptide from myelin protein zero, P0 180-199.[4][5][6] Depending on the specific peptide derivative and immunization protocol, this single epitope can elicit distinct disease phenotypes that model either the acute, monophasic course of Guillain-Barré Syndrome (GBS) or the chronic, progressive nature of Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP).[3][7][8] Understanding the nuances between these models is critical for researchers selecting the appropriate system to investigate disease mechanisms and evaluate novel therapeutic strategies.
The Acute EAN Model: A Monophasic Assault on the Peripheral Nervous System
The acute EAN model, typically induced with the standard P0 180-199 peptide, mirrors the clinical and pathological hallmarks of GBS.[7][9] It is characterized by a rapid onset of ascending paralysis, a peak of disease severity, followed by a period of spontaneous recovery.[10]
Causality of Induction Protocol
The induction of acute EAN is a well-established process involving the co-administration of the P0 180-199 peptide with powerful immune stimulants.[4][11][12]
-
Antigen: The synthetic P0 180-199 peptide serves as the specific autoantigen that primes the autoimmune response.[5][13]
-
Adjuvant: The peptide is emulsified in Complete Freund's Adjuvant (CFA), a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[2][14] The mycobacterial components are crucial; they activate antigen-presenting cells (APCs) via Toll-like receptors (TLRs), leading to a robust pro-inflammatory cytokine milieu necessary for breaking self-tolerance and driving a strong T-cell response.[14]
-
Pertussis Toxin (PTX): Often administered intravenously, PTX acts as an additional adjuvant.[6][9] Its primary role is to increase the permeability of the blood-nerve barrier (BNB), facilitating the infiltration of autoreactive T-cells and other inflammatory cells into the peripheral nervous system (PNS).[2][3]
Immunological and Pathological Profile
Acute EAN is predominantly a CD4+ T-cell-mediated disease, with a strong Th1 polarization.[1][13]
-
Immune Response: Upon activation, autoreactive Th1 cells produce high levels of pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[13] These cytokines activate macrophages, the primary effector cells responsible for stripping myelin from peripheral nerves.[3] While both CD4+ and CD8+ T cells are implicated, CD4+ cells play a more critical role in disease induction.[1]
-
Histopathology: Histological examination of sciatic nerves and spinal roots reveals perivascular and endoneurial infiltration of mononuclear cells, primarily T-cells and macrophages.[3][15] This cellular infiltrate is accompanied by widespread demyelination, the pathological signature of the disease.[2][15]
The Chronic EAN Model: Simulating Persistent and Relapsing Neuropathy
To better model the persistent and often relapsing-remitting course of CIDP, modifications to the standard EAN protocol are necessary. These modifications create a sustained autoimmune response that prevents the spontaneous recovery seen in the acute model.[7][8]
Causality of Induction Protocol
Two primary strategies are employed to induce chronic EAN using the P0 180-199 epitope:
-
High-Dose Antigen: In Lewis rats, immunization with a high dose (e.g., 250 µ g/rat ) of the standard P0 180-199 peptide can shift the disease course from acute to chronic.[15][16] The proposed mechanism is that a high antigen burden leads to more extensive determinant spreading, where the immune response broadens to recognize other epitopes on the P0 protein or other myelin components, thus sustaining the autoimmune attack.[15]
-
Lipidated Peptide Derivatives: A more robust and widely used method involves immunizing Lewis rats with an S-palmitoylated derivative of the P0 180-199 peptide.[7][8][17] The addition of the lipid moiety is thought to alter the peptide's processing and presentation by APCs, potentially leading to a more sustained T-cell activation and a different cytokine profile. This modification reliably produces a chronic, progressive, or relapsing-remitting disease course that closely mimics human CIDP.[7][10]
Immunological and Pathological Profile
The chronic model exhibits a more complex and persistent inflammatory environment.
-
Immune Response: While the Th1 response is still present, chronic EAN is often associated with a significant Th17 component.[8][10] The production of IL-17 is significantly higher in chronic models.[8] IL-17 is a potent pro-inflammatory cytokine that enhances the recruitment of neutrophils and macrophages and contributes to the breakdown of the BNB. The sustained inflammation is also linked to higher and more persistent levels of anti-P0 antibodies compared to the acute model.[8]
-
Histopathology: Chronic EAN is characterized by persistent and more severe inflammatory infiltrates, with a greater accumulation of macrophages and T-lymphocytes.[8] Electrophysiological and histological analyses reveal severe, persistent demyelination, evidence of remyelination (forming "onion bulbs"), and significant axonal degeneration, which is less prominent in the acute, self-recovering model.[7][8]
Comparative Analysis: Acute vs. Chronic EAN
The choice between an acute or chronic EAN model is dictated by the specific research question. The following table summarizes the key distinctions.
| Feature | Acute EAN Model | Chronic EAN Model |
| Inducing Antigen | Standard P0 180-199 peptide (low dose)[2][15] | High-dose P0 180-199 or S-palmitoylated P0 180-199[7][15] |
| Typical Animal Model | Lewis Rat, C57BL/6 Mouse[2][4] | Lewis Rat[7][8] |
| Clinical Course | Monophasic (acute onset, peak, recovery)[6][11] | Chronic progressive or relapsing-remitting[7][8] |
| Disease Onset | ~10-14 days post-immunization[2] | ~11-14 days post-immunization[17] |
| Key T-Cell Subsets | Predominantly Th1[13] | Th1 and Th17[8][10] |
| Key Cytokines | IFN-γ, TNF-α[13] | IFN-γ, IL-17, IL-6[8][18] |
| Histopathology | Mononuclear infiltration, demyelination[15] | Persistent infiltration, severe demyelination, remyelination, axonal loss[7][8] |
| Human Disease Modeled | Guillain-Barré Syndrome (GBS)[7] | Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)[7][8] |
Visualization of Experimental Workflows
Caption: Workflow for inducing the acute, monophasic EAN model.
Caption: Workflow for inducing the chronic/relapsing EAN model.
Detailed Experimental Protocols
The following protocols are standardized methodologies. Each laboratory should optimize dosages and schedules based on their specific animal supplier and reagents. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Induction of Acute EAN in C57BL/6 Mice
This protocol is adapted from methodologies described for inducing a monophasic disease in mice.[4][6][11][12]
-
Antigen Emulsion Preparation:
-
Dissolve P0 180-199 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis (H37Ra).
-
Create a 1:1 emulsion by adding the peptide solution dropwise to the CFA while vortexing or sonicating until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
The final inoculum will contain 100-200 µg of peptide in 100-200 µL.
-
-
Immunization Procedure (Day 0):
-
Anesthetize a 6-8 week old male C57BL/6 mouse.
-
Inject a total of 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200-300 ng of PTX in sterile PBS via intraperitoneal (IP) or intravenous (IV) injection.
-
-
Clinical Monitoring:
-
Beginning around Day 7, weigh and score the mice daily for clinical signs of EAN using a standardized scale (see below). Disease onset is typically between days 8-12, with a peak around days 18-25.[11]
-
Protocol 2: Induction of Chronic EAN in Lewis Rats
This protocol uses the S-palmitoylated peptide to induce a chronic disease course resembling CIDP.[7][17]
-
Antigen Emulsion Preparation:
-
Dissolve S-palmitoylated P0 180-199 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion as described in Protocol 1. The final inoculum will contain 200 µg of peptide in 200 µL.
-
-
Immunization Procedure (Day 0):
-
Anesthetize an 8-10 week old female or male Lewis rat.
-
Inject a total of 200 µL of the emulsion subcutaneously at the base of the tail.
-
-
Clinical Monitoring:
-
Beginning around Day 7, weigh and score the rats daily. Onset of clinical signs is typically around day 11.[17]
-
Unlike the acute model, these animals will not spontaneously recover fully and will either exhibit a progressive worsening of symptoms or a relapsing-remitting course over 40-60 days or longer.[8]
-
Standard Clinical Scoring System for EAN
A consistent scoring system is essential for objective assessment.
-
0: No signs of disease.
-
1: Limp tail or tail tip paralysis.
-
2: Impaired righting reflex or mild hind limb weakness.
-
3: Partial hind limb paralysis (paraparesis).
-
4: Complete hind limb paralysis (paraplegia).
-
5: Moribund state or death.
Intermediate scores (e.g., 2.5 for paralysis in one hind limb) can be used for greater sensitivity.[2]
References
- 1. CD4 and CD8 T cells, but not B cells, are critical to the control of murine experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 3. scispace.com [scispace.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Cell adhesion molecules of the immunoglobulin supergene family as tissue-specific autoantigens: induction of experimental allergic neuritis (EAN) by P0 protein-specific T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic inflammatory demyelinating polyradiculoneuropathy: A new animal model for new therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 12. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of Toll-like receptor 4 deficiency on clinical severity and expression of Th1/Th2/Th17-associated cytokines in a murine model of experimental autoimmune neuritis [archivesofmedicalscience.com]
- 15. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P0 glycoprotein peptides 56-71 and 180-199 dose-dependently induce acute and chronic experimental autoimmune neuritis in Lewis rats associated with epitope spreading. | U-CyTech [ucytech.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Functional Outcome Measures in P0 180-199 EAN Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional outcome measures for the P0 180-199 peptide-induced Experimental Autoimmune Neuritis (EAN) model, a key preclinical analogue of Guillain-Barré Syndrome (GBS). We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our focus is on synthesizing technical accuracy with field-proven insights to empower robust and reproducible preclinical research.
The Imperative of Validated Outcomes in EAN Research
Experimental Autoimmune Neuritis (EAN) serves as an indispensable model for investigating the pathogenesis of inflammatory demyelinating neuropathies and for the preclinical assessment of novel therapeutics.[1][2] The specific induction in C57BL/6 mice using the myelin protein zero (P0) 180-199 peptide allows researchers to leverage a vast array of genetic tools to dissect disease mechanisms.[3][4][5] However, the value of this model is entirely contingent on the quality of the data it generates. The functional outcome measures we choose must be rigorously validated to ensure they are not only sensitive to disease progression but also reliable and directly correlated with the underlying neuropathology.
The core principles of outcome measure validation rest on establishing:
-
Construct Validity: The extent to which the measure accurately reflects the disease's pathophysiology (e.g., demyelination, axonal damage, and immune cell infiltration). This is typically established by correlating functional scores with histological and electrophysiological findings.
-
Reliability: The consistency and reproducibility of the measure. This includes inter-rater reliability (consistency between different observers), intra-rater reliability (consistency of a single observer), and test-retest reliability.
-
Sensitivity (or Responsiveness): The ability of the measure to detect meaningful changes in functional status, whether due to disease progression or therapeutic intervention.[6][7]
This guide will compare the most common functional outcome measures used in P0 180-199 EAN models through the lens of these validation principles.
Comparative Analysis of Key Functional Outcome Measures
A multi-faceted approach, combining clinical assessment, motor function tests, and electrophysiology, provides the most comprehensive picture of disease progression and therapeutic efficacy.[3][8]
| Outcome Measure | Type | Primary Assessment | Objectivity | Throughput | Correlation with Pathology | Key Limitation |
| EAN Clinical Score | Subjective Observational | Gross motor deficit (tail/limb weakness, paralysis) | Low | High | Moderate-High | Subjectivity requires rigorous blinding and inter-rater reliability testing. |
| Grip Strength Test | Objective Quantitative | Forelimb muscle strength | High | High | Moderate | Can be influenced by animal motivation and stress. |
| Rotarod Test | Objective Quantitative | Motor coordination, balance, and endurance | High | Medium | Moderate | Performance can be affected by a learning effect, requiring acclimatization. |
| Gait Analysis | Objective Quantitative | Stride length, paw position, running efficiency | High | Medium | High | Requires specialized equipment; sensitive to subtle motor changes.[9] |
| Nerve Conduction Studies (NCS) | Objective Electrophysiological | Nerve conduction velocity (NCV), CMAP amplitude | High | Low | Very High | Invasive (requires anesthesia), technically demanding, measures a specific nerve segment.[10] |
In-Depth Methodologies and Validation Insights
EAN Clinical Scoring
This is the most widely used method for assessing disease severity in EAN models due to its simplicity and high throughput.[1]
Experimental Protocol:
-
Habituation: Handle mice daily for at least three days before the first scoring session to minimize stress.
-
Observation: Place the mouse in an open field or its home cage and observe its posture and gait for at least one minute.
-
Tail Lift Test: Gently lift the mouse by the base of its tail to observe hindlimb tone and function.
-
Scoring: Assign a score based on a validated scale. A common scale is:
-
0: Normal, no signs of disease.
-
1: Limp tail or reduced tail tone.
-
2: Impaired righting reflex or obvious gait ataxia.
-
3: Partial hindlimb paralysis.
-
4: Complete hindlimb paralysis.
-
5: Moribund state or tetraplegia.
-
Causality and Trustworthiness: The strength of clinical scoring lies in its ability to provide a holistic assessment of the animal's functional status. However, its subjective nature is a significant liability. To ensure trustworthiness, blinding of the observer to the experimental groups is non-negotiable. Furthermore, establishing inter-rater reliability is critical. Before a study, two or more observers should independently score a cohort of animals, and their scores should demonstrate a high correlation (e.g., Intraclass Correlation Coefficient > 0.9). This internal validation step is essential for data integrity.
Objective Motor Function Tests
These tests provide quantitative data, reducing the subjectivity inherent in clinical scoring.[11][12]
A. Grip Strength Test
Experimental Protocol:
-
Apparatus: Use a grip strength meter equipped with a mesh grid or bar.
-
Procedure: Allow the mouse to grasp the grid with its forepaws. Gently pull the mouse backward by its tail in the horizontal plane until its grip is broken.
-
Measurement: The meter records the peak force exerted in grams or Newtons.
-
Replicates: Perform 3-5 trials per animal and average the results to ensure a stable and reliable measurement.
Causality and Trustworthiness: Grip strength directly measures neuromuscular function and can detect deficits resulting from peripheral nerve demyelination and inflammation.[11] The objectivity of the numerical readout is a major advantage. To ensure validity, it's crucial to maintain a consistent pull speed and angle. Pre-study training sessions can help minimize variability related to the animal's learning or anxiety.
B. Rotarod Test
Experimental Protocol:
-
Acclimatization: Train the animals on the rotarod for 2-3 consecutive days before baseline measurements. This mitigates learning effects that could confound the results.
-
Testing Paradigm: Place the mouse on the rotating rod. The test can be run at a fixed speed or with an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Measurement: Record the latency to fall from the rod.
-
Replicates: Conduct 3 trials with a rest interval of at least 15 minutes between each.
Causality and Trustworthiness: The rotarod test assesses motor coordination and balance, which are often impaired in EAN.[13] The need for acclimatization is paramount; without it, improvements in performance could be misinterpreted as therapeutic effects when they are merely the result of learning. The accelerating protocol is often more sensitive than fixed-speed tests for detecting subtle motor deficits.[12]
Electrophysiology: Nerve Conduction Studies (NCS)
NCS provides a direct measure of peripheral nerve function and is highly correlated with the underlying pathology of demyelination.[10]
Experimental Protocol:
-
Anesthesia: Anesthetize the animal and maintain its body temperature at 37°C to ensure physiological nerve function.
-
Electrode Placement: For the sciatic nerve, place the stimulating electrodes at the sciatic notch and the recording electrodes on the tibialis anterior muscle.
-
Stimulation & Recording: Deliver a supramaximal stimulus and record the compound muscle action potential (CMAP).
-
Measurement:
-
Conduction Velocity (NCV): Stimulate at a second, more distal site (e.g., the ankle) and calculate velocity based on the change in latency and the distance between the two stimulation points.
-
CMAP Amplitude: The amplitude of the CMAP reflects the number of functional motor units.
-
Causality and Trustworthiness: Demyelination in EAN causes a slowing of saltatory conduction, which is directly measured as a decrease in NCV. Axonal loss, a feature of severe disease, results in a reduced CMAP amplitude.[9] NCS is a powerful tool for construct validity, directly linking functional deficit to nerve pathology. However, significant heterogeneity in published NCS protocols exists. A meta-analysis has highlighted the need for standardization in reporting and methodology to ensure data comparability across studies.[10]
Validation Workflow and Data Integration
A robust preclinical study should not rely on a single outcome measure. Integrating multiple assessments provides a more complete and validated picture of the disease.
Diagram: Integrated EAN Study Workflow
Caption: A typical experimental workflow for a preclinical EAN study.
Construct Validity through Correlation: The ultimate validation of non-invasive functional measures like clinical scores or grip strength comes from their correlation with "gold standard" terminal measures.
Diagram: Validation Logic
Caption: Correlating functional measures with pathology establishes construct validity.
A successful therapeutic should not only improve the clinical score but also demonstrate a corresponding preservation of nerve conduction velocity and a reduction in immune cell infiltration and demyelination in the peripheral nerves.[1] Studies have shown that functional assessments like running capacity can be more sensitive for detecting alterations in disease severity than classical clinical scoring paradigms, underscoring the value of including these objective measures.[14]
Conclusion and Recommendations
For drug development professionals and researchers working with P0 180-199 EAN models, the validation of functional outcome measures is not a preliminary step but a continuous process integral to the integrity of the research.
Recommendations:
-
Use a Battery of Tests: Combine subjective clinical scoring with objective, quantitative measures like grip strength, rotarod, or gait analysis to create a comprehensive functional profile.
-
Prioritize Blinding and Reliability: Implement rigorous blinding for all subjective assessments and conduct inter-rater reliability testing before initiating studies.
-
Establish Construct Validity: At the end of a study, always correlate functional data with terminal electrophysiological and histopathological outcomes to validate the functional measures within the context of your specific experimental paradigm.
-
Standardize Protocols: Adhere to standardized and detailed protocols, especially for technically demanding procedures like NCS, to ensure reproducibility and allow for comparison across different studies.[10]
By adopting this validated, multi-modal assessment strategy, researchers can enhance the translational relevance of their preclinical findings and increase the probability of success in developing effective therapies for GBS and related autoimmune neuropathies.
References
- 1. Improved outcome of EAN, an animal model of GBS, through amelioration of peripheral and central inflammation by minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental allergic neuritis (EAN) as a model for the immune-mediated demyelinating neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Approach to Induce Experimental Autoimmune Neuritis in C57BL/6 Mice for Functional and Neuropathological Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Myelin Protein Zero180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outcome measures in immune-mediated neuropathies: the need to standardize their use and to understand the clinimetric essentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of outcome measurement instruments used in a multidisciplinary rehabilitation intervention for patients with chronic inflammatory arthritis: linking of the International Classification of Functioning, Disability and Health, construct validity and responsiveness to change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing EAN for Neuropathological Analysis - JoVE Journal [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Nerve conductions studies in experimental models of autoimmune neuritis: A meta-analysis and guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 13. ucm.es [ucm.es]
- 14. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Peripheral Myelin P0 Protein (180-199), Mouse
For researchers at the forefront of neuroscience and drug development, the integrity of your work and the safety of your laboratory environment are paramount. Peripheral Myelin P0 Protein (180-199), a neuritogenic peptide crucial for inducing experimental autoimmune neuritis (EAN) in murine models, requires meticulous handling from reconstitution to disposal.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this peptide and associated contaminated materials, ensuring the safety of personnel and adherence to regulatory standards.
The foundational principle for managing waste from research peptides, whose toxicological properties are often not fully characterized, is to adopt a precautionary approach.[3] Therefore, all waste contaminated with Peripheral Myelin P0 Protein (180-199), mouse, should be treated as hazardous chemical waste.[3][4]
Section 1: Immediate Safety and Hazard Assessment
Before beginning any disposal procedures, it is critical to understand the known hazards associated with this peptide. According to its Safety Data Sheet (SDS), this compound (CAS No. 147450-30-4), presents the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects. [5]
Due to these hazards, it is imperative to prevent the release of this substance into the environment, particularly into waterways.[5] Never dispose of this peptide or its solutions down the drain.[4][6]
1.1 Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of PPE.[6] All personnel handling the peptide, in any form, must wear the following:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption.[3][6] Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes of peptide solutions.[3][6] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[3][6] |
| Respiratory Protection | N/A (unless aerosolizing) | When handling the lyophilized powder, which can be easily aerosolized, work within a chemical fume hood or biological safety cabinet to prevent inhalation.[3] |
Section 2: Waste Segregation and Containment
Proper segregation of waste is the first step in a compliant disposal process.[6][7] All items that have come into contact with the P0 peptide must be kept separate from general laboratory trash.
2.1 Types of Contaminated Waste
Categorize your waste streams as follows to ensure they are handled correctly:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Needles or syringes used for reconstitution or administration of the peptide.[8]
-
2.2 Proper Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers.[3] The container must be compatible with the chemical nature of the waste.
-
For Solids and Liquids: Use robust, sealable containers. For liquid waste, secondary containment (placing the primary container in a larger, shatter-proof container) is a best practice to mitigate spills.[8]
-
For Sharps: Use a designated, puncture-resistant sharps container.[8]
All waste containers must be labeled clearly with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings.[3]
Section 3: Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for safely disposing of P0 peptide waste.
Caption: Workflow for the safe disposal of this compound waste.
Protocol Steps:
-
Decontamination of Labware (Optional but Recommended): While final disposal will be handled by your institution, you can minimize residual contamination on reusable labware. Rinse glass vials or other equipment with a suitable solvent (e.g., 70% ethanol) and collect the rinsate as hazardous liquid waste. For complete degradation, some protocols for other peptides suggest chemical inactivation with a 10% bleach solution for 30-60 minutes; however, the efficacy for this specific peptide is not documented.[3] If this method is used, the resulting solution must still be collected as hazardous chemical waste.[3]
-
Package Solid Waste: Carefully place all contaminated solid items, including gloves worn during the procedure, into a designated hazardous solid waste container.[3] Seal the container when not in use.[7]
-
Package Liquid Waste: Collect all solutions containing the peptide and any rinsates into a designated hazardous liquid waste container. Ensure the container is tightly sealed to prevent leaks or evaporation.[3]
-
Package Sharps Waste: Place all contaminated needles and syringes directly into a puncture-resistant sharps container labeled for hazardous chemical waste.[8] Do not recap needles.
-
Store Waste Securely: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.[3] This area should be away from general lab traffic and ideally have secondary containment.[3]
-
Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and final disposal of the hazardous waste.[3][6] Adhere strictly to your institution's specific procedures for waste manifests and scheduling.
Section 4: Emergency Procedures
In the event of an accidental release or exposure, follow these immediate steps.
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[5][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[6] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[5] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[11] Ventilate the area and clean the spill site thoroughly. |
By adhering to this comprehensive disposal plan, you ensure a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility. The overriding principle is that no research activity should begin without a clear plan for the disposal of all waste generated.[7]
References
- 1. Peripheral Myelin Protein P0 (180-199), mouse - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. This compound|147450-30-4|MSDS [dcchemicals.com]
- 6. peptide24.store [peptide24.store]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
